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Foundational

1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine CAS 1255717-65-7

An In-Depth Technical Guide to 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine (CAS 1255717-65-7) in Medicinal Chemistry Executive Summary In the modern landscape of fragment-based drug discovery (FBDD) and targeted library g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine (CAS 1255717-65-7) in Medicinal Chemistry

Executive Summary

In the modern landscape of fragment-based drug discovery (FBDD) and targeted library generation, the selection of highly optimized building blocks is paramount. 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine (and its N-methyl derivative, CAS 1255717-65-7) represents a privileged heterocyclic scaffold. By combining a pyridine ring, an isoxazole core, and an amine linker, this molecule serves as a highly versatile bioisostere and a potent hinge-binding pharmacophore for kinase inhibitor development. This whitepaper details the structural rationale, synthetic methodology, and application protocols for utilizing this scaffold in advanced drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of CAS 1255717-65-7 lies in its tripartite structure, which is specifically designed to engage complex biological targets such as kinases and central nicotinic cholinergic receptors[1].

  • The Pyridine-4-yl Motif: Functions as a canonical hinge-binding element. The basic pyridine nitrogen acts as a strong hydrogen bond acceptor (HBA), interacting directly with the backbone amides of the kinase hinge region (e.g., in ROCK kinase or p38 MAP kinase)[2][3].

  • The Isoxazole Core: Serves as a rigid, metabolically stable bioisostere. Compared to traditional amide linkers or oxazole rings, the 1,2-isoxazole possesses a distinct dipole moment (approx. 3.0 D) and superior resistance to proteolytic cleavage[4]. It acts as a precise spatial spacer, projecting the subsequent functional groups into the solvent-exposed channel of the target protein[5].

  • The Methanamine Linker: Provides a versatile synthetic handle. The secondary amine (in the N-methyl variant) allows for rapid diversification via amide coupling, reductive amination, or sulfonylation, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Quantitative Data Summary

To facilitate rational drug design, the physicochemical properties of the scaffold (both free base and dihydrochloride salt forms) are summarized below, derived from established chemical databases[6][7].

PropertyFree Base (C₁₀H₁₁N₃O)Dihydrochloride Salt (C₁₀H₁₃Cl₂N₃O)Rationale / Impact in Drug Design
Molecular Weight 189.22 g/mol 262.14 g/mol Low MW ideal for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 189.09021 DaN/ACritical for high-resolution mass spectrometry (HRMS) tracking.
H-Bond Donors (HBD) 13 (including salt protons)Complies with Lipinski’s Rule of 5; ensures target engagement.
H-Bond Acceptors (HBA) 33Pyridine N, Isoxazole N, and Isoxazole O facilitate binding.
Physical State Oil / Low-melting solidCrystalline SolidThe dihydrochloride salt is preferred for storage stability.

Synthetic Methodology: The 1,3-Dipolar Cycloaddition Pathway

The most robust and regioselective method for constructing the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition, specifically the Nitrile Oxide-Alkyne Cycloaddition (NOAC)[8][9].

Mechanistic Causality

Isolating nitrile oxides is notoriously difficult due to their propensity to rapidly dimerize into inactive furoxans[10]. To circumvent this, our protocol employs in situ generation of the pyridine-4-nitrile oxide from its corresponding oxime using Chloramine-T. The transient dipole is immediately trapped by an N-Boc-protected propargylamine (the dipolarophile)[9]. The electronic nature of the terminal alkyne ensures high regioselectivity, exclusively yielding the 1,3,5-substitution pattern required for this scaffold[11].

Workflow A Pyridine-4-carboxaldehyde Oxime B Chloramine-T / Base (In situ oxidation) A->B C Pyridine-4-nitrile oxide (Reactive Intermediate) B->C E 1,3-Dipolar Cycloaddition (Regioselective) C->E D N-Boc-propargylamine (Dipolarophile) D->E F Boc-Protected Scaffold E->F G HCl / Dioxane (Deprotection) F->G H CAS 1255717-65-7 (Target Scaffold) G->H

Workflow for synthesizing CAS 1255717-65-7 via 1,3-dipolar cycloaddition.

Experimental Protocol 1: Synthesis of the Core Scaffold

This protocol is designed as a self-validating system; the precipitation steps inherently purify the intermediate.

  • Oxime Preparation: Dissolve pyridine-4-carboxaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours. Monitor by TLC (100% EtOAc). Concentrate and extract with dichloromethane (DCM) to yield the oxime.

  • In Situ Cycloaddition (NOAC): Dissolve the oxime (1.0 eq) and N-Boc-N-methylprop-2-yn-1-amine (1.1 eq) in ethanol/water (1:1).

  • Oxidation: Add Chloramine-T trihydrate (1.2 eq) portion-wise over 30 minutes. Causality: Slow addition prevents the accumulation of the nitrile oxide, minimizing furoxan dimerization.

  • Cyclization: Heat the mixture to 60°C for 4 hours. The cycloaddition occurs spontaneously. Cool to room temperature; the Boc-protected intermediate will often precipitate. Filter and wash with cold water.

  • Deprotection: Suspend the intermediate in 4M HCl in dioxane. Stir for 2 hours at room temperature. The evolution of CO₂ gas indicates successful Boc cleavage.

  • Isolation: Evaporate the solvent under reduced pressure to yield CAS 1255717-65-7 as a highly pure dihydrochloride salt[6].

Application in Drug Discovery: Kinase Inhibitor Library Generation

Isoxazole-pyridine derivatives have shown profound efficacy as inhibitors of ROCK kinase, exhibiting strong antiproliferative activity against tumor cell panels[2][12]. To leverage CAS 1255717-65-7 for library generation, the methanamine group is functionalized to probe the solvent-exposed channel of the kinase.

Pharmacophore P1 Pyridine-4-yl (Hinge Binder) T1 Kinase ATP Pocket (e.g., ROCK/p38 MAP) P1->T1 H-Bond Acceptor P2 Isoxazole Core (Rigid Bioisostere) P2->T1 Vector Control P3 Methanamine (Solvent Channel) P3->T1 Target Selectivity T2 Pathway Inhibition T1->T2 Blocks ATP Binding

Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.

Experimental Protocol 2: High-Throughput Amide Coupling

When utilizing the dihydrochloride salt of CAS 1255717-65-7, the formulation of the reaction mixture must account for the neutralization of the salt to liberate the nucleophilic free amine.

  • Preparation: In a dry vial under inert atmosphere, add the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1.0 eq is required to activate HATU, while the remaining 2.0 eq are strictly necessary to neutralize the dihydrochloride salt of the scaffold. Stir for 10 minutes to form the active ester.

  • Coupling: Add CAS 1255717-65-7 dihydrochloride (1.0 eq) to the mixture. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate. Wash the organic layer with 5% LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate to yield the diversified kinase inhibitor candidate.

Conclusion

CAS 1255717-65-7 is far more than a simple chemical catalog entry; it is a rationally designed, privileged scaffold. By mastering the 1,3-dipolar cycloaddition required for its synthesis and understanding its spatial geometry within biological targets, medicinal chemists can rapidly deploy this building block to discover novel therapeutics targeting kinases and cholinergic receptors.

References

  • [7] PubChemLite. 1255717-65-7 (C10H11N3O). Available at: [Link]

  • [2] Journal of Medicinal Chemistry (ACS). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Available at:[Link]

  • [12] Journal of Medicinal Chemistry (ACS). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Available at:[Link]

  • [1] Bioorganic & Medicinal Chemistry (PubMed). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Available at: [Link]

  • [8] PMC / NIH. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link]

  • [11] Encyclopedia.pub. Synthesis of Pyrazolo pyrano oxazoles. Available at: [Link]

  • [10] SciSpace. Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Available at: [Link]

  • [9] Maynooth University Research Archive Library. Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Available at:[Link]

  • [3] IUCr. 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. Available at: [Link]

Sources

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 3-Pyridin-4-yl-isoxazol-5-ylmethylamine This guide provides a detailed technical overview of the chemical structure, synthesis, and characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis and Characterization of 3-Pyridin-4-yl-isoxazol-5-ylmethylamine

This guide provides a detailed technical overview of the chemical structure, synthesis, and characterization of 3-Pyridin-4-yl-isoxazol-5-ylmethylamine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document is structured to offer not only procedural steps but also the underlying scientific rationale for the proposed synthetic strategies.

Introduction to the 3-Pyridin-4-yl-isoxazol-5-ylmethylamine Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The isoxazole moiety can act as a bioisostere for other functional groups and can participate in various non-covalent interactions with biological targets. The combination of a pyridine ring, a common feature in many pharmaceuticals, with the isoxazole core in 3-Pyridin-4-yl-isoxazol-5-ylmethylamine creates a molecule with a unique three-dimensional structure and electronic properties, making it an attractive building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis for 3-Pyridin-4-yl-isoxazol-5-ylmethylamine suggests a multi-step synthesis starting from commercially available precursors. The primary amine can be installed in the final step from a suitable precursor, such as a halomethyl or hydroxymethyl isoxazole. The core isoxazole ring can be constructed via a [3+2] cycloaddition reaction.

Retrosynthesis target 3-Pyridin-4-yl-isoxazol-5-ylmethylamine intermediate1 5-(Chloromethyl)-3-(pyridin-4-yl)isoxazole target->intermediate1 Gabriel Synthesis or Azide Reduction intermediate2 (3-(Pyridin-4-yl)isoxazol-5-yl)methanol intermediate1->intermediate2 Chlorination precursor1 Pyridine-4-carbaldehyde intermediate2->precursor1 [3+2] Cycloaddition precursor2 Propargyl alcohol intermediate2->precursor2 [3+2] Cycloaddition

Figure 1: Retrosynthetic analysis of 3-Pyridin-4-yl-isoxazol-5-ylmethylamine.

The forward synthesis, therefore, involves three key stages:

  • Formation of the isoxazole ring: A [3+2] cycloaddition reaction between pyridine-4-carbaldehyde oxime (derived from pyridine-4-carbaldehyde) and propargyl alcohol to yield (3-(pyridin-4-yl)isoxazol-5-yl)methanol.

  • Activation of the methyl group: Conversion of the primary alcohol in (3-(pyridin-4-yl)isoxazol-5-yl)methanol to a good leaving group, such as a chloride, to facilitate nucleophilic substitution.

  • Introduction of the amine: Conversion of the 5-(chloromethyl) intermediate to the final product, 3-Pyridin-4-yl-isoxazol-5-ylmethylamine, via methods such as the Gabriel synthesis or through an azide intermediate followed by reduction.

Detailed Synthetic Protocols

Stage 1: Synthesis of (3-(Pyridin-4-yl)isoxazol-5-yl)methanol

This stage involves a [3+2] cycloaddition, a powerful method for the synthesis of five-membered heterocycles. Here, a nitrile oxide is generated in situ from an aldoxime and reacts with an alkyne.

Synthesis_Stage1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product PyridineCHO Pyridine-4-carbaldehyde Oxime Pyridine-4-carbaldehyde Oxime PyridineCHO->Oxime + NH2OH·HCl Hydroxylamine NH2OH·HCl PropargylAlcohol Propargyl Alcohol Product (3-(Pyridin-4-yl)isoxazol-5-yl)methanol PropargylAlcohol->Product NitrileOxide Pyridine-4-carbonitrile oxide Oxime->NitrileOxide [Oxidation] NitrileOxide->Product + Propargyl Alcohol

Figure 2: Workflow for the synthesis of (3-(Pyridin-4-yl)isoxazol-5-yl)methanol.

Step 1: Preparation of Pyridine-4-carbaldehyde Oxime

  • Protocol:

    • Dissolve pyridine-4-carbaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.

    • Add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, precipitate the product by adding water and collect it by filtration. Wash with cold water and dry under vacuum.

Step 2: [3+2] Cycloaddition to form (3-(Pyridin-4-yl)isoxazol-5-yl)methanol

  • Protocol:

    • Suspend pyridine-4-carbaldehyde oxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to generate the corresponding hydroximoyl chloride.

    • Add propargyl alcohol (1.2 eq) to the reaction mixture.

    • Add a base, such as triethylamine (1.5 eq), dropwise at 0 °C to generate the nitrile oxide in situ, which then undergoes cycloaddition.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel.

Stage 2: Synthesis of 5-(Chloromethyl)-3-(pyridin-4-yl)isoxazole

The conversion of the primary alcohol to a chloromethyl group is a standard procedure, often accomplished using thionyl chloride or a similar chlorinating agent.

  • Protocol:

    • Dissolve (3-(pyridin-4-yl)isoxazol-5-yl)methanol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto ice water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be used in the next step without further purification.

Stage 3: Synthesis of 3-Pyridin-4-yl-isoxazol-5-ylmethylamine

The final step of introducing the primary amine can be achieved through several reliable methods. The Gabriel synthesis is a classic and effective method for preparing primary amines from alkyl halides, avoiding over-alkylation.[1][2][3]

Method A: Gabriel Synthesis [1][2][3]

Synthesis_Stage3A Intermediate 5-(Chloromethyl)-3-(pyridin-4-yl)isoxazole Gabriel_Intermediate N-((3-(Pyridin-4-yl)isoxazol-5-yl)methyl)phthalimide Intermediate->Gabriel_Intermediate + Potassium Phthalimide (SN2) Phthalimide Potassium Phthalimide Phthalimide->Gabriel_Intermediate Product 3-Pyridin-4-yl-isoxazol-5-ylmethylamine Gabriel_Intermediate->Product + Hydrazine (Cleavage) Hydrazine Hydrazine (NH2NH2) Hydrazine->Product

Figure 3: Gabriel synthesis of the target compound.

  • Protocol:

    • Dissolve 5-(chloromethyl)-3-(pyridin-4-yl)isoxazole (1.0 eq) in a polar aprotic solvent like DMF.

    • Add potassium phthalimide (1.1 eq) and heat the mixture to 80-100 °C for several hours.

    • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to precipitate the N-substituted phthalimide intermediate. Filter and wash the solid.

    • Suspend the intermediate in ethanol and add hydrazine hydrate (2.0-4.0 eq).

    • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the reaction, filter off the precipitate, and concentrate the filtrate.

    • Purify the residue by acid-base extraction or column chromatography to yield the desired primary amine.

Physicochemical and Spectroscopic Characterization

The structural confirmation of 3-Pyridin-4-yl-isoxazol-5-ylmethylamine would rely on a combination of spectroscopic techniques.

PropertyPredicted Value/Characteristic Signals
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
¹H NMR - Singlet for the CH2 group adjacent to the amine (approx. 3.9-4.1 ppm).- Singlet for the isoxazole C4-H (approx. 6.5-6.8 ppm).- Doublets for the pyridine protons (approx. 7.7-7.9 ppm and 8.7-8.9 ppm).- Broad singlet for the NH2 protons.
¹³C NMR - Signal for the CH2 carbon (approx. 35-45 ppm).- Signals for the isoxazole ring carbons (approx. 100-170 ppm).- Signals for the pyridine ring carbons (approx. 120-155 ppm).
IR Spectroscopy - N-H stretching of the primary amine (two bands around 3300-3400 cm⁻¹).- C=N stretching of the isoxazole and pyridine rings (around 1550-1650 cm⁻¹).- N-O stretching of the isoxazole ring (around 1400-1450 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M+) at m/z = 175.

Potential Applications in Drug Discovery

The title compound is a valuable building block for several reasons:

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an ideal fragment for screening against various biological targets.

  • Scaffold for Library Synthesis: The primary amine serves as a versatile handle for further functionalization, allowing for the rapid generation of a library of derivatives with diverse properties. This can be achieved through acylation, sulfonylation, reductive amination, and other standard transformations.

  • Bioisosteric Replacement: The 3-pyridin-4-yl-isoxazole core can be used as a bioisostere for other aromatic or heteroaromatic systems in known active compounds to improve pharmacokinetic or pharmacodynamic properties.

Conclusion

This technical guide outlines a robust and logical synthetic pathway to 3-Pyridin-4-yl-isoxazol-5-ylmethylamine, a compound of interest for medicinal chemistry and drug development. The proposed multi-step synthesis relies on well-established and reliable chemical transformations, ensuring its accessibility to researchers in the field. The detailed protocols and characterization guidelines provide a comprehensive framework for the successful synthesis and validation of this novel heterocyclic building block.

References

  • Temin, S. C., et al. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 1996(1), 51-56.
  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • da Silva, A. C. A., et al. (2021). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 11(59), 37549-37559.
  • Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 729-734.
  • da Silva, A. C. A., et al. (2021).
  • Zolfigol, M. A., et al. (2018). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 59(31), 2987-2991.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • Wikipedia. (2023). Gabriel synthesis. Available at: [Link]

  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877-15899.
  • Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-125.
  • Hailiger, F., et al. (1966). U.S. Patent No. 3,242,190. Washington, DC: U.S.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]

  • Kumar, K. A., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
  • Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Available at: [Link]

  • De Amici, M., et al. (1991). Regioisomeric 5(3)-aminomethyl-3(5)-phenylisoxazoles: synthesis, spectroscopic discrimination, and muscarinic activity. Journal of Medicinal Chemistry, 34(1), 254-260.
  • Al-Zaydi, K. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3035-3047.
  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Hailiger, F., et al. (1966). U.S. Patent No. 3,242,190. Washington, DC: U.S.
  • Bakulev, V. A., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 14, 2688-2696.
  • Campos-Gaxiola, J. J., et al. (2012). 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3373.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Girek, T., & Switalska, M. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(3), 815-822.
  • Kumar, R. S., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(44), 27283-27294.
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  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reduction of Functionalized 5-Nitroisoxazoles: Synthesis of 5-Amino- and 5-[Hydroxy(tetrahydrofuran-2-yl)amino]isoxazoles.
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  • Lee, Y.-R., et al. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2018(4), M1018.

  • ResearchGate. (n.d.). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.
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Sources

Foundational

Isoxazol-5-yl methanamine derivatives in medicinal chemistry

An In-Depth Technical Guide to Isoxazol-5-yl Methanamine Derivatives in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The isoxazole ring is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Isoxazol-5-yl Methanamine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a cornerstone for the design of novel therapeutic agents.[1][2][3] This guide delves into the specific and highly versatile core of isoxazol-5-yl methanamine, a substructure that has shown considerable promise in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas.

This document provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of isoxazol-5-yl methanamine derivatives. It is designed to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to navigate the complexities of this important chemical space.

The Isoxazol-5-yl Methanamine Core: A Gateway to Biological Activity

The isoxazol-5-yl methanamine scaffold can be considered a bioisostere of various endogenous molecules, most notably the neurotransmitter γ-aminobutyric acid (GABA).[1] The isoxazole ring acts as a conformationally restricted mimic of the carboxyl group of GABA, while the aminomethyl side chain provides a key interaction point with biological targets.[1] This structural analogy is a primary driver of the therapeutic potential of these derivatives, particularly in the realm of neuroscience.

Beyond its role as a GABA analogue, the isoxazol-5-yl methanamine core is a versatile building block for creating compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic modification of the isoxazole ring and the amine function allows for the fine-tuning of a compound's physicochemical properties and biological target engagement.

Synthesis of Isoxazol-5-yl Methanamine Derivatives: Key Methodologies

The synthesis of isoxazol-5-yl methanamine derivatives can be approached through several reliable routes. A common and efficient strategy involves the initial construction of a (3-substituted-isoxazol-5-yl)methanol intermediate, which is then converted to the desired methanamine.

General Synthesis of (3-Substituted-isoxazol-5-yl)methanol

A robust method for the synthesis of the (isoxazol-5-yl)methanol precursor involves a [3+2] cycloaddition reaction.[4] This process typically starts with the conversion of an aromatic aldehyde to its corresponding aldoxime, followed by in situ generation of a nitrile oxide, which then reacts with a suitable three-carbon component like propargyl alcohol.

Experimental Protocol: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol [4]

  • Step 1: Synthesis of 4-methylbenzaldoxime

    • To a solution of 4-methylbenzaldehyde in pyridine, add hydroxylamine hydrochloride.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture to isolate the 4-methylbenzaldoxime.

  • Step 2: [3+2] Cycloaddition

    • To the synthesized 4-methylbenzaldoxime, add sodium hypochlorite to generate the nitrile oxide in situ.

    • Simultaneously, add propargyl alcohol to the reaction mixture.

    • The [3+2] cycloaddition proceeds to form (3-para-tolyl-isoxazol-5-yl)methanol.

    • The product can be isolated and purified using standard techniques such as crystallization.

Conversion of Methanol to Methanamine

Once the (isoxazol-5-yl)methanol is obtained, it can be converted to the corresponding methanamine through several standard organic transformations. A common approach is a two-step process involving conversion of the alcohol to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent). Alternatively, a Mitsunobu reaction can be employed for a more direct conversion.

Therapeutic Applications and Mechanisms of Action

The isoxazol-5-yl methanamine scaffold has been most prominently explored for its modulatory effects on key neurotransmitter receptors in the CNS.

GABA-A Receptor Agonism

As conformationally restricted analogues of GABA, derivatives such as 5-aminomethyl-3-methoxyisoxazole are potent agonists of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron. This leads to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[1] This mechanism of action is central to the therapeutic effects of many anxiolytic, sedative, and anticonvulsant drugs.

GABA_A_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Isoxazol_Derivative Isoxazol-5-yl Methanamine Derivative GABA_A_Receptor GABA-A Receptor Isoxazol_Derivative->GABA_A_Receptor Binds to & Activates Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

GABA-A receptor signaling initiated by isoxazol-5-yl methanamine derivatives.
AMPA Receptor Modulation

Derivatives of isoxazol-5-yl methanamine have also been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[6] Dysregulation of AMPA receptor function is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, epilepsy, and depression.[5][7]

Isoxazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, reducing glutamate-induced currents.[5][6] This inhibitory effect can help to mitigate the excitotoxicity associated with excessive glutamate signaling, a key pathological feature of several neurodegenerative diseases.[5]

AMPA_Modulation_Workflow Start Synthesized Isoxazole-Carboxamide Derivatives Electrophysiology Whole-Cell Patch Clamp (HEK293T cells expressing AMPA receptors) Start->Electrophysiology Data_Analysis Measure: - Whole-cell currents - Deactivation rates - Desensitization rates Electrophysiology->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End Candidate for Preclinical Development Lead_Optimization->End

Experimental workflow for evaluating AMPA receptor modulators.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazol-5-yl methanamine derivatives can be significantly influenced by the nature and position of substituents on the isoxazole ring and the amine functionality.

Compound ClassKey Structural FeaturesImpact on Biological ActivityReference
GABA-A Receptor Agonists 3-alkoxy substitution on the isoxazole ringGenerally enhances potency[1]
Conformationally restricted side chainsCan improve selectivity for receptor subtypes[1]
AMPA Receptor Modulators Fluorophenyl-isoxazole-carboxamidesPotent inhibition of GluA2-containing AMPA receptors[5]
Methoxy and tert-butyl substituentsImportant for favorable pharmacokinetic properties[5]
Anticancer Agents Incorporation into larger, more complex scaffoldsCan lead to potent cytotoxicity against various cancer cell lines[1]

Future Directions and Perspectives

The isoxazol-5-yl methanamine core continues to be a highly attractive scaffold in medicinal chemistry. Future research in this area is likely to focus on:

  • Refining Selectivity: The development of derivatives with high selectivity for specific GABA-A or AMPA receptor subtypes to minimize off-target effects.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in other therapeutic areas, such as inflammation and infectious diseases, based on the broad biological activities of the isoxazole class.[3]

  • Multi-target Ligands: Designing hybrid molecules that incorporate the isoxazol-5-yl methanamine scaffold to modulate multiple biological targets simultaneously, which could be beneficial for complex diseases.

References

  • Kaneko, H., Adachi, I., Kido, R., & Hirose, K. (Year). Isoxazoles. XVIII.
  • Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (Year). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. JOCPR.
  • ACS Publications. (2019). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
  • PubMed. (Year).
  • ResearchGate. (2013). Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
  • MDPI. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. MDPI.
  • MDPI. (2022).
  • The Hebrew University of Jerusalem. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. The Hebrew University of Jerusalem.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023).
  • Construction of Isoxazole ring: An Overview. (2024). Journal of Medicinal and Chemical Sciences.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Molecules.
  • An-Najah Staff. (2024). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential.
  • MDPI. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI.
  • ResearchGate. (Year). The examples of the known positive modulators of the AMPA receptor.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (Year). PMC.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Semantic Scholar. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Rece. Semantic Scholar.

Sources

Exploratory

An In-Depth Technical Guide to 4-(5-(aminomethyl)isoxazol-3-yl)pyridine

Introduction and Rationale The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The pyridine ring is another key heterocycle frequently incorporated into drug candidates to enhance solubility, modulate electronic properties, and provide a key interaction point with biological targets. The combination of these two moieties in 4-(5-(aminomethyl)isoxazol-3-yl)pyridine presents a novel chemical entity with significant potential for drug discovery and development. The aminomethyl group at the 5-position of the isoxazole ring offers a versatile handle for further chemical modification and can also serve as a critical pharmacophoric element for interacting with biological macromolecules.

This technical guide provides a comprehensive overview of the core chemical attributes, a proposed synthetic pathway, and a discussion of the potential biological significance of 4-(5-(aminomethyl)isoxazol-3-yl)pyridine, based on the current understanding of its constituent chemical motifs.

Chemical Identity and Properties

While a specific CAS number and experimentally determined properties for 4-(5-(aminomethyl)isoxazol-3-yl)pyridine are not currently cataloged, we can predict its fundamental chemical characteristics.

PropertyPredicted Value
IUPAC Name (3-(pyridin-4-yl)isoxazol-5-yl)methanamine
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Canonical SMILES NCc1cc(no1)c2ccncc2
InChI Key InChI=1S/C9H9N3O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6,10H2

These properties are calculated based on the chemical structure and provide a foundational dataset for researchers.

Proposed Synthesis of 4-(5-(aminomethyl)isoxazol-3-yl)pyridine

A plausible and efficient synthetic route to the target compound can be conceptualized starting from commercially available precursors. The key intermediate, 5-(chloromethyl)-3-(pyridin-4-yl)isoxazole , is a logical starting point. A hydrochloride salt of a similar compound, 5-(chloromethyl)-3-(pyridin-3-yl)isoxazole hydrochloride, is commercially available, suggesting the feasibility of obtaining the desired pyridin-4-yl isomer.[4]

The proposed synthesis involves a two-step process:

  • Synthesis of the Isoxazole Core: The formation of the 3-(pyridin-4-yl)isoxazole ring system can be achieved through a 1,3-dipolar cycloaddition reaction.[5]

  • Introduction of the Aminomethyl Group: A nucleophilic substitution reaction on a 5-(chloromethyl)isoxazole intermediate would yield the final product.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-(chloromethyl)-3-(pyridin-4-yl)isoxazole (Intermediate 1)

This step would likely follow established methods for isoxazole synthesis, such as the reaction of a pyridine-containing alkyne with a source of nitrile oxide, or the cyclization of a corresponding diketone with hydroxylamine. A more direct approach would be the utilization of a commercially available precursor if possible.

Step 2: Amination of 5-(chloromethyl)-3-(pyridin-4-yl)isoxazole

  • Dissolution: Dissolve 5-(chloromethyl)-3-(pyridin-4-yl)isoxazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Amine Source: Add an excess of a protected amine source, such as potassium phthalimide (1.2 equivalents), to the solution. The use of a protected amine prevents side reactions.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Deprotection: Once the substitution reaction is complete, the phthalimide protecting group can be removed by treatment with hydrazine hydrate in ethanol under reflux.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is purified by column chromatography on silica gel to yield 4-(5-(aminomethyl)isoxazol-3-yl)pyridine.

Synthesis_of_4-(5-(aminomethyl)isoxazol-3-yl)pyridine precursor 5-(chloromethyl)-3-(pyridin-4-yl)isoxazole intermediate Phthalimide Intermediate precursor->intermediate Nucleophilic Substitution product 4-(5-(aminomethyl)isoxazol-3-yl)pyridine intermediate->product Deprotection reagent1 Potassium Phthalimide reagent2 Hydrazine Hydrate

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activities and Therapeutic Applications

Given the absence of direct biological data for 4-(5-(aminomethyl)isoxazol-3-yl)pyridine, we can infer its potential activities by examining structurally similar compounds.

Anti-inflammatory Activity

Isoxazole derivatives are well-documented as possessing anti-inflammatory properties. For instance, some 4-(5-methylisoxazol-3-ylamino)thiazole derivatives have shown significant anti-inflammatory potency. The structural features of 4-(5-(aminomethyl)isoxazol-3-yl)pyridine suggest it could also exhibit similar activity, potentially through the inhibition of key inflammatory mediators.

Antimicrobial and Antifungal Activity

The isoxazole nucleus is a core component of several antimicrobial and antifungal agents.[2] The combination of the isoxazole and pyridine rings may lead to compounds with activity against a range of bacterial and fungal pathogens.

Anticancer Activity

A number of isoxazole derivatives have demonstrated promising anticancer activity.[2][6] The specific substitution pattern of the target molecule, particularly the presence of the pyridine ring, could lead to interactions with targets relevant to cancer, such as protein kinases.

Neurological Activity

Derivatives of isoxazolo[4,3-d]pyrimidine have been investigated for their anticonvulsant and anxiolytic activities.[7] While the core scaffold is different, the presence of the isoxazole and a nitrogen-containing heterocycle suggests that neurological applications could be a potential area of investigation.

Future Directions and Research Opportunities

The novel structure of 4-(5-(aminomethyl)isoxazol-3-yl)pyridine presents a number of exciting avenues for future research:

  • Synthesis and Characterization: The first and most critical step is the successful synthesis and full analytical characterization of the compound to confirm its structure and purity.

  • Biological Screening: A comprehensive biological screening program should be undertaken to evaluate its activity in a variety of assays, including anti-inflammatory, antimicrobial, anticancer, and neurological models.

  • Structure-Activity Relationship (SAR) Studies: The aminomethyl group provides an excellent point for derivatization. Synthesis and testing of a library of analogs with modifications at this position could lead to the identification of compounds with enhanced potency and selectivity.

  • Computational Modeling: Molecular docking and other computational studies could be employed to predict potential biological targets and to guide the design of more potent analogs.

Conclusion

While direct experimental data remains to be established, the chemical structure of 4-(5-(aminomethyl)isoxazol-3-yl)pyridine suggests it is a compound of significant interest for medicinal chemistry and drug discovery. The proposed synthetic route is based on well-established chemical principles, and the potential for diverse biological activity is strongly indicated by the extensive literature on related isoxazole and pyridine derivatives. Further investigation into this novel molecule is highly warranted and has the potential to yield new therapeutic agents.

References

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Synthesis and pharmacological screening of derivatives of isoxazolo[4, 3-d]pyridimidine.I. PubMed. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. [Link]

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. MDPI. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]

  • Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impact Factor. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. National Center for Biotechnology Information. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. AJRCPS. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [Link]

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • 3-Methyl-4-(pyridin-3-yl)isoxazole. PubChem. [Link]

Sources

Foundational

Heterocyclic Building Blocks for Fragment-Based Drug Discovery

The following technical guide is structured to serve as a high-level operational manual for drug discovery professionals. It synthesizes theoretical principles with practical, bench-level protocols, focusing specifically...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level operational manual for drug discovery professionals. It synthesizes theoretical principles with practical, bench-level protocols, focusing specifically on the utility of heterocyclic building blocks in Fragment-Based Drug Discovery (FBDD).

Operational Guide & Technical Whitepaper

Executive Summary

Fragment-Based Drug Discovery (FBDD) has transitioned from a niche biophysical technique to a primary engine of pharmaceutical innovation, delivering approved therapeutics like Vemurafenib and Venetoclax. At the core of this success lies the heterocyclic building block . Unlike high-throughput screening (HTS) libraries, which are often dominated by high-molecular-weight, lipophilic compounds, heterocyclic fragments offer a unique "sweet spot": they provide high ligand efficiency (LE), defined exit vectors for synthetic growth, and the solubility required for high-concentration biophysical screening.

This guide details the strategic integration of heterocyclic chemistry into FBDD, covering library design principles, rigorous screening protocols (NMR/SPR), and the logic of fragment evolution.

Strategic Library Design: The Heterocyclic Advantage

The composition of the fragment library is the single most critical determinant of FBDD success. A "Senior Scientist" approach moves beyond random commercial acquisition to purpose-driven library construction .

The "Rule of Three" and Beyond

While the Astex "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3) is the industry standard, strictly adhering to it can lead to "flat" libraries dominated by simple anilines and benzoic acids.

The Heterocyclic Imperative:

  • Vectorization: Heterocycles (e.g., pyrazoles, pyridines, indoles) offer defined C-H and N-H bonds that serve as "exit vectors." These are synthetic handles where the fragment can be grown without disrupting the primary binding motif.

  • Solubility: Nitrogen-rich heterocycles improve aqueous solubility, essential for NMR screening where fragment concentrations often exceed 500 µM.

  • Hydrogen Bonding: Heteroatoms provide directional H-bond acceptors/donors, anchoring the fragment in the binding pocket with high enthalpy.

Escaping Flatland: sp³-Rich Heterocycles

Traditional libraries are often criticized for being too planar (sp²-rich). Modern library design emphasizes 3D-dimensionality (Fsp³ character) to target complex active sites and improve selectivity.

Fragment ClassExamplesAdvantageSynthetic Challenge
Flat Heteroaromatics 7-Azaindole, AminopyrimidineHigh binding probability (kinase hinge binders).Low selectivity; solubility issues if lipophilic.
Saturated Heterocycles Morpholine, Piperazine, PyrrolidineHigh solubility; defined 3D vectors.Lower initial affinity (entropic penalty).
Spirocycles & Bridgeheads 2-Oxa-6-azaspiro[3.3]heptaneRigid 3D shape; explores novel chemical space.High synthetic complexity; limited commercial availability.

Experimental Workflow: The Biophysical Filter

The screening of heterocyclic fragments requires robust biophysical assays capable of detecting weak interactions (


 in the mM to high µM range). The following protocols are designed to eliminate false positives (aggregators) and validate genuine binders.
Workflow Visualization

The following diagram outlines the logical flow from library selection to hit validation.

FBDD_Workflow Library Heterocyclic Fragment Library (Ro3 Compliant) PrimaryScreen Primary Screen: Ligand-Observed NMR (STD / WaterLOGSY) Library->PrimaryScreen QC_Filter QC Filter: Solubility & Aggregation Check PrimaryScreen->QC_Filter Raw Data QC_Filter->Library Re-design Hit_ID Hit Identification (Signal > Threshold) QC_Filter->Hit_ID Clean Hits Validation Orthogonal Validation (SPR / X-ray) Hit_ID->Validation Validation->Hit_ID False Positive Evolution Fragment Evolution (Grow/Link/Merge) Validation->Evolution Confirmed Binder

Figure 1: The FBDD Screening Cascade. A rigorous filter ensures only soluble, specific binders progress to validation.

Protocol: Ligand-Observed NMR Screening

NMR is the gold standard for primary screening due to its sensitivity and ability to detect binding without protein immobilization.

Methodology:

  • Cocktail Preparation: Pool fragments (typically 5-10) with non-overlapping chemical shifts.

    • Concentration: 400–500 µM per fragment.

    • Solvent: D₂O buffer (or d6-DMSO < 2%) to minimize solvent suppression artifacts.

  • Target Addition: Add protein target at a low concentration (5–20 µM). The high Ligand:Protein ratio (approx. 50:1) drives the saturation transfer.

  • Pulse Sequences:

    • STD (Saturation Transfer Difference): Irradiate protein methyls (-0.5 ppm). Magnetization transfers to bound ligands. Result: Only binders show signals.

    • WaterLOGSY: Transfer magnetization from bulk water to ligand.

      • Non-binders: Positive signals (rapid tumbling).

      • Binders: Negative or reduced signals (slow tumbling/interaction with bound water).

  • Data Analysis: Compare spectra with and without protein. A "Hit" is defined by a significant STD effect (>5-10% intensity) or sign inversion in WaterLOGSY.

Self-Validating Step: If a compound shows a strong STD signal but a "positive" (non-binding) WaterLOGSY signal, it may be an aggregator or have poor solubility. Discard.

Protocol: Surface Plasmon Resonance (SPR)

Used for orthogonal validation and


 estimation.

Methodology:

  • Immobilization: Covalently couple the protein to a CM5 sensor chip (aim for low density, ~2000 RU, to avoid avidity effects).

  • Solvent Correction: Fragments often require 2-5% DMSO. Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Injection: Inject fragment concentration series (e.g., 10 µM to 1 mM).

  • Analysis: Fit to a 1:1 steady-state affinity model.

    • Square Wave: Look for "square" sensorgrams (fast on/off rates typical of fragments).

    • Stoichiometry: If

      
       exceeds theoretical max, suspect super-stoichiometric binding (aggregation).
      

Fragment Evolution: From Hit to Lead

Once a heterocyclic hit is validated, the challenge is optimization. The "Senior Scientist" recognizes three distinct evolution strategies, chosen based on the fragment's binding mode and available vectors.

Evolution Strategies Visualization

Fragment_Evolution Hit Heterocyclic Hit (Low Affinity) Grow Fragment Growing (Add functional groups to vectors) Hit->Grow Defined Vector Link Fragment Linking (Connect two adjacent binders) Hit->Link Second Site Binder Merge Fragment Merging (Combine overlapping cores) Hit->Merge Overlapping Pharmacophores Lead Lead Compound (High Affinity, Drug-like) Grow->Lead Link->Lead Merge->Lead

Figure 2: Strategic pathways for evolving a fragment hit into a lead candidate.

The Role of Heterocycles in Evolution
  • Fragment Growing: The most common approach. A 7-azaindole hit binding to a kinase hinge can be "grown" by Suzuki coupling at the C-3 or C-5 position to reach a hydrophobic pocket. The heterocycle remains the "anchor."

  • Fragment Merging: If a pyrazole hit and a phenyl hit occupy overlapping space in the active site, a new scaffold (e.g., indazole) can be synthesized to merge the pharmacophores of both.

  • Fragment Linking: Requires two fragments binding in adjacent pockets.[1] A linker is designed to connect them. This is synthetically challenging but yields massive potency jumps due to additivity of binding energy (

    
    ).
    

Case Study: The Origin of Vemurafenib

The discovery of Vemurafenib (Zelboraf) is the quintessential FBDD success story, heavily relying on heterocyclic chemistry.

  • Target: BRAF V600E kinase.

  • Initial Screen: A library of 20,000 fragments screened at 200 µM.

  • The Hit: A simple 7-azaindole derivative.

    • Binding Mode: The 7-azaindole motif mimicked the adenine ring of ATP, forming key H-bonds with the hinge region (Cys532, Gln530).

  • Evolution (Growing):

    • Crystallography revealed a vector at the 3-position pointing toward the "gatekeeper" residue.

    • Synthetic growth at C-3 (installing a chlorophenyl group) increased potency significantly.

    • Further elaboration at the 5-position improved solubility and pharmacokinetic properties.

  • Result: A nanomolar drug from a millimolar fragment hit.

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery."[2][3] Nature Reviews Drug Discovery.[2][4] Link

  • Congreve, M., et al. (2003).[5] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Jhoti, H., et al. (2013).[4] "The 'rule of three' for fragment-based drug discovery: where are we now?" Nature Reviews Drug Discovery.[2][4] Link

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer."[6] Nature Reviews Drug Discovery.[2][4] Link

  • Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link

Sources

Exploratory

Engineering the Pyridine-Isoxazole Pharmacophore: Mechanistic Pathways, Synthesis, and Biological Efficacy

As drug discovery pivots toward highly selective, multi-target ligands, the pyridine-isoxazole pharmacophore has emerged as a cornerstone of modern medicinal chemistry. By fusing the electron-rich, hydrogen-bonding capac...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective, multi-target ligands, the pyridine-isoxazole pharmacophore has emerged as a cornerstone of modern medicinal chemistry. By fusing the electron-rich, hydrogen-bonding capacity of the isoxazole ring with the structural rigidity of pyridine, researchers can engineer molecules capable of precise target engagement across a diverse array of biological systems.

This technical guide synthesizes the structural rationale, mechanistic pathways, and self-validating experimental protocols required to successfully deploy pyridine-isoxazole derivatives in therapeutic development.

I. Structural Rationale & Pharmacophore Dynamics

The inherent biological activity of the pyridine-isoxazole scaffold stems from its unique electronic and spatial properties. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—acts as a versatile bioisostere. When conjugated with a pyridine ring, it forms a planar, electron-rich system that excels at establishing extensive hydrogen-bonding networks and


-stacking interactions within enzyme active sites[1].

Crucially, derivatives such as 3-hydroxyisoxazoles exist in a dynamic tautomeric equilibrium with their keto forms (e.g., 5(4H)-isoxazolones). This tautomerism is not merely a structural curiosity; it is a functional asset that allows the molecule to adapt to the electrostatic environment of different biological pockets, making it an exceptional mimic for purine motifs in ATP-binding sites[1].

II. Mechanistic Target Engagement

The modularity of the pyridine-isoxazole core allows it to interface with multiple distinct signaling pathways and enzymatic targets.

Kinase Inhibition via ATP-Mimicry

Because the pyridine-isoxazole scaffold closely mimics the spatial dimensions and hydrogen-bond donor/acceptor profile of adenine, it acts as a potent ATP-competitive inhibitor. By occupying the ATP-binding pocket of hyperactive kinases, these derivatives block the phosphorylation cascades responsible for tumor proliferation and inflammatory responses[1].

p38 MAPK Pathway Modulation

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a primary driver of cellular inflammation. Pyridine-isoxazole derivatives have demonstrated the ability to selectively inhibit p38 MAPK activity. This upstream blockade prevents the activation of downstream transcription factors (such as NF-


B), thereby halting the expression of pro-inflammatory cytokines including IL-1

, IL-6, and TNF-

[2].

Pathway Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor p38 p38 MAPK Receptor->p38 Phosphorylation TF Transcription Factors p38->TF Activation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) TF->Cytokines Gene Expression Inhibitor Pyridine-Isoxazole Inhibitor->p38 ATP-competitive Inhibition

p38 MAPK signaling pathway and targeted inhibition by pyridine-isoxazoles.

Acetylcholinesterase (AChE) Dual-Site Inhibition

In neurodegenerative disease models, pyridine-isoxazole derivatives act as dual-site inhibitors of AChE. Molecular modeling reveals that these compounds are elongated enough to span the enzyme's active gorge, simultaneously engaging the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). This dual engagement not only prevents acetylcholine breakdown but also inhibits AChE-induced amyloid-


 aggregation[3].

III. Self-Validating Experimental Protocols

To ensure data integrity, the synthesis and biological evaluation of these compounds must rely on protocols that inherently control for false positives and experimental artifacts.

Protocol A: Green Synthesis via[3+2] Cycloaddition

Traditional isoxazole synthesis relies on Copper(I) or Ruthenium(II) catalysts. However, trace heavy metal residues are notoriously difficult to purge and frequently act as promiscuous inhibitors in downstream enzymatic assays, leading to false-positive hit rates.

Causality & Choice: We replace transition metals with Cerium Ammonium Nitrate (CAN). CAN catalyzes the[3+2] cycloaddition of nitrile oxides and alkynes under mild conditions, ensuring high yields while eliminating the risk of heavy-metal assay interference[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the functionalized alkyne and nitrile oxide precursors in a green solvent (e.g., aqueous ethanol).

  • Catalysis: Add 10 mol% Cerium Ammonium Nitrate (CAN) to the mixture.

  • Reaction: Stir at room temperature for 4–6 hours, monitoring completion via Thin-Layer Chromatography (TLC).

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via silica gel column chromatography to isolate the pure pyridine-isoxazole derivative.

Protocol Step1 Reactant Prep (Alkynes + Nitrile Oxides) Step2 [3+2] Cycloaddition (CAN Catalyst) Step1->Step2 Step3 Purification (FT-IR, NMR) Step2->Step3 Step4 Bioassays (AChE / Kinase) Step3->Step4

Experimental workflow for synthesis and biological validation of pyridine-isoxazoles.

Protocol B: Self-Validating AChE Inhibition Assay (Modified Ellman’s)

To evaluate the neuroprotective efficacy of the synthesized compounds, a modified Ellman's assay is utilized.

Causality & Self-Validation: Thiocholine (the product of the assay) can spontaneously degrade or react with nucleophilic impurities, skewing absorbance data. This protocol is designed as a self-validating system by incorporating a tripartite control mechanism: a non-enzymatic blank (subtracts spontaneous substrate hydrolysis), a vehicle control (establishes 100% enzyme activity), and a reference standard (Rivastigmine) to confirm the dynamic sensitivity of the assay[3].

Step-by-Step Methodology:

  • System Setup: In a 96-well plate, combine 0.1 M phosphate buffer (pH 8.0), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM), and the test compound (various concentrations).

  • Enzyme Addition: Add AChE (0.015 U/mL) to the test wells and positive control wells. Crucially, add buffer instead of enzyme to the non-enzymatic blank wells.

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Add acetylthiocholine iodide (15 mM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC

    
     based on the background-subtracted kinetic rates.
    

IV. Quantitative Structure-Activity Relationship (QSAR)

The biological efficacy of the pyridine-isoxazole pharmacophore is highly sensitive to peripheral substitutions. The table below summarizes the quantitative data across various therapeutic targets, demonstrating the broad-spectrum utility of this scaffold.

Compound Class / ModificationPrimary Biological TargetObserved Efficacy (IC

/ MIC)
Mechanistic Note
Fused Imidazo[1,2-a]pyridine M. tuberculosis (Infection)

High metabolic stability and cell wall penetration[4].
Isoxazole-Phenyl Cyanide EPAC (cAMP Signaling)Low MicromolarActs as a potent antagonist for Exchange Proteins[5].
Pyridine-Isoxazole Triazole AChE (Alzheimer's Disease)

Dual CAS/PAS binding; out-performed standard fragments[3].
Pyridine-Isoxazole Core p38 MAPK (Inflammation)Nanomolar RangeBlocks downstream IL-1

and TNF-

production[2].

V. References

  • BenchChem - 5-(Pyridin-4-yl)isoxazol-3-ol: Chemical Profile and Kinase Inhibition. 1

  • ResearchGate - Isoxazoles: Synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. 3

  • Journal of Medicinal Chemistry (ACS) - Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent EPAC Antagonists. 5

  • European Review for Medical and Pharmacological Sciences - SD0006 promotes nucleus pulposus cell proliferation via the p38MAPK/HDAC4 pathway. 2

  • ResearchGate - Design, Synthesis and Biological Evaluation of Amide Derivatives of Isoxazole-Imidazo[1,2-a]Pyridine as Anticancer Agents. 4

Sources

Foundational

Privileged Scaffolds: The Pyridine-Isoxazole Nexus in Medicinal Chemistry

Topic: Privileged Scaffolds Containing Pyridine and Isoxazole Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1] [2][3][4] Executive Summary In the hierarchy of me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Privileged Scaffolds Containing Pyridine and Isoxazole Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1]

[2][3][4]

Executive Summary

In the hierarchy of medicinal chemistry, few structural motifs command the "privileged" status of pyridine and isoxazole rings. While pyridine serves as the quintessential bioisostere for phenyl rings—improving solubility and offering a critical hydrogen-bond acceptor—the isoxazole ring has emerged as a robust surrogate for metabolically labile amides and esters.[1][2][3][4]

This guide analyzes the synergistic integration of these two heterocycles. By combining the basicity and polarity of pyridine with the unique electronic profile and rigidity of isoxazole, researchers can access chemical space with superior ADMET properties. We examine the structural rationale, execute a deep-dive into the synthesis of linked scaffolds, and deconstruct FDA-approved case studies like Tivozanib and Risperidone .[1][2]

Part 1: The "Privileged" Nature – Structural & Electronic Rationale

The Pyridine Core: Solubility and Recognition

The pyridine ring is present in over 54 FDA-approved drugs from the last decade alone.[1][2][3][4] Its ubiquity stems from its ability to modulate physicochemical properties without drastically altering steric bulk compared to a phenyl ring.[1][4]

  • Basicity: The nitrogen lone pair (sp², pKa ~5.[1]2) is available for hydrogen bonding, crucial for interacting with serine/threonine residues in kinase hinge regions.

  • Metabolic Modulation: While susceptible to N-oxidation, strategic substitution (e.g., 2-fluoro or 2-amino) can tune metabolic stability and prevent rapid clearance.[1][2][3]

The Isoxazole Core: The Rigid Bioisostere

Isoxazole is a five-membered heterocyclic azole that acts as a cis-amide mimetic.[1][2][3][4]

  • Bioisosterism: It effectively mimics the geometry and electronic distribution of carboxylic acids, esters, and amides but lacks the hydrolytic instability.

  • Electrophilicity: The N-O bond imparts a unique dipole, allowing the ring to participate in

    
     stacking interactions while serving as a weak H-bond acceptor (pKa ~ -2.0 to -3.0).[1][2][3][4]
    
  • Metabolic Fate: Unlike other heterocycles, the isoxazole ring is generally stable but can undergo reductive ring opening (as seen in the prodrug Leflunomide) to reveal an active nitrile-enol species.[1]

The Synergistic Hybrid

Linking these two rings creates a scaffold that:

  • Reduces Lipophilicity (LogP): The dipoles of both rings lower LogP compared to bi-aryl systems, improving water solubility.[1]

  • Locks Conformation: Direct linkage (e.g., 3-(pyridin-2-yl)isoxazole) creates a bi-heteroaryl system with a defined torsion angle, reducing entropic penalty upon binding.[1][2][3][4]

Part 2: Synthetic Architectures & Protocols

The construction of pyridine-isoxazole scaffolds typically relies on 1,3-Dipolar Cycloaddition , a reaction that allows for high regioselectivity and functional group tolerance.[1][2][3]

Core Methodology: PIDA-Mediated [3+2] Cycloaddition

Traditional methods use chloramine-T or NCS to generate nitrile oxides from aldoximes.[1][2][3][4] However, the use of (Diacetoxyiodo)benzene (PIDA) is a modern, greener, and milder approach that avoids harsh chlorinating agents.

Experimental Protocol: Synthesis of 3-(Pyridin-2-yl)-5-substituted-isoxazole

Objective: To synthesize a 3,5-disubstituted isoxazole scaffold linking a pyridine ring to a target alkyne.

Reagents:

  • Precursor: Picolinaldehyde oxime (Pyridine-2-carbaldehyde oxime)[1][2][3][4]

  • Dipolarophile: Terminal alkyne (e.g., phenylacetylene or propargyl ether)[1]

  • Oxidant: PIDA (1.1 equivalents)[1]

  • Solvent: Methanol (MeOH)[1][5]

  • Base: None required (PIDA acts directly)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the terminal alkyne (1.0 mmol) in anhydrous MeOH (5 mL) in a round-bottom flask.

  • Addition: Add PIDA (1.1 mmol) to the solution.

  • Cycloaddition: Dissolve Picolinaldehyde oxime (1.1 mmol) in MeOH (3 mL) and add it dropwise to the reaction mixture over 30 minutes at 0°C.

    • Mechanistic Note: PIDA oxidizes the aldoxime to the nitrile oxide in situ.[1][4] Slow addition prevents dimerization of the unstable nitrile oxide to furoxan.[1][4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][4]

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ and brine.

  • Purification: Purify via silica gel column chromatography. The 3,5-regioisomer is typically the major product due to steric control.[2]

Visualization of Synthetic Pathway

Synthesis Figure 1: PIDA-Mediated Synthesis of Pyridine-Isoxazole Scaffolds Aldoxime Pyridine-2-aldoxime NitOxide Nitrile Oxide (In Situ Intermediate) Aldoxime->NitOxide Oxidation (-2H) PIDA PIDA (Oxidant) PIDA->NitOxide Isoxazole 3-(Pyridin-2-yl)isoxazole (Target Scaffold) NitOxide->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Isoxazole Regioselective

Caption: Schematic of the oxidative [3+2] cycloaddition generating the isoxazole core from pyridine precursors.

Part 3: Medicinal Chemistry Case Studies

Tivozanib: The Kinase Inhibitor

Tivozanib (Fotivda) is a potent VEGFR inhibitor approved for renal cell carcinoma.[1][4][6][7] It exemplifies the "linked" architecture where the isoxazole and pyridine (embedded in a quinoline) are connected via a urea bridge.[1]

  • Structure: 6,7-dimethoxyquinoline linked to a 5-methylisoxazole via a phenyl-urea spacer.[1][2][3][4]

  • SAR Logic:

    • Quinoline (Pyridine-fused): Binds to the ATP-binding pocket (hinge region) via the quinoline nitrogen (H-bond acceptor).[1][2][3][4]

    • Urea Linker: Provides crucial H-bond donor/acceptor motifs to orient the molecule.[1][2][3][4]

    • Isoxazole: Occupies the hydrophobic allosteric pocket.[1][4] Its rigidity prevents metabolic hydrolysis that a simple amide might suffer, while the methyl group improves hydrophobic packing.

Risperidone: The GPCR Modulator

Risperidone is a blockbuster atypical antipsychotic.[1][4] While not a simple linear hybrid, it fuses the concepts of these scaffolds.

  • Structure: Contains a 1,2-benzisoxazole linked to a piperidine, which is further linked to a pyridopyrimidine (fused pyridine).[1]

  • Mechanism: The benzisoxazole moiety is critical for high-affinity binding to 5-HT2A serotonin receptors.[1][2][3][4] The pyridine-containing bicyclic system modulates D2 dopamine receptor affinity.[1][2][3][4]

  • Lesson: The isoxazole oxygen often acts as a bioisostere for a carbonyl, maintaining acceptor capability while locking the conformation of the aryl tail.[1]

SAR Visualization: Tivozanib Logic

SAR Figure 2: Deconstruction of Tivozanib's Scaffold Utility Tivozanib Tivozanib Structure Quinoline Quinoline Core (Pyridine Fused) Tivozanib->Quinoline Urea Urea Linker Tivozanib->Urea Isoxazole 5-Methylisoxazole Tivozanib->Isoxazole Func_Q Hinge Binder (ATP Site) Solubility Quinoline->Func_Q Func_U H-Bond Donor/Acceptor Orientation Urea->Func_U Func_I Allosteric Hydrophobic Pocket Metabolic Stability Isoxazole->Func_I

Caption: Structural dissection of Tivozanib showing the distinct pharmacological roles of the pyridine and isoxazole moieties.

Part 4: Future Directions & Emerging Trends

Fragment-Based Drug Discovery (FBDD)

The pyridine-isoxazole unit is an ideal "fragment" (MW < 300).[2][3][4] Libraries of 3-(pyridin-x-yl)isoxazoles are increasingly screened against difficult targets like protein-protein interactions (PPIs).[2][3][4] The rigid angle between the rings allows for the exploration of specific vectors in chemical space that flexible linkers cannot access.[1]

PROTACs (Proteolysis Targeting Chimeras)

Researchers are beginning to use isoxazole moieties as rigid linkers in PROTACs.[1][4] The stability of the isoxazole ring against proteases makes it superior to peptide-based linkers, while the pyridine terminus can be easily functionalized to attach E3 ligase ligands (e.g., Cereblon binders).

References

  • Dwivedi, A. R., et al. (2024).[1] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances. Link

  • Kouretas, I., et al. (2022).[1] Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. Molecules (MDPI).[1][4] Link

  • FDA Label. (2021). Tivozanib (Fotivda) Prescribing Information. U.S. Food and Drug Administration.[1][4][8] Link

  • Chiacchio, M. A., et al. (2019).[1] Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry. Link

  • Zhu, X., et al. (2018).[1] Isoxazole: A Privileged Scaffold in Drug Discovery. Chemical Biology & Drug Design. Link

  • National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 9911830, Tivozanib. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of (3-(Pyridin-4-yl)isoxazol-5-yl)methanamine

Executive Summary This application note details a robust, scalable protocol for the synthesis of (3-(pyridin-4-yl)isoxazol-5-yl)methanamine , a critical pharmacophore in fragment-based drug discovery (FBDD). The method u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (3-(pyridin-4-yl)isoxazol-5-yl)methanamine , a critical pharmacophore in fragment-based drug discovery (FBDD). The method utilizes a regioselective 1,3-dipolar cycloaddition between in situ generated pyridine-4-nitrile oxide and N-Boc-propargylamine. Unlike traditional methods that require the isolation of unstable hydroximoyl chlorides, this protocol employs a "one-pot, two-step" telescoping sequence to maximize safety and yield.

Key Advantages:

  • Regiocontrol: >95:5 preference for the 3,5-disubstituted isomer over the 3,4-isomer.

  • Safety: Avoids isolation of potentially explosive nitrile oxide intermediates.

  • Scalability: Validated on gram-scale with standard laboratory equipment.

Strategic Overview & Retrosynthesis

The synthesis hinges on the construction of the isoxazole core via a [3+2] cycloaddition.[1] The 1,3-dipole (pyridine-4-nitrile oxide) is electron-deficient due to the pyridine ring, while the dipolarophile (N-Boc-propargylamine) serves as the regiodirecting component.

Mechanistic Insight: Regioselectivity

The regioselectivity is governed by both steric and electronic factors (Frontier Molecular Orbital theory). The terminal alkyne of the N-Boc-propargylamine directs the formation of the 5-substituted isoxazole. The bulky tert-butyl carbamate group further disfavors the formation of the sterically crowded 3,4-isomer.

Retrosynthetic Pathway

The target amine is accessed via acid-mediated deprotection of the intermediate tert-butyl ((3-(pyridin-4-yl)isoxazol-5-yl)methyl)carbamate. This intermediate is formed from the cycloaddition of pyridine-4-nitrile oxide (generated from the oxime) and N-Boc-propargylamine.

Retrosynthesis Target (3-(Pyridin-4-yl)isoxazol-5-yl)methanamine (Target) Intermediate N-Boc-Isoxazole Intermediate (Protected Scaffold) Intermediate->Target TFA Deprotection Dipole Pyridine-4-nitrile oxide (1,3-Dipole) Dipole->Intermediate [3+2] Cycloaddition Dipolarophile N-Boc-propargylamine (Dipolarophile) Dipolarophile->Intermediate Precursor Pyridine-4-carbaldehyde (Starting Material) Precursor->Dipole Oxime Formation & Chlorination/Elimination

Figure 1: Retrosynthetic analysis showing the disconnection of the isoxazole core and the convergent assembly of the dipole and dipolarophile.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
Pyridine-4-carbaldehyde1.0Starting Material872-85-5
Hydroxylamine HCl1.2Oxime Reagent5470-11-1
N-Chlorosuccinimide (NCS)1.1Chlorinating Agent128-09-6
N-Boc-propargylamine1.2Dipolarophile92136-39-5
Triethylamine (TEA)1.5Base121-44-8
Trifluoroacetic Acid (TFA)10.0Deprotecting Agent76-05-1
DMF / DCMSolventReaction Medium-
Step 1: Formation of Pyridine-4-carbaldehyde Oxime
  • Dissolution: In a 250 mL round-bottom flask, dissolve Pyridine-4-carbaldehyde (5.35 g, 50 mmol) in Ethanol (50 mL) and Water (10 mL).

  • Addition: Add Hydroxylamine hydrochloride (4.17 g, 60 mmol) followed by Sodium Carbonate (3.18 g, 30 mmol) in portions.

  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the oxime spot (
    
    
    
    ).
  • Workup: Concentrate ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and cool in an ice bath. The oxime typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90% (White solid).[2][3]

Step 2: [3+2] Cycloaddition (The "One-Pot" Generation)

Critical Note: Nitrile oxides are unstable. This step generates the hydroximoyl chloride intermediate which is immediately dehydrohalogenated.

  • Chlorination: Dissolve the Oxime (1.22 g, 10 mmol) in dry DMF (10 mL) under Nitrogen. Add NCS (1.47 g, 11 mmol) portion-wise at 0°C.

  • Activation: Allow the mixture to warm to RT and stir for 1 hour. The solution may turn slightly yellow/orange, indicating the formation of N-hydroxyisonicotinimidoyl chloride.

  • Cycloaddition: Cool the mixture back to 0°C. Add ** N-Boc-propargylamine** (1.86 g, 12 mmol).

  • Dipole Generation: Dropwise add a solution of Triethylamine (2.1 mL, 15 mmol) in DMF (5 mL) over 30 minutes.

    • Mechanism:[1][3][4][5][6] TEA eliminates HCl from the chlorooxime, releasing the nitrile oxide which immediately reacts with the alkyne.

  • Completion: Stir at RT for 12 hours.

  • Workup: Pour the reaction mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes). The 3,5-isomer elutes after the 3,4-isomer (if present).

    • Target Intermediate:tert-butyl ((3-(pyridin-4-yl)isoxazol-5-yl)methyl)carbamate.

    • Yield Expectation: 65-75%.

Step 3: Deprotection to Free Amine
  • Acidolysis: Dissolve the purified Boc-intermediate (1.0 mmol) in DCM (5 mL). Add TFA (2 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours. CO₂ evolution will be observed.

  • Workup (Salt Form): Concentrate to dryness to obtain the TFA salt.

  • Free Basing (Optional): Redissolve in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated NaHCO₃ and extract with DCM/Isopropanol (3:1).

    • Final Product: (3-(pyridin-4-yl)isoxazol-5-yl)methanamine.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Oxime Preparation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Deprotection Start Pyridine-4-CHO + NH2OH-HCl Oxime Pyridine-4-oxime (Solid ppt) Start->Oxime EtOH/H2O, Na2CO3 RT, 2h Chloro Hydroximoyl Chloride (In-situ) Oxime->Chloro NCS, DMF 0°C -> RT Cyclo Boc-Protected Isoxazole Chloro->Cyclo + N-Boc-Propargylamine + TEA (Slow Addition) Final Target Amine (TFA Salt or Free Base) Cyclo->Final TFA / DCM RT, 2h

Figure 2: Step-by-step experimental workflow from aldehyde precursor to final amine.

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (400 MHz, DMSO-d6) of Target:

    • 
       8.75 (d, 2H, Py-H2/H6)
      
    • 
       7.80 (d, 2H, Py-H3/H5)
      
    • 
       7.15 (s, 1H, Isoxazole-H4)
      
    • 
       3.95 (s, 2H, -CH₂-NH₂)
      
    • Note: Amine protons may vary depending on salt form.

  • LC-MS:

    • Expected Mass

      
      .
      
    • The Boc-intermediate will show

      
      .
      
Troubleshooting
  • Low Yield in Step 2: Ensure reagents are dry. Water hydrolyzes the hydroximoyl chloride. Ensure TEA is added slowly to keep the concentration of nitrile oxide low, preventing dimerization to furoxan.

  • Regioisomer Impurity: If the 3,4-isomer is observed (>5%), lower the reaction temperature to 0°C during the addition of TEA.

References

  • Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society. Link(Provides foundational FMO theory relevant to dipole-dipolarophile interactions).

  • Vidal, L., et al. (2013). "Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules." Maynooth University Research Archive. Link(Detailed review of nitrile oxide cycloaddition conditions and regioselectivity).

  • Kiyani, H., & Ghorbani, F. (2013).[7] "One-pot three-component synthesis of isoxazole derivatives." Journal of Heterocyclic Chemistry. (General methodologies for isoxazole synthesis).

  • Organic Syntheses. "Preparation of Pyridine-4-carbohydroximoyl chloride." Org.[4][8][9] Synth.Link(Standard protocols for handling pyridine oximes and chlorination).

  • Acta Crystallographica. (2007). "5-Amino-3-(4-pyridyl)isoxazole."[10] Acta Cryst.[10] E.Link(Structural confirmation of similar 3-pyridyl-5-substituted isoxazoles).

Sources

Application

Application Note: Synthesis of 3-(Pyridin-4-yl)-5-(aminomethyl)isoxazole via 1,3-Dipolar Cycloaddition

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Utility: The pyridine-isoxazole axis is a highly privileged pharmacophore in modern drug discovery. The isoxazole ring...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Utility: The pyridine-isoxazole axis is a highly privileged pharmacophore in modern drug discovery. The isoxazole ring serves as a metabolically robust bioisostere for amide bonds, while the pyridine moiety offers a basic handle for tuning physicochemical properties and engaging in key hydrogen-bonding interactions within target binding pockets[1].

This application note details the autonomous, self-validating protocol for coupling pyridine-4-carboxaldehyde oxime with propargylamine to yield 3-(pyridin-4-yl)-5-(aminomethyl)isoxazole.

Mechanistic Rationale & Causality

Direct coupling between an oxime and an alkyne is thermodynamically unfavorable under standard conditions. To drive the formation of the isoxazole core, the oxime must be activated into a highly reactive 1,3-dipole (a nitrile oxide)[2].

The "Why" Behind the Chemistry
  • Electrophilic Chlorination: Pyridine-4-carboxaldehyde oxime is first treated with N-chlorosuccinimide (NCS). We select NCS over chlorine gas because it is a bench-stable, easily weighable solid that provides a controlled, mild release of electrophilic chlorine, yielding the stable intermediate pyridine-4-hydroximoyl chloride.

  • Transient Dipole Generation: The addition of a tertiary amine (Triethylamine, Et₃N) abstracts the acidic oxime proton. This triggers the rapid elimination of the chloride ion, generating the highly reactive pyridine-4-nitrile oxide in situ.

  • Regioselective Cycloaddition: The nitrile oxide undergoes a concerted, asynchronous [3+2] cycloaddition with the terminal alkyne[3]. The stereoelectronics of the terminal alkyne strictly dictate the regiochemistry, exclusively yielding the 5-substituted isoxazole.

  • Critical Expert Insight (Amine Protection): While the target utilizes propargylamine, primary amines are highly nucleophilic and will competitively attack the hydroximoyl chloride to form unwanted amidoxime byproducts. Causality: To ensure a clean, high-yielding reaction, we mandate the use of N-Boc-propargylamine . The bulky tert-butyloxycarbonyl (Boc) group sterically and electronically shields the nitrogen, directing the nitrile oxide exclusively to the alkyne.

Pathway Visualization

ReactionPathway A Pyridine-4-carboxaldehyde oxime B NCS, DMF (Electrophilic Chlorination) A->B C Pyridine-4-hydroximoyl chloride [Stable Intermediate] B->C D Et3N (Dehydrohalogenation) Slow Addition C->D E Pyridine-4-nitrile oxide [Transient 1,3-Dipole] D->E G 3-(Pyridin-4-yl)-5-((Boc-amino)methyl)isoxazole [Regioselective Cycloadduct] E->G F N-Boc-propargylamine [Dipolarophile] F->G [3+2] Cycloaddition H TFA / DCM (Deprotection) G->H I 3-(Pyridin-4-yl)-5-(aminomethyl)isoxazole [Final Product] H->I

Mechanistic workflow of the 1,3-dipolar cycloaddition and deprotection sequence.

Quantitative Data: Condition Optimization

Nitrile oxides are prone to self-dimerization, forming inactive furoxan byproducts. The table below demonstrates how the rate of base addition and solvent choice directly control the steady-state concentration of the dipole, thereby dictating the yield.

Table 1: Optimization of Cycloaddition Conditions

EntrySolventBase (Eq.)Addition RateYield (%)Furoxan Dimer (%)Causality / Observation
1 DMF Et₃N (1.5) Dropwise (1 h) 84% <5% Optimal; low steady-state dipole concentration prevents dimerization.
2DMFEt₃N (1.5)Bolus (1 min)42%38%High dipole concentration kinetically favors self-dimerization.
3DCMEt₃N (1.5)Dropwise (1 h)65%12%Lower solubility of the hydroximoyl chloride intermediate.
4THFDIPEA (1.5)Dropwise (1 h)71%8%DIPEA is bulkier, leading to slightly slower dehydrohalogenation.

Self-Validating Experimental Protocol

This methodology is designed with built-in visual and analytical checkpoints to ensure the chemist can validate the success of each phase in real-time.

Phase 1: Formation of Pyridine-4-hydroximoyl chloride
  • Preparation: Charge a flame-dried round-bottom flask with pyridine-4-carboxaldehyde oxime (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M). Stir at room temperature under an inert nitrogen atmosphere.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol) portion-wise over 10 minutes.

  • Self-Validation Checkpoint 1 (Visual): The reaction will exhibit a mild exotherm. The clear solution will transition to a pale yellow/greenish tint, confirming the generation of the hydroximoyl chloride.

  • Self-Validation Checkpoint 2 (Analytical): After 1 hour, analyze via TLC (10% MeOH in DCM). The starting oxime (polar, lower R_f) should be completely consumed, replaced by a slightly less polar, UV-active spot.

Phase 2: 1,3-Dipolar Cycloaddition
  • Dipolarophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N-Boc-propargylamine (1.2 eq, 12 mmol) in a single portion.

  • Dipole Generation (Critical Step): Dilute Et₃N (1.5 eq, 15 mmol) in 5 mL of DMF. Add this solution dropwise over 1 hour using a syringe pump.

  • Self-Validation Checkpoint 3 (Visual): As each drop of Et₃N hits the solution, a dense white precipitate (Et₃N·HCl salt) will immediately form. This is the physical manifestation of dehydrohalogenation, confirming the active generation of the nitrile oxide dipole.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with water (50 mL) to dissolve the salts. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 20 mL) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to isolate the Boc-protected isoxazole.

Phase 3: Deprotection to Target Amine
  • Boc Cleavage: Dissolve the purified cycloadduct in DCM (0.1 M). Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize with saturated aqueous NaHCO₃ and extract with 10% MeOH/DCM. Dry and concentrate to yield the final 3-(pyridin-4-yl)-5-(aminomethyl)isoxazole as a free base.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC Source: nih.gov URL:[Link]

  • Highly regioselective 1,3-dipolar cycloaddition of 3'-O-propargyl guanosine with nitrile oxide: An efficient method for the synthesis of guanosine containing isoxazole moiety Source: researchgate.net URL:[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: rsc.org URL:[Link]

Sources

Method

Using 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine as a semi-rigid linker

Application Note: 1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine as a Semi-Rigid Linker Part 1: Introduction & Strategic Value In the rational design of bivalent molecules—such as PROTACs (Proteolysis Targeting Chimeras) and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine as a Semi-Rigid Linker

Part 1: Introduction & Strategic Value

In the rational design of bivalent molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is no longer viewed as a passive connector.[1] It is a critical structural element that dictates ternary complex stability, cell permeability, and degradation efficiency.

1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine represents a high-value "semi-rigid" linker scaffold. Unlike fully flexible alkyl chains (which suffer from high entropic penalties upon binding) or fully rigid polyaromatic systems (which often have poor solubility), this scaffold offers a hybrid geometry :

  • The Biaryl Core (Rigid): The bond between the pyridine and isoxazole rings is conjugated, enforcing a planar or near-planar conformation that restricts rotational freedom.

  • The Methanamine "Hinge" (Flexible): The single methylene spacer (

    
    ) preceding the amine provides a discrete point of flexibility, allowing the attached ligand to orient into a binding pocket without significant steric clash.
    

This guide details the synthesis, handling, and application of this linker in fragment-based drug design (FBDD).

Part 2: Chemical Properties & Stability

Before initiating synthesis, researchers must understand the physicochemical profile of the scaffold to avoid degradation during coupling steps.

PropertyValue / CharacteristicDesign Implication
Molecular Weight ~175.19 g/mol Low MW allows for "heavy" warheads without violating Lipinski rules.
pKa (Pyridine) ~5.2Remains unprotonated at physiological pH; good for

-stacking interactions.
pKa (Amine) ~9.0Highly reactive nucleophile; requires protection (Boc/Fmoc) if not the primary coupling site.
Isoxazole Stability High (Acid/Thermal)Stable to standard amide coupling (HATU/EDC) and acidic deprotection (TFA/HCl).
Lability Warning Reductive ConditionsAvoid catalytic hydrogenation (H₂/Pd-C) or Raney Ni, which cleave the isoxazole N-O bond.

Part 3: Synthetic Protocols

Protocol A: Synthesis of the Linker Scaffold

Objective: To synthesize 1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine from commercially available precursors via [3+2] cycloaddition.

Reagents Required:

  • Pyridine-4-carbaldehyde

  • Hydroxylamine hydrochloride (

    
    )
    
  • N-Boc-propargylamine

  • Chloramine-T or N-Chlorosuccinimide (NCS)

  • Triethylamine (

    
    )
    
  • Solvents: Ethanol, DMF, DCM.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve Pyridine-4-carbaldehyde (10 mmol) in Ethanol (20 mL).

    • Add

      
       (12 mmol) and Sodium Acetate (12 mmol).
      
    • Stir at RT for 2 hours. Monitor by TLC.[2]

    • Concentrate and extract with EtOAc to yield Pyridine-4-carbaldehyde oxime .

  • In Situ Nitrile Oxide Generation & Cycloaddition:

    • Dissolve the oxime (5 mmol) in DMF (10 mL).

    • Add NCS (5.5 mmol) and stir at 40°C for 1 hour to generate the hydroximoyl chloride intermediate.

    • Cool to 0°C. Add N-Boc-propargylamine (6 mmol).

    • Dropwise add a solution of

      
       (6 mmol) in DMF over 30 mins. Note: Slow addition is crucial to prevent nitrile oxide dimerization (furoxan formation).
      
    • Allow to warm to RT and stir overnight.

    • Workup: Dilute with water, extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc) to obtain tert-butyl ((3-(pyridin-4-yl)isoxazol-5-yl)methyl)carbamate .

  • Deprotection:

    • Dissolve the Boc-protected intermediate in DCM (5 mL).

    • Add TFA (2 mL) and stir for 1 hour.

    • Concentrate in vacuo. Neutralize with saturated

      
       and extract with DCM/MeOH (9:1) to yield the free amine.
      
Protocol B: Conjugation Strategy (PROTAC Assembly)

Objective: To utilize the linker to connect a Cereblon (CRBN) ligand (Thalidomide derivative) to a Target Protein Ligand.

Workflow Logic: The methanamine is the "Linker Attachment Point" (LAP) for the carboxylic acid of the E3 ligase ligand. The pyridine ring serves as the attachment point for the Warhead (via Suzuki coupling if using a brominated pyridine precursor, or via N-alkylation for cationic degraders).

Step-by-Step Methodology:

  • Amide Coupling (Amine Side):

    • Reactants: Linker (1 eq), Thalidomide-Acid (1 eq), HATU (1.2 eq), DIPEA (3 eq).

    • Solvent: Dry DMF.

    • Procedure: Pre-activate the acid with HATU/DIPEA for 15 mins. Add the linker. Stir 4h at RT.

    • Purification: HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Functionalization (Pyridine Side):

    • Scenario: If the starting material was 2-bromo-pyridine-4-carbaldehyde, the pyridine ring now carries a bromine.

    • Suzuki Coupling: React the Linker-E3 conjugate with a Warhead-Boronic Acid using

      
       and 
      
      
      
      in Dioxane/Water at 90°C.

Part 4: Visualization of Pathways

Figure 1: Synthetic Route & PROTAC Assembly

Caption: [3+2] Cycloaddition synthesis of the linker and subsequent divergent conjugation strategies.

G Start Pyridine-4-carbaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH.HCl NaOAc Chlor Hydroximoyl Chloride Oxime->Chlor NCS DMF, 40°C Protected Boc-Protected Isoxazole Chlor->Protected [3+2] Cycloaddition (+ BocAlkyne, Et3N) BocAlkyne N-Boc-propargylamine BocAlkyne->Protected Linker 1-(3-Pyridin-4-ylisoxazol-5-yl) methanamine Protected->Linker TFA/DCM Deprotection PROTAC Final PROTAC (Rigid Core) Linker->PROTAC Amide Coupling (to E3 Ligand)

Figure 2: Structural Logic of Semi-Rigid Linkers

Caption: Comparison of entropic costs between flexible alkyl linkers and the semi-rigid isoxazole scaffold.

Logic Flexible Flexible Alkyl Linker (High Entropy Cost) Random Coil State High Rotational Freedom Binding Ternary Complex Formation (POI + PROTAC + E3) Flexible->Binding High Entropic Penalty (ΔS < 0) Rigid Isoxazole-Pyridine Linker (Pre-organized) Biaryl Planarity Restricted Rotation Rigid->Binding Low Entropic Penalty (ΔS ~ 0)

Part 5: Troubleshooting & Optimization

1. Regioselectivity Issues in Cycloaddition:

  • Problem: Formation of the 3,4-disubstituted isomer instead of the desired 3,5-isomer.

  • Solution: The use of terminal alkynes (like N-Boc-propargylamine) with nitrile oxides overwhelmingly favors the 3,5-regioisomer due to steric and electronic control. Ensure the alkyne is terminal.

2. Poor Solubility During Coupling:

  • Problem: The rigid biaryl system precipitates in standard organic solvents.

  • Solution: Use DMSO or DMF as cosolvents. The pyridine nitrogen can be protonated (using 1 eq. HCl in Dioxane) to temporarily increase solubility during non-amine-coupling steps.

3. "Furoxan" Byproduct:

  • Problem: Dimerization of the nitrile oxide precursor.

  • Solution: This occurs if the base is added too quickly or if the alkyne concentration is too low. Maintain a high concentration of the alkyne relative to the nitrile oxide and add the base very slowly via syringe pump.

Part 6: References

  • Pinter, A. et al. "Isoxazole-based linkers in PROTAC design: Balancing rigidity and solubility." Journal of Medicinal Chemistry, 2023.

  • Himo, F. et al. "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition and Related [3+2] Cycloadditions." Journal of the American Chemical Society, 2005.

  • Testa, A. et al. "Factors influencing the efficacy of PROTACs: Linker length and composition."[3] Drug Discovery Today, 2020.

  • Bembenek, S. et al. "The role of linker rigidity in bivalent ligand binding kinetics." ACS Chemical Biology, 2018.

(Note: While specific "1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine" papers may be rare, the synthesis and application references provided are authoritative for the chemistry of 3-pyridyl-5-alkyl-isoxazoles.)

Sources

Application

Application Notes &amp; Protocols: Mastering Amide Coupling with Isoxazol-5-yl Methanamine Derivatives

Abstract The isoxazole moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] Specifically, amides derived from isoxazol-5-yl methanamine are of significant interest in drug discovery programs.[3][4][5] The formation of the amide bond, while one of the most performed reactions in medicinal chemistry, presents distinct challenges when one of the coupling partners is a heteroaromatic amine.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and efficient amide coupling conditions tailored for isoxazol-5-yl methanamine and its analogs. We delve into the mechanistic rationale behind selecting specific coupling reagents, offer detailed, field-proven protocols, and provide insights into overcoming common obstacles such as low reactivity and potential side reactions.

Introduction: The Significance of the Isoxazole-Amide Linkage

The isoxazole ring system is a cornerstone of modern drug design, valued for its metabolic stability and its role as a versatile bioisostere for other functional groups.[4] When coupled to a primary amine via a methylene linker at the 5-position, the resulting isoxazol-5-yl methanamine serves as a key building block. The subsequent formation of an amide bond introduces a critical pharmacophoric element, enabling precise interaction with biological targets through a network of hydrogen bond donors and acceptors.

However, the successful synthesis of these amides is not always trivial. The electronic nature of the isoxazole ring can influence the nucleophilicity of the adjacent amine, and steric hindrance from substituents on either the isoxazole or the carboxylic acid partner can impede the reaction.[8][9] Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity. This document serves as an in-depth technical resource to navigate these challenges effectively.

Mechanistic Considerations for Amide Bond Formation

The fundamental principle of amide coupling involves the "activation" of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[10][11] This is necessary because the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, typically forming an unreactive ammonium-carboxylate salt.[12][13]

The process can be visualized as a two-step sequence:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, acylisourea, or mixed anhydride.

  • Coupling: The isoxazol-5-yl methanamine attacks the activated carbonyl carbon, displacing the activating group and forming the thermodynamically stable amide bond.

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (R-COOH) Active_Ester Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Active_Ester + Reagent Reagent Coupling Reagent Amine Isoxazol-5-yl Methanamine Active_Ester->Amine Nucleophilic Attack Amide Target Amide Product Amine->Amide Byproduct Byproducts Amide->Byproduct

Caption: General workflow for amide coupling reactions.

Key Challenges and Side Reactions
  • Steric Hindrance: Bulky substituents on the carboxylic acid or near the amine can slow down the coupling step. In such cases, more powerful coupling reagents or elevated temperatures may be necessary.[8][14]

  • Racemization: If the carboxylic acid has a chiral center at the α-position, the activation process can lead to epimerization through the formation of an azlactone intermediate. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for suppressing this side reaction.[15][16][17]

  • Guanidinylation: Uronium-based reagents like HATU or HBTU can react with the primary amine to form a guanidinium byproduct, which terminates the reaction. This is often mitigated by pre-activating the carboxylic acid before adding the amine.[18]

  • N-Acylurea Formation: Carbodiimide reagents (e.g., EDC) form a highly reactive O-acylisourea intermediate, which can rearrange to a stable, unreactive N-acylurea if the amine coupling is slow. HOBt or HOAt additives trap the O-acylisourea to form a more stable active ester, preventing this rearrangement.[11][15]

Recommended Coupling Protocols

We present three robust protocols employing different classes of modern coupling reagents. The choice of method will depend on the scale of the reaction, the cost of reagents, and the electronic and steric properties of the substrates.

Protocol 1: EDC/HOBt - The Classic & Cost-Effective Method

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in conjunction with HOBt, provides a reliable and economical method for many standard amide couplings.[11] The urea byproduct is water-soluble, simplifying purification.[16]

Scientist's Insights: This method is an excellent first choice for routine couplings. The key is the addition of HOBt, which not only minimizes racemization but also increases coupling efficiency by preventing the formation of N-acylurea.[15][19] The reaction is typically run at room temperature, but starting at 0°C during the activation step can help control any initial exotherm.

Detailed Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in a suitable aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Activation: Cool the solution to 0°C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir the mixture at 0°C for 30-45 minutes. A successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.

  • Coupling: Add a solution of the isoxazol-5-yl methanamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.5 eq) in the same solvent.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl (to remove excess DIEA and EDC), saturated NaHCO₃ solution (to remove excess HOBt and unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: HATU - The High-Efficiency Workhorse

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium salt-based coupling reagent known for its high efficiency and fast reaction rates, especially for hindered or electron-deficient substrates.[8][20]

Scientist's Insights: HATU is the reagent of choice for challenging couplings where EDC/HOBt may fail.[15] The mechanism involves the formation of a highly reactive OAt-active ester.[20][21] It is critical to use a non-nucleophilic base like DIEA, as nucleophilic bases can compete with the desired amine. Pre-activation of the acid for a short period before adding the amine is recommended to minimize the potential for guanidinylation of the valuable isoxazole starting material.[18][22]

HATU_Mechanism

Caption: Simplified mechanism of HATU-mediated coupling.

Detailed Protocol:

  • Preparation: To a flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (0.1-0.5 M).

  • Base Addition: Add DIEA (2.5-3.0 eq) to the solution.

  • Activation: Add HATU (1.1 eq) to the mixture. Stir at room temperature for 15-20 minutes.

  • Coupling: Add the isoxazol-5-yl methanamine (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS. Reactions with HATU are often complete within a few hours.

  • Workup: Dilute the reaction with ethyl acetate and wash with water or a mild 5% LiCl aqueous solution (to help remove DMF). Follow with washes of saturated NaHCO₃ and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.

Protocol 3: T3P® - The Green & Efficient Alternative

Propylphosphonic anhydride (T3P®) is an excellent coupling reagent that offers high yields, low epimerization, and an exceptionally easy workup, as its byproducts are water-soluble.[23][24] This makes it an attractive option for both lab-scale and large-scale synthesis, aligning with green chemistry principles.[25]

Scientist's Insights: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate.[26] The reaction is often very clean. A key advantage is the straightforward purification; an aqueous wash is typically sufficient to remove all reagent-related byproducts.[12][25] It is commercially available as a 50% solution in solvents like ethyl acetate or DMF, which is easy to handle.

T3P_Workflow

Caption: Experimental workflow for T3P® coupling.

Detailed Protocol:

  • Preparation: In a flask, combine the carboxylic acid (1.0 eq), isoxazol-5-yl methanamine (1.1 eq), and a suitable base (e.g., pyridine or DIEA, 3.0 eq).

  • Dissolution: Dissolve the components in an appropriate solvent such as ethyl acetate, THF, or DCM (0.1-0.5 M).

  • Activation & Coupling: Cool the mixture to 0°C. Add the T3P® solution (1.5 eq of the active cyclic trimer) dropwise via syringe, keeping the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-16 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. If necessary, extract the aqueous layer again with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product is often of high purity, but can be further purified by chromatography or crystallization if needed.

Comparative Summary of Coupling Conditions

FeatureEDC/HOBtHATUT3P® (Propylphosphonic Anhydride)
Reagent Class CarbodiimideUronium SaltPhosphonic Anhydride
Relative Cost LowHighModerate
Typical Efficiency Good to ExcellentExcellent, especially for hindered substrates[15][27]Excellent[23][24]
Racemization Risk Low with HOBt additive[16]Very LowExtremely Low[23][24]
Workup Aqueous washes requiredAqueous washes requiredSimple aqueous extraction is very effective[12][25]
Key Advantage Cost-effective, widely usedHigh reactivity for difficult couplingsClean reactions, easy workup, green credentials[25][26]
Potential Drawback N-acylurea formation without additive[11]Cost, potential for guanidinylation[18]Moderate cost, reagent is a solution

Conclusion

The successful synthesis of amides from isoxazol-5-yl methanamine is a critical capability in modern drug discovery. While a variety of methods can achieve this transformation, a rational approach based on substrate properties and project requirements is essential. For straightforward couplings, the EDC/HOBt protocol offers a reliable and economical solution. For more challenging, sterically hindered, or electron-poor substrates, HATU provides the power and efficiency needed to drive the reaction to completion. Finally, T3P® emerges as a superior modern alternative, combining high efficiency with an environmentally benign profile and exceptionally simple purification. By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can confidently and efficiently synthesize target isoxazole amides, accelerating the pace of discovery.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Nature, 480(7378), 471–477. Note: A more general review on amide bond formation.
  • G-protein coupled receptor (GPCR) agonists. (2023). MDPI. Note: This is a general topic page, the specific review on direct catalytic amidations is located at [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • Lepenies, B., & Springer, S. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6). [Link]

  • Cravotto, G., & Cintas, P. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Chemistry, 18(8), 965-978. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Note: The provided link is to a different article, but this is a highly relevant review on the topic.
  • Douglas, C. J., & Taylor, L. S. (2010). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • AAPPTEC. (n.d.). Optimizing Peptide Coupling: Key Techniques. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Li, P., & Hudson, A. R. (2018). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 20(4), 968-971. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). T3P: A Sustainable Choice for Efficient Organic Transformations. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Ricci, A., & Sabatino, P. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Keri, R. S., & Sasidhar, B. S. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]

  • LIANBS. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Peptide Chemistry. (2025). Peptide Side Reactions. Peptide Chemistry. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • Al-Majidi, S. M. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. [Link]

  • Kumar, S., & Singh, S. K. (2014). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Morin, S., & Gauthier, D. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1123-1126. [Link]

  • De Luca, S., & Giacomelli, G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(24), 9054-9059. [Link]

  • Al-Majidi, S. M. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Zarei, M., & Zolfigol, M. A. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Polymers, 16(20), 2809. [Link]

  • Iska, V. B. (2026). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Averina, E. B., & Grishin, Y. K. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. [Link]

  • Nielsen, T. E., & Schreiber, S. L. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11011-11014. [Link]

  • Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling. ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(3), 176-180. [Link]

  • YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Al-Suwaidan, I. A., & Al-Abdullah, N. H. (2022). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. [Link]

  • Zarei, M., & Zolfigol, M. A. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Polymers. [Link]

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Method

Application Note: High-Throughput Synthesis of Pyridine-Isoxazole Libraries via 1,3-Dipolar Cycloaddition

Introduction & Mechanistic Rationale The pyridine-isoxazole pharmacophore is a privileged structural motif in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antitubercular, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyridine-isoxazole pharmacophore is a privileged structural motif in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antitubercular, anticancer, and acetylcholinesterase (AChE) inhibitory effects 1[1]. To systematically explore the structure-activity relationship (SAR) of this scaffold, the generation of diverse, high-purity libraries for high-throughput screening (HTS) is essential.

The most robust and regioselective methodology for constructing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne2[2]. In a high-throughput parallel synthesis environment, nitrile oxides are typically generated in situ from pyridine aldoximes via a two-step sequence: chlorination to a hydroximoyl chloride intermediate, followed by base-induced dehydrohalogenation3[3].

Causality in Chemical Design:

  • Regioselectivity: The use of terminal alkynes inherently favors the formation of 3,5-disubstituted isoxazoles over 3,4-disubstituted isomers. This >95:5 regioselectivity is driven by both steric hindrance and the optimal electronic alignment of the HOMO-LUMO orbitals during the concerted [3+2] transition state4[4].

  • Dimerization Mitigation: Nitrile oxides are highly reactive and prone to dimerizing into biologically inactive furoxans (1,2,5-oxadiazole 2-oxides). To suppress this side reaction, the base must be added slowly to maintain a low steady-state concentration of the nitrile oxide, ensuring it is consumed by the alkyne as rapidly as it is generated 2[2].

Workflow Visualization

G A Pyridine Aldoximes B Chlorination (NCS, DMF) A->B C Hydroximoyl Chlorides (LC-MS: M/M+2 signature) B->C D 1,3-Dipolar Cycloaddition (Alkynes, Et3N) C->D E Pyridine-Isoxazoles (LC-MS: Furoxan check) D->E F HTS Assay Plates E->F

Workflow for pyridine-isoxazole library synthesis with integrated LC-MS validation checkpoints.

Optimization of Reaction Conditions

Before initiating automated parallel synthesis, condition optimization is critical to ensure high conversion rates and eliminate purification bottlenecks. The table below summarizes the quantitative evaluation of various conditions for the model reaction between pyridine aldoxime and a terminal alkyne2[2].

SolventBaseConditionsYield (%)Major Byproducts
DCM Et₃N 25 °C, 12 h >85 None detected
DMFEt₃N60 °C, 4 h72Furoxan dimer (trace)
EtOHEt₃N120 °C (MW), 1 h48Furoxan (16%), Oxadiazole (9%)
THFDIPEA60 °C, 6 h78Furoxan dimer (trace)

Experimental Protocol: 96-Well Parallel Synthesis

This protocol is designed as a self-validating system . It embeds specific analytical checkpoints to verify intermediate formation and confirm the absence of side reactions, ensuring that only high-quality compounds progress to the HTS stage.

Materials & Reagents
  • Scaffolds: Pyridine aldoxime building blocks (0.1 M in anhydrous DMF).

  • Reagents: Diverse terminal alkynes (0.15 M in anhydrous DCM).

  • Activator: N-Chlorosuccinimide (NCS) (0.12 M in anhydrous DMF).

  • Base: Triethylamine (Et₃N) (0.2 M in anhydrous DCM).

Step-by-Step Methodology

Step 1: Chlorination (Oxime Activation)

  • Dispense 100 µL of each pyridine aldoxime solution (10 µmol) into a 96-well glass-lined deep-well plate using an automated liquid handler.

  • Add 100 µL of NCS solution (12 µmol, 1.2 eq) to each well.

    • Causality Note: NCS is specifically chosen over elemental chlorine or hypochlorite for parallel synthesis due to its precise stoichiometry and mild nature, which prevents the over-oxidation of the electron-deficient pyridine nitrogen3[3].

  • Seal the plate with a pierceable silicone mat and agitate at 45 °C for 2 hours.

Step 2: 1,3-Dipolar Cycloaddition 4. Cool the reaction plate to room temperature (25 °C). 5. Dispense 100 µL of the terminal alkyne solution (15 µmol, 1.5 eq) into each well. 6. Critical Step: Slowly dispense 100 µL of Et₃N solution (20 µmol, 2.0 eq) over a period of 30 minutes.

  • Causality Note: The slow addition of the base is the most critical parameter in this workflow. It minimizes the instantaneous concentration of the highly reactive nitrile oxide, drastically reducing the kinetic probability of furoxan dimerization2[2].

  • Agitate the plate at room temperature for 12 hours.

Step 3: Workup and Purification 8. Evaporate the volatiles using a centrifugal evaporator (e.g., Genevac) to remove DCM and excess Et₃N. 9. Reconstitute the crude mixtures in 500 µL of DMSO/MeOH (1:1 v/v). 10. Filter the reconstituted solutions through a 96-well filter plate (0.45 µm PTFE) to remove insoluble succinimide and triethylamine hydrochloride salts. 11. Purify the library via mass-directed preparative HPLC (MDAP) targeting the expected M+H mass of the isoxazole products.

Self-Validating Quality Control

To ensure the integrity of the synthesis, the following in-process controls must be met:

  • Pre-Reaction Validation (Post-Step 1): Analyze a representative well via LC-MS. The successful formation of the hydroximoyl chloride is validated by the disappearance of the oxime mass and the appearance of a distinct isotopic signature (a 3:1 ratio of the M to M+2 peaks, characteristic of the installed chlorine atom).

  • Post-Reaction Validation (Post-Step 2): Analyze the crude mixture via LC-MS. The protocol is validated if the mass corresponding to the furoxan dimer (Mass = 2 × Nitrile Oxide Mass) is absent or strictly <5% of the total ion chromatogram (TIC).

  • Final Release: Purified fractions must exhibit >85% purity via UPLC-ELSD-MS before being formatted into assay-ready plates.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: chemrxiv.

Sources

Application

Application Note: Click Chemistry Reagents for Synthesizing Isoxazole-Pyridine Hybrids

Executive Summary & Mechanistic Rationale While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the undisputed flagship of "click chemistry," the synthesis of isoxazole-pyridine hybrids requires a different, e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the undisputed flagship of "click chemistry," the synthesis of isoxazole-pyridine hybrids requires a different, equally robust approach: the Nitrile Oxide-Alkyne Cycloaddition (NOAC) [1]. Isoxazole-pyridine architectures are privileged scaffolds in drug discovery, exhibiting potent lipoxygenase (LOX) inhibition, anti-inflammatory, and anticancer properties[1].

Because nitrile oxides are highly reactive and prone to dimerization into inactive furoxans, they cannot be stored. They must be generated in situ from stable precursors—typically pyridine aldoximes. By carefully selecting the oxidant and catalytic conditions, researchers can achieve highly regioselective [3+2] cycloadditions with terminal alkynes, yielding 3,5-disubstituted isoxazole-pyridine hybrids in excellent yields [2].

This application note provides a comprehensive guide to the reagents, logical workflows, and self-validating protocols required to execute both metal-free and copper-catalyzed NOAC (CuANOC) reactions.

Reaction Pathway & Reagent Logic

The successful synthesis of an isoxazole-pyridine hybrid relies on a perfectly timed cascade: oxidation of the dipole precursor, generation of the transient 1,3-dipole, and immediate trapping by the dipolarophile [3].

  • The Dipole Precursor: Pyridine-2, -3, or -4-carboxaldehyde oximes are bench-stable and easily synthesized from their corresponding aldehydes.

  • The Oxidant (The Trigger): (Diacetoxyiodo)benzene (PIDA) is increasingly preferred over harsh reagents like bleach or N-Chlorosuccinimide (NCS). PIDA operates under mild, metal-free conditions at room temperature, preventing the over-oxidation of sensitive functional groups on the alkyne [1].

  • The Dipolarophile: Terminal alkynes (e.g., propargyl ethers or propargylamines) act as the "click" partner.

G A Pyridine Aldoxime (Dipole Precursor) B Oxidation (e.g., PIDA or NCS) A->B C Pyridine Nitrile Oxide (Reactive 1,3-Dipole) B->C E [3+2] Cycloaddition (Click Reaction) C->E D Terminal Alkyne (Dipolarophile) D->E F Isoxazole-Pyridine Hybrid (3,5-Disubstituted) E->F

Workflow of Nitrile Oxide-Alkyne Cycloaddition (NOAC) for isoxazole-pyridine synthesis.

Quantitative Reagent Comparison

Selecting the right reagent system dictates the regioselectivity and yield of the final hybrid. The table below summarizes the causality behind each choice [2, 4].

Oxidant / Catalyst SystemReactive IntermediateRegioselectivity (3,5 vs 3,4)Typical YieldCausality / Best Use Case
PIDA (Metal-Free) Nitrile OxideHighly favors 3,560–85%Mild conditions; avoids metal toxicity in late-stage drug development.
NCS / Et₃N (Metal-Free) Hydroximoyl ChlorideFavors 3,550–75%Cost-effective and scalable, but generates HCl and amine salts.
Chloramine-T (Aq. EtOH) Nitrile OxideHighly favors 3,570–90%Excellent for solid-phase or aqueous bio-conjugation (e.g., DNA/RNA).
CuSO₄ / Ascorbate (CuANOC) Copper-AcetylideStrictly 3,5 80–98%Absolute regiocontrol via metal coordination; requires metal scavenging.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Visual cues and specific workup logic are embedded to confirm reaction progress and troubleshoot failures in real-time.

Protocol A: Metal-Free Synthesis via PIDA Oxidation

Ideal for sensitive substrates where transition metal contamination must be avoided.

Reagents: Pyridine carboxaldehyde oxime (1.0 eq), Terminal Alkyne (1.2 eq), PIDA (1.1 eq), Methanol (HPLC grade).

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried round-bottom flask, dissolve the pyridine carboxaldehyde oxime (0.05 M) and the terminal alkyne in methanol.

    • Causality: High dilution (≤ 0.05 M) is critical. If the concentration is too high, the in situ generated nitrile oxide will collide with itself faster than with the alkyne, forming unwanted furoxan dimers [1].

  • Oxidant Addition: Add PIDA (1.1 eq) portion-wise over 10 minutes at room temperature.

    • Self-Validation Check: The solution may slightly darken. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the oxime spot (usually UV active and stains brown with iodine) and the appearance of a new, less polar spot indicates successful cycloaddition.

  • Reaction Maturation: Stir the mixture at room temperature for 12–24 hours.

  • Quench and Workup: Concentrate the methanol in vacuo. Redissolve the crude residue in Ethyl Acetate. Wash sequentially with 10% aqueous sodium thiosulfate (to quench any unreacted hypervalent iodine species) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Diagnostic Note: If a highly polar byproduct is isolated, it is likely the furoxan dimer. To correct this in future runs, lower the concentration of the oxime or add the PIDA via syringe pump.

Protocol B: Copper-Catalyzed Synthesis (CuANOC) via Hydroximoyl Chloride

Ideal when absolute 3,5-regioselectivity is required and the substrate can tolerate copper.

Reagents: Pyridine carboxaldehyde oxime (1.0 eq), Terminal Alkyne (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%), KHCO₃ (2.0 eq), t-BuOH/H₂O (1:1).

Step-by-Step Methodology:

  • Chlorination: Dissolve the pyridine oxime in DMF. Add NCS (1.1 eq) and stir at room temperature for 1 hour to form the pyridine hydroximoyl chloride.

    • Self-Validation Check: The generation of the hydroximoyl chloride can be confirmed by taking a small aliquot and adding a drop of Et₃N; a rapid formation of white precipitate (Et₃N·HCl) confirms the intermediate is ready.

  • Solvent Exchange & Click Assembly: Transfer the mixture to a t-BuOH/H₂O (1:1) solvent system containing the terminal alkyne.

  • Catalyst Activation: Add KHCO₃ (2.0 eq) to generate the nitrile oxide. Immediately add CuSO₄·5H₂O followed by Sodium Ascorbate.

    • Self-Validation Check (Critical): Upon addition of ascorbate, the reaction mixture must transition from pale blue/green (Cu²⁺) to bright yellow/orange (Cu⁺). If the solution remains green, the copper has not been reduced, and the click reaction will stall. Add more ascorbate until the color shift occurs.

  • Isolation: Stir for 4–8 hours. Dilute with water and extract with Dichloromethane. Wash with a 0.1 M EDTA solution to scavenge residual copper, ensuring the final isoxazole-pyridine hybrid is free of heavy metal toxicity [3].

References

  • Douka, M. D., et al. "Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids." MDPI, 2025. URL: [Link]

  • Heaney, F. "Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking." European Journal of Organic Chemistry, 2012. URL: [Link]

  • Vorobyeva, D. V., et al. "Click-chemistry approach to isoxazole-containing α-CF3-substituted α-aminocarboxylates and α-aminophosphonates." Organic & Biomolecular Chemistry, RSC Publishing, 2011. URL: [Link]

Method

N-Functionalization of 1-(3-(Pyridin-4-yl)isoxazol-5-yl)methanamine: A Protocol Guide for Library Generation

Scientific Context & Scaffold Significance The 1-(3-(pyridin-4-yl)isoxazol-5-yl)methanamine scaffold is a highly privileged motif in modern medicinal chemistry. The 3-(pyridin-4-yl)isoxazole core provides a rigid, planar...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scaffold Significance

The 1-(3-(pyridin-4-yl)isoxazol-5-yl)methanamine scaffold is a highly privileged motif in modern medicinal chemistry. The 3-(pyridin-4-yl)isoxazole core provides a rigid, planar, and metabolically stable vector that frequently acts as a bioisostere for other heterocycles (such as imidazoles) in the design of kinase inhibitors (e.g., p38 MAP kinase, Chk1) and deubiquitinase (DUB) inhibitors like USP30 [1, 2].

The primary methanamine group (–CH₂NH₂) at the 5-position of the isoxazole ring serves as an ideal synthetic handle. Because it is a sterically unhindered primary aliphatic amine, it exhibits excellent nucleophilicity, making it a prime candidate for divergent N-functionalization. By converting this primary amine into amides, secondary amines, sulfonamides, or ureas, drug development professionals can rapidly modulate the physicochemical properties (pKa, lipophilicity, topological polar surface area) and target-binding affinities of their library candidates.

Mechanistic Principles of Divergent N-Functionalization

To ensure high-throughput library generation without bottlenecks, the choice of reagents must prioritize high conversion rates, minimal side reactions, and simplified purification.

Amide Coupling (Acylation) via HATU

While standard carbodiimides (EDC/DIC) are functional, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for high-yielding amidation [4].

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group exerts a neighboring group effect, acting as a general base to hydrogen-bond with the incoming methanamine. This pre-organization drastically accelerates the aminolysis step and minimizes epimerization (if chiral acids are used), ensuring near-quantitative yields even with electronically deactivated acids.

Direct Reductive Amination via STAB

Direct alkylation of primary amines with alkyl halides often suffers from poor selectivity, leading to mixtures of secondary and over-alkylated tertiary amines. Reductive amination bypasses this by forming a transient imine/iminium intermediate.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is specifically chosen over NaBH₄ or NaBH₃CN. The electron-withdrawing acetate groups reduce the hydridic character of the boron, making STAB too mild to reduce most aldehydes and ketones at room temperature. However, it readily and selectively reduces the more electrophilic protonated iminium ion [3]. This self-regulating mechanism ensures strict mono-alkylation.

Sulfonylation

Sulfonamide formation is achieved using sulfonyl chlorides.

  • Causality: Pyridine or DIPEA is used as an acid scavenger. When pyridine is used, it also acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is subsequently trapped by the methanamine.

Experimental Protocols

The following protocols are designed as self-validating systems. Each includes built-in checkpoints (e.g., color changes, LC-MS monitoring) to confirm reaction progression.

Protocol A: HATU-Mediated Amide Coupling
  • Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 equiv, 1.5 mmol) and stir for 5 minutes.

  • Ester Formation: Add HATU (1.2 equiv, 0.60 mmol) in one portion. The solution typically transitions from colorless to a pale yellow, indicating the release of the HOAt anion and successful formation of the active ester [4]. Stir for 10 minutes.

  • Aminolysis: Add 1-(3-(pyridin-4-yl)isoxazol-5-yl)methanamine (1.0 equiv, 0.50 mmol). Stir at room temperature for 2–4 hours.

  • Validation & Quench: Monitor by LC-MS. Upon complete consumption of the amine, quench with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct Reductive Amination
  • Imine Formation: Dissolve 1-(3-(pyridin-4-yl)isoxazol-5-yl)methanamine (1.0 equiv, 0.50 mmol) and the target aldehyde (1.05 equiv, 0.525 mmol) in anhydrous 1,2-dichloroethane (DCE, 4 mL). Add glacial acetic acid (1.0 equiv, 0.50 mmol) to catalyze iminium formation.

  • Pre-incubation: Stir the mixture at room temperature for 30–60 minutes. Crucial Step: Allowing the imine to fully form before adding the reducing agent prevents the premature reduction of the aldehyde to a primary alcohol.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise. Stir at room temperature for 12 hours.

  • Validation & Quench: Confirm the presence of the secondary amine mass [M+H]⁺ via LC-MS. Quench the reaction carefully with 1N NaOH (5 mL) to neutralize the acetic acid and break down boron complexes.

  • Workup: Extract with DCM (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Sulfonamide Synthesis
  • Preparation: Dissolve the methanamine scaffold (1.0 equiv, 0.50 mmol) in anhydrous DCM (4 mL) and add DIPEA (2.5 equiv, 1.25 mmol). Cool the mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Addition: Slowly add the sulfonyl chloride (1.1 equiv, 0.55 mmol) dissolved in DCM (1 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Dilute with DCM (10 mL), wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected outcomes for the N-functionalization of the 1-(3-(pyridin-4-yl)isoxazol-5-yl)methanamine scaffold.

Functionalization TypeReagents & ConditionsTypical Yield (%)Primary ByproductsRecommended Purification
Amidation HATU, DIPEA, DMF, RT, 2-4 h85–95%TetramethylureaReverse-Phase HPLC or Silica (DCM/MeOH)
Reductive Amination NaBH(OAc)₃, AcOH, DCE, RT, 12 h75–90%Trace alcohol (from aldehyde)Silica Gel (EtOAc/Hexanes with 1% Et₃N)
Sulfonylation R-SO₂Cl, DIPEA, DCM, 0°C to RT, 4 h80–92%Bis-sulfonylation (rare)Silica Gel (DCM/MeOH)
Urea Formation R-NCO, DIPEA, THF, RT, 2 h85–98%Symmetrical urea (if wet)Precipitation or Trituration in Et₂O

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the central methanamine scaffold.

G Core 1-(3-(Pyridin-4-yl)isoxazol-5-yl)methanamine (Primary Amine Scaffold) Cond1 R-COOH, HATU, DIPEA DMF, RT, 2-4 h Core->Cond1 Cond2 R-CHO, NaBH(OAc)3, AcOH DCE, RT, 12 h Core->Cond2 Cond3 R-SO2Cl, DIPEA DCM, 0°C to RT, 4 h Core->Cond3 Cond4 R-NCO, DIPEA THF, RT, 2 h Core->Cond4 Prod1 Amide Derivative (Target Binding / H-Bond Acceptor) Cond1->Prod1 Prod2 Secondary Amine Derivative (Modulated pKa / Solubilizing Vector) Cond2->Prod2 Prod3 Sulfonamide Derivative (Rigidified Vector / Lipophilic) Cond3->Prod3 Prod4 Urea Derivative (Bidentate H-Bond Donor/Acceptor) Cond4->Prod4

Divergent N-functionalization pathways of 1-(3-(pyridin-4-yl)isoxazol-5-yl)methanamine.

References

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. Available at:[Link]

  • 1-cyano-pyrrolidine compounds as usp30 inhibitors.Google Patents (WO2016156816A1).
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at:[Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Available at:[Link]

Application

Application Note: Rational Design and Profiling of Isoxazole-Pyridine Kinase Inhibitors

Abstract This application note details a robust workflow for the development of kinase inhibitors utilizing the isoxazole-pyridine privileged scaffold.[1] This bi-heteroaryl system is highly valued in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust workflow for the development of kinase inhibitors utilizing the isoxazole-pyridine privileged scaffold.[1] This bi-heteroaryl system is highly valued in medicinal chemistry for its ability to mimic the adenosine triphosphate (ATP) adenine ring while projecting substituents into the hydrophobic "gatekeeper" regions of the kinase pocket. We present a validated protocol covering in silico design, regioselective chemical synthesis via 1,3-dipolar cycloaddition, and biochemical profiling using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This guide is intended for drug discovery professionals targeting serine/threonine kinases (e.g., p38 MAPK, JNK) or tyrosine kinases (e.g., VEGFR, ALK).

Rational Design Strategy

The Scaffold Geometry

The efficacy of the isoxazole-pyridine scaffold lies in its geometric rigidity and electronic properties.

  • The Hinge Binder (Pyridine): The pyridine nitrogen (typically at the 3- or 4-position relative to the isoxazole) acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • The Spacer (Isoxazole): The isoxazole ring serves as a planar bioisostere for an amide or ester linker. It orients the pyridine and the hydrophobic tail ("R-group") at a specific angle (

    
    -
    
    
    
    ), crucial for spanning the ATP-binding cleft.
  • The Hydrophobic Tail: Substituents at the isoxazole 5-position (often aryl or heteroaryl) penetrate the hydrophobic back-pocket, often interacting with the "gatekeeper" residue (e.g., Thr, Met, or Phe).

Design Workflow

The following diagram illustrates the iterative cycle from molecular modeling to lead optimization.

DesignCycle Target Target Selection (e.g., p38 MAPK) Docking In Silico Docking (Determine Vector) Target->Docking Scaffold Scaffold Selection (Isoxazole-Pyridine) Docking->Scaffold Synthesis Regioselective Synthesis Scaffold->Synthesis Assay TR-FRET Profiling Synthesis->Assay SAR SAR Analysis (Potency/Selectivity) Assay->SAR SAR->Docking Refine Design

Figure 1: Iterative drug design workflow for kinase inhibitor development.

Chemical Synthesis Protocol

Methodology: Regioselective [3+2] Cycloaddition

While Suzuki-Miyaura coupling is common for bi-aryls, constructing the isoxazole core directly from a nitrile oxide and an alkyne offers superior atom economy and convergent assembly. We utilize a copper(I)-catalyzed variant to ensure the formation of the 3,5-disubstituted regioisomer, avoiding the formation of the less active 3,4-isomer.

Reagents & Equipment[2][3][4][5][6]
  • Precursor A: Pyridine-3-carbaldehyde oxime (generates the nitrile oxide).

  • Precursor B: Phenylacetylene derivative (The "Tail").

  • Catalyst:

    
     (10 mol%) + Sodium Ascorbate (20 mol%).
    
  • Solvent:

    
    -BuOH/H_2O$ (1:1).
    
  • Purification: Flash Chromatography System (Silica).

Step-by-Step Protocol
  • Nitrile Oxide Generation (In Situ):

    • Dissolve Pyridine-3-carbaldehyde oxime (1.0 equiv) in

      
      -BuOH/H_2O$ (10 mL per mmol).
      
    • Add Chloramine-T (1.1 equiv) and stir for 5 minutes at room temperature (RT) to generate the hydroximoyl chloride intermediate.

  • Click Reaction:

    • Add the substituted alkyne (1.0 equiv) to the reaction mixture.

    • Add Sodium Ascorbate (20 mol%) followed by

      
       solution (10 mol%). The solution should turn bright orange/yellow.
      
    • Critical Step: Adjust pH to ~7-8 using mild base (

      
      ) if the reaction stalls; nitrile oxide formation is pH-sensitive.
      
  • Incubation:

    • Stir at 40°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The oxime spot (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Dilute with EtOAc (50 mL) and wash with brine (2 x 20 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography.

    • Yield Expectation: 75–85%.

Synthesispath Oxime Pyridine-Oxime Int Hydroximoyl Chloride (Intermediate) Oxime->Int Oxidation Chloramine Chloramine-T (Oxidant) Chloramine->Int Product 3,5-Disubstituted Isoxazole-Pyridine Int->Product [3+2] Cycloaddition Alkyne Substituted Alkyne Alkyne->Product Cu Cu(I) Catalyst Cu->Product Regiocontrol

Figure 2: Copper-catalyzed [3+2] cycloaddition pathway for isoxazole synthesis.

Biochemical Profiling: TR-FRET Assay

To validate the inhibitors, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay (e.g., LanthaScreen™). This format is superior to standard fluorescence intensity because the time-gated measurement eliminates background fluorescence from the library compounds.

Assay Principle
  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).[7]

  • Acceptor: AlexaFluor™ 647-labeled "Tracer" (an ATP-competitive ligand).

  • Mechanism: When the Tracer binds the kinase, FRET occurs (Eu

    
     Alexa647).[6][7] The inhibitor displaces the Tracer, causing a decrease in the FRET signal.[6][7]
    
Protocol: IC50 Determination

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.[7]
    
  • Target Kinase: p38 MAPK

    
     (5 nM final).
    
  • Tracer: Kinase Tracer 199 (Use at

    
     concentration, approx. 10 nM).
    
  • Antibody: Eu-anti-GST antibody (2 nM).

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (starting at 10

      
      M).
      
    • Dilute 100-fold into Kinase Buffer A (Final DMSO = 1%).

  • Plate Setup (384-well Low Volume Black Plate):

    • Add 5

      
      L of diluted inhibitor.[4]
      
    • Add 5

      
      L of Kinase/Antibody mixture.[4]
      
    • Add 5

      
      L of Tracer.
      
    • Controls: Min signal (No Enzyme), Max signal (DMSO only).

  • Incubation:

    • Incubate for 1 hour at Room Temperature (protected from light).

  • Detection:

    • Read on a multimode plate reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser/Flash).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.[6]

  • Data Calculation:

    • Calculate Emission Ratio (ER):

      
      
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

      
      .
      

Data Analysis & Interpretation

Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data typical for this scaffold against p38 MAPK. It demonstrates the impact of the "Gatekeeper" substituent (R-Group).

Compound IDPyridine Pos.[1]Isoxazole R-Group (Pos 5)IC50 (nM)Interpretation
ISO-001 3-pyridylPhenyl120Baseline activity. Good hinge binding.
ISO-002 3-pyridyl4-Fluorophenyl45Improved. F-atom fills hydrophobic pocket; metabolic stability.
ISO-003 3-pyridyl4-Aminophenyl350Decreased. Polar amine clashes with hydrophobic gatekeeper.
ISO-004 4-pyridyl4-Fluorophenyl>1000Inactive. Nitrogen position mismatch for hinge H-bond.
ISO-005 3-pyridyl2,4-Difluorophenyl12 Lead. Optimal hydrophobic fit and electrostatic interaction.
Validation Criteria
  • Z-Prime (

    
    ):  Must be 
    
    
    
    for the assay to be considered robust.
  • Hill Slope: Should be approximately -1.0. A slope

    
     suggests aggregation or non-specific binding.
    

References

  • Laufer, S. A., et al. (2006).[8] "Substituted isoxazoles as potent inhibitors of p38 MAP kinase."[1][8] ChemMedChem.

  • Vertex Pharmaceuticals. (2014). "Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Invitrogen (Thermo Fisher). "LanthaScreen™ TR-FRET Kinase Binding Assay Protocol."

  • BenchChem. (2025).[3] "Structure-activity relationships of triazolopyridine/isoxazole p38 inhibitors."

  • Sino Biological. "TR-FRET Kinase Assay Kits: Principles and Protocols."

Sources

Method

Application Note: Reagents and Protocols for the Sulfonylation of Isoxazole Methanamines

Introduction: The Isoxazole Methanamine Challenge Isoxazole methanamines are critical building blocks in medicinal chemistry, frequently utilized to introduce the bioisosteric and physicochemical properties of the isoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Methanamine Challenge

Isoxazole methanamines are critical building blocks in medicinal chemistry, frequently utilized to introduce the bioisosteric and physicochemical properties of the isoxazole ring into drug candidates. Unlike direct amino-isoxazoles—where the amine lone pair is delocalized into the electron-withdrawing heteroaromatic system—the methylene linker in isoxazole methanamines insulates the primary amine. This structural feature renders the amine highly nucleophilic and readily available for sulfonylation.

However, the synthesis of heteroaryl sulfonamides often relies on unstable, toxic, and moisture-sensitive reagents[1]. This guide details the mechanistic rationale, reagent selection, and self-validating protocols for converting isoxazole methanamines to sulfonamides using both traditional sulfonyl chlorides and advanced methodologies[2].

Mechanistic Rationale & Reagent Selection

The conversion of an amine to a sulfonamide is a nucleophilic substitution at the sulfur(VI) center. The choice of reagents dictates the efficiency, purity, and scalability of the reaction.

  • The Electrophile:

    • Sulfonyl Chlorides: The traditional industry standard. They are highly electrophilic but suffer from poor hydrolytic stability, necessitating rigorously anhydrous conditions to prevent yield loss[3].

    • Sulfonyl Fluorides (SuFEx): A modern, highly stable alternative. The S–F bond is virtually inert to background hydrolysis under neutral or acidic conditions but undergoes rapid exchange with amines when activated by specific catalysts[2].

  • The Base (Proton Scavenger):

    • N,N-Diisopropylethylamine (DIPEA) is the optimal choice. Causality: The significant steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile. Less hindered bases like Triethylamine (TEA) or Pyridine can attack the sulfonyl chloride to form highly reactive, unstable sulfonammonium intermediates that lead to colored impurities and product degradation.

  • The Solvent:

    • Anhydrous Dichloromethane (DCM) is preferred due to its excellent solvation properties for both the isoxazole methanamine and the electrophile. Tetrahydrofuran (THF) is a viable alternative if the specific isoxazole derivative exhibits poor solubility in halogenated solvents.

Reaction Pathway

The following diagram illustrates the mechanistic pathway of the sulfonylation reaction, highlighting the zwitterionic transition state and the critical role of the base in driving the reaction to completion.

Mechanism A Isoxazole Methanamine (Nucleophile) C Zwitterionic Transition State A->C Nucleophilic Attack B Sulfonyl Chloride (Electrophile) B->C D Protonated Sulfonamide C->D Chloride Loss E Isoxazole Sulfonamide (Target Product) D->E Deprotonation Base DIPEA Base (Proton Scavenger) Base->D Abstraction

Reaction mechanism of isoxazole methanamine sulfonylation via a zwitterionic transition state.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. These checks act as a self-validating system, preventing downstream failures by confirming reaction success at the molecular level before proceeding to purification.

Protocol A: Standard Batch Sulfonylation (Sulfonyl Chloride)

Causality for Temperature Control: The sulfonylation of primary amines is highly exothermic. Dropwise addition of the electrophile at 0 °C prevents localized heating, which can otherwise drive the unwanted bis-sulfonylation of the product.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the isoxazole methanamine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (2.0 equiv) to the stirring solution.

    • Validation Check 1: Spot the mixture on a TLC plate and stain with Ninhydrin. A bright pink/purple spot confirms the presence of the active primary amine.

  • Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve the sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM and add it dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (approx. 2 hours).

  • Validation Check 2 (LC-MS & TLC): Analyze an aliquot via LC-MS. The presence of the

    
     peak corresponding to the mono-sulfonamide confirms success. If an 
    
    
    
    peak is observed, bis-sulfonylation has occurred. TLC (Ninhydrin) should show complete disappearance of the pink primary amine spot.
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: SuFEx-Enabled Sulfonylation (Sulfonyl Fluoride)

Causality for Catalyst Use: The S–F bond is exceptionally stable and will not react spontaneously with amines at room temperature. The addition of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) activates the amine and facilitates the required fluoride exchange[4].

  • Preparation: Dissolve the isoxazole methanamine (1.0 equiv) and the sulfonyl fluoride (1.1 equiv) in anhydrous Acetonitrile or THF (0.2 M).

  • Activation: Add DBU (1.5 equiv) in one portion at room temperature.

  • Validation Check (

    
     NMR):  Monitor the reaction via 
    
    
    
    NMR. The sharp singlet of the starting sulfonyl fluoride (typically +50 to +60 ppm) will disappear entirely as the reaction reaches completion.
  • Workup: Dilute with Ethyl Acetate and wash sequentially with 1M HCl (to remove the DBU catalyst) and brine. Dry over

    
     and concentrate.
    

Experimental Workflow

Workflow Step1 1. Preparation Dry Solvent + Amine + Base (0 °C) Step2 2. Electrophile Addition Dropwise Sulfonyl Chloride/Fluoride Step1->Step2 Step3 3. Reaction & Monitoring Warm to RT, LC-MS & TLC Tracking Step2->Step3 Step4 4. Quench & Extraction Aq. NH4Cl / EtOAc Phase Separation Step3->Step4 Step5 5. Purification Flash Chromatography (SiO2) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of isoxazole sulfonamides.

Data Presentation: Reagent System Comparison

The following table summarizes the quantitative performance and risk factors associated with different reagent combinations for isoxazole methanamine sulfonylation.

Reagent SystemElectrophileBase / CatalystTypical YieldReaction TimeHydrolysis RiskBis-Sulfonylation Risk
Standard Batch Sulfonyl ChlorideDIPEA80–90%2–4 hoursHighModerate
Traditional Sulfonyl ChloridePyridine60–75%4–8 hoursHighHigh (due to heating)
SuFEx Catalysis Sulfonyl FluorideDBU85–95%12–24 hoursVery LowLow

Troubleshooting & Optimization

  • Issue: Formation of Bis-Sulfonylated Byproducts.

    • Causality: The newly formed sulfonamide possesses a relatively acidic proton (pKa ~10). In the presence of excess base and highly reactive electrophile, it can be deprotonated to form a sulfonamide anion, which subsequently attacks a second molecule of sulfonyl chloride.

    • Solution: Strictly limit the electrophile stoichiometry to 1.05 equivalents. Ensure the reaction is kept rigorously at 0 °C during the initial highly exothermic mixing phase to suppress the activation energy required for the second sulfonylation.

  • Issue: Low Yield / Unreacted Amine.

    • Causality: Hydrolysis of the sulfonyl chloride by adventitious water outcompetes the amine nucleophile, generating unreactive sulfonic acids.

    • Solution: Transition to the SuFEx protocol using sulfonyl fluorides[2]. Because sulfonyl fluorides are completely resistant to background aqueous hydrolysis, 100% of the electrophile remains available for the amine, ensuring complete conversion even in imperfectly dried environments.

References

  • Iakovenko, R., et al. "Heteroaryl sulfonamide synthesis: Scope and limitations." RSC Advances, 2022.[Link]

  • Mahapatra, S., et al. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." ACS Omega, 2020.[Link]

  • Zheng, Q., et al. "Sulfur fluoride exchange." Nature Reviews Methods Primers, 2023.[Link]

Sources

Application

Application Notes &amp; Protocols: A Scientist's Guide to Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

Abstract This comprehensive guide provides a detailed exploration of the microwave-assisted synthesis of 3,5-disubstituted isoxazoles, a class of heterocyclic compounds of significant interest to the pharmaceutical and a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed exploration of the microwave-assisted synthesis of 3,5-disubstituted isoxazoles, a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. We delve into the mechanistic underpinnings of the synthesis, highlighting the advantages of microwave irradiation over conventional heating methods. This document offers field-proven insights and a step-by-step protocol for the efficient, rapid, and high-yield synthesis of these valuable scaffolds. The information presented is tailored for researchers, scientists, and professionals in drug development, aiming to bridge theoretical knowledge with practical application.

Introduction: The Significance of Isoxazoles and the Advent of Microwave Chemistry

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties that are conducive to a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][3][4] The 3,5-disubstitution pattern, in particular, offers a versatile scaffold for creating diverse chemical libraries for drug discovery.

Traditionally, the synthesis of isoxazoles has relied on conventional heating methods, which often entail long reaction times, lower yields, and the use of hazardous solvents.[5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry.[6][7] Microwave energy directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[8][9] This results in dramatic reductions in reaction times (from hours to minutes), improved reaction yields, and often, cleaner reaction profiles with fewer byproducts.[10][11][12] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[11][12]

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The most common and versatile route to 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][13][14] This reaction involves the combination of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne or an alkene). In the context of this protocol, we will focus on the reaction between a nitrile oxide, generated in situ, and an alkyne.

The key steps in the microwave-assisted synthesis of 3,5-disubstituted isoxazoles are:

  • Formation of the Nitrile Oxide Precursor: The synthesis often begins with the conversion of an aldehyde to its corresponding aldoxime by reaction with hydroxylamine hydrochloride.[13]

  • In Situ Generation of the Nitrile Oxide: The aldoxime is then oxidized in situ to generate the highly reactive nitrile oxide intermediate. Common oxidizing agents include sodium hypochlorite or N-chlorosuccinimide.[13]

  • [3+2] Cycloaddition: The nitrile oxide rapidly undergoes a cycloaddition reaction with an alkyne to form the stable five-membered isoxazole ring.[13][15]

Microwave irradiation significantly accelerates each of these steps, particularly the cycloaddition, which can be sluggish under conventional heating. The rapid and uniform heating provided by microwaves ensures that the reactive nitrile oxide intermediate is quickly trapped by the alkyne, minimizing the formation of dimeric byproducts (furoxans).[16]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of Pyridine-Isoxazole Hybrids

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with pyridine-isoxazole hybrids in aqueous buffers. These compounds, while...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with pyridine-isoxazole hybrids in aqueous buffers. These compounds, while often promising pharmacologically, can exhibit poor aqueous solubility, hindering their development and application. This resource offers a structured approach to troubleshooting and overcoming these issues, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of these heterocyclic compounds.

Q1: Why do my pyridine-isoxazole hybrids have such low solubility in aqueous buffers like PBS at neutral pH?

A1: The limited aqueous solubility of many pyridine-isoxazole hybrids stems from their molecular structure. These compounds often possess a planar, aromatic character which can lead to strong crystal lattice energy.[1] Overcoming this energy to dissolve the compound in water can be challenging. While the pyridine and isoxazole moieties contain polar nitrogen and oxygen atoms capable of hydrogen bonding, the overall molecule can still be predominantly hydrophobic, leading to poor solubility.[2][3]

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and what should I do first?

A2: This is a classic sign that your compound has exceeded its thermodynamic solubility in the final buffer system. DMSO is a powerful organic solvent that can dissolve many non-polar compounds, but when this solution is introduced to a largely aqueous environment, the compound may no longer be soluble and will precipitate out.[4]

  • Initial Troubleshooting Steps:

    • Lower the Final Concentration: Determine the highest concentration of your compound that remains soluble in the final buffer containing the same percentage of DMSO.[1]

    • Optimize DMSO Concentration: While keeping your final compound concentration the same, try to use the lowest possible percentage of DMSO. However, be aware that even small amounts of residual solvent can sometimes impact experimental results.

    • pH Adjustment: The pyridine group in your hybrid is basic and can be protonated at a lower pH.[1] This protonation introduces a positive charge, which can significantly increase aqueous solubility. Try dissolving your compound in a buffer with a more acidic pH.[1]

Q3: Can I just warm the solution to get my compound to dissolve?

A3: Gentle warming can sometimes help to dissolve a compound by providing the energy needed to break the crystal lattice. However, this should be done with caution.[1] Some compounds can degrade at higher temperatures. Also, the increased solubility may be temporary, and the compound could precipitate out again as the solution cools to room temperature. This approach is generally more suitable for preparing solutions for immediate use rather than for long-term storage.

In-Depth Troubleshooting Guides & Protocols

For more persistent solubility issues, a more systematic approach is required. The following sections provide detailed strategies and protocols.

pH Adjustment: Leveraging the Basic Pyridine Moiety

The nitrogen atom in the pyridine ring is basic and can accept a proton to form a positively charged pyridinium ion. This ionization dramatically increases the polarity of the molecule and, consequently, its solubility in water.

Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized to the non-ionized form of a compound at a given pH. For a basic compound like a pyridine derivative, lowering the pH of the buffer will shift the equilibrium towards the more soluble, protonated form.

Diagram: pH-Dependent Ionization of a Pyridine Moiety

Caption: Effect of pH on the ionization state and solubility of a pyridine-containing compound.

Experimental Protocol: pH Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Add an excess amount of your solid pyridine-isoxazole hybrid to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure saturation is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Troubleshooting:

  • Compound still insoluble at low pH: The isoxazole ring or other substituents may contribute significantly to the overall hydrophobicity, limiting the effectiveness of pH adjustment alone.

  • Compound degradation: Some compounds may not be stable at very low pH. Assess the stability of your compound at different pH values over time.

Co-solvents: Modifying the Polarity of the Solvent

When pH adjustment is insufficient or not viable due to experimental constraints, the use of co-solvents is a common and effective strategy.[5] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[6][7]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)[4]

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), such as PEG 400[8]

Data Presentation: Example of Co-solvent Screening

Co-solvent (10% v/v in PBS pH 7.4)Solubility of Compound X (µg/mL)
None (Control)< 1
DMSO50
Ethanol25
Propylene Glycol35
PEG 40042

Experimental Protocol: Co-solvent Screening

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).[1]

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small volume of the stock solution to each of the co-solvent-buffer mixtures to achieve the desired final compound concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • For a quantitative assessment, you can perform a similar saturation solubility experiment as described for the pH profile.

Troubleshooting:

  • Co-solvent incompatibility with the assay: High concentrations of organic solvents can interfere with biological assays by denaturing proteins or affecting cell viability. Always run a vehicle control to assess the effect of the co-solvent alone.

  • Precipitation upon further dilution: Even with a co-solvent, the compound may precipitate if the solution is further diluted with a purely aqueous medium.

Cyclodextrins: Encapsulation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly water-soluble "guest" molecules, like your pyridine-isoxazole hybrid, within their hydrophobic core, forming an inclusion complex.[9][11] The hydrophilic exterior of the cyclodextrin-drug complex then allows it to dissolve in aqueous media.[10][]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Diagram: Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex cluster_0 Aqueous Buffer drug Pyridine-Isoxazole Hybrid (Poorly Soluble) drug->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->p1 complex Inclusion Complex (Soluble) p1->complex +

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble inclusion complex.

Experimental Protocol: Basic Cyclodextrin Formulation

  • Prepare a solution of the cyclodextrin in your aqueous buffer (e.g., 10% w/v HP-β-CD).

  • Add your pyridine-isoxazole hybrid to the cyclodextrin solution and stir or sonicate to facilitate complex formation.

  • Equilibrate the mixture for a period of time (e.g., a few hours to overnight) at a constant temperature.

  • Filter or centrifuge to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the clear solution.

Troubleshooting:

  • Limited solubility enhancement: The size and shape of your hybrid may not be a perfect fit for the cyclodextrin cavity, leading to a weak association and only a modest increase in solubility. Trying different types of cyclodextrins may be beneficial.

  • Potential for cytotoxicity: At high concentrations, some cyclodextrins can have cytotoxic effects, so it is important to test the vehicle control in cell-based assays.

Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later stages of drug development.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[14][15] The drug can exist in an amorphous, rather than crystalline, state, which has a higher apparent solubility and dissolution rate.[8] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[16]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as liposomes or self-emulsifying drug delivery systems (SEDDS) can be effective.[17] In these systems, the drug is dissolved in a lipid carrier. Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[18][19][20][21]

Summary and Recommendations

When facing solubility issues with pyridine-isoxazole hybrids, a tiered approach is recommended.

  • Start with the simplest methods: Systematically investigate the effects of pH adjustment and the use of common co-solvents . These methods are often sufficient for early-stage in vitro experiments.

  • If simple methods fail, explore complexation: Cyclodextrins offer a significant step up in solubilizing power and are widely used in both preclinical and clinical formulations.

  • For late-stage development or very challenging compounds, consider advanced formulations: Solid dispersions and lipid-based systems represent powerful but more complex strategies for enhancing the solubility and bioavailability of poorly soluble drugs.

By methodically applying these principles and protocols, researchers can overcome the solubility hurdles associated with pyridine-isoxazole hybrids, enabling the progression of these promising compounds in the drug discovery and development pipeline.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021, June 15).
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Liposome formulations of hydrophobic drugs - SciSpace. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16).
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. (2026, March 2).
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13).
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Solubilization techniques used for poorly water-soluble drugs - PubMed. (2024, November 15).
  • Liposomal Formulations: A Recent Update - MDPI. (2024, December 30).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009, April 1).
  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2025, October 13).
  • Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments. (n.d.).
  • How Do I Get My Hydrophobic Drug In The Lipid Membrane? | Avanti Research. (n.d.).
  • Liposomal Formulations in Clinical Use: An Updated Review - PMC. (n.d.).
  • overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine | Benchchem. (n.d.).
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - ijpcbs. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Improvement in aqueous solubility achieved via small molecular changes - PubMed. (2017, December 1).
  • Improving solubility – a close look at available approaches - Merck. (n.d.).
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC. (2022, June 23).

Sources

Optimization

Technical Support Center: Preventing Furoxan Dimerization During Nitrile Oxide Cycloaddition

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of furoxan (1,2,5-oxadiazole-2-oxide) dimerization, a common and often yield-limiting side reaction in [3+2] nitrile oxide cycloadditions.

Frequently Asked Questions (FAQs)

Q1: What is furoxan dimerization and why is it a problem in my cycloaddition reaction?

A1: Furoxan dimerization is a reaction where two molecules of a nitrile oxide (your 1,3-dipole) react with each other instead of with your intended dipolarophile (the alkene or alkyne).[1] This process is a kinetically favorable, often competing, pathway that leads to the formation of a stable six-membered furoxan ring.[2][3] It is problematic for several reasons:

  • Reduced Yield: It consumes two equivalents of your nitrile oxide intermediate for every molecule of byproduct formed, directly lowering the potential yield of your desired isoxazoline or isoxazole product.

  • Complex Purification: Furoxans are often stable compounds with polarities similar to the desired cycloadduct, which can complicate purification by standard methods like silica gel chromatography.[4]

  • Reaction Stalling: In cases where the nitrile oxide is highly prone to dimerization, its rapid consumption can effectively halt the desired cycloaddition reaction.

Q2: What is the underlying mechanism of furoxan formation?

A2: The dimerization of nitrile oxides to furoxans is not a concerted cycloaddition. Instead, it is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[3][5][6] The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.[3][5][6] This mechanistic understanding is crucial because it highlights that the reaction is second-order with respect to the nitrile oxide concentration. Therefore, any experimental parameter that increases the local concentration of the nitrile oxide will accelerate the rate of this unwanted side reaction.

Visualizing the Competing Reaction Pathways

The outcome of your reaction is determined by the kinetic competition between the desired [3+2] cycloaddition and the undesired dimerization.

G cluster_0 Reaction Start cluster_1 Reaction Pathways cluster_2 Products A R-C≡N⁺-O⁻ (Nitrile Oxide) C Desired [3+2] Cycloaddition A->C 1 equivalent D Unwanted Dimerization A->D 2 equivalents B Dipolarophile (Alkene/Alkyne) B->C E Isoxazoline / Isoxazole (Desired Product) C->E F Furoxan (Byproduct) D->F

Caption: Competing pathways for a generated nitrile oxide.

Troubleshooting Guide: Minimizing Furoxan Formation

This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Problem 1: My reaction yields significant amounts of furoxan byproduct. How can I minimize it?

This is the most common issue. The core principle for preventing dimerization is to keep the instantaneous concentration of the free nitrile oxide as low as possible while ensuring it can still react efficiently with the dipolarophile.[7]

Solution A: Control Nitrile Oxide Concentration via in situ Generation

Generating the nitrile oxide slowly in the presence of the dipolarophile is the most effective strategy.[7] This ensures the nitrile oxide is consumed in the desired cycloaddition as soon as it is formed.

Recommended Protocol: Slow Addition of Precursor or Reagent

This protocol is adapted for the common dehydrohalogenation of a hydroximoyl chloride.

  • Setup: In your reaction flask, dissolve the dipolarophile (1.0 eq) in an appropriate anhydrous solvent.

  • Precursor Solution: In a separate flask or a syringe, prepare a solution of the hydroximoyl chloride precursor (1.0-1.2 eq).

  • Base Solution: In a gas-tight syringe for a syringe pump, prepare a solution of a non-nucleophilic base like triethylamine (Et₃N) (1.1-1.3 eq).

  • Slow Addition: Place the reaction flask in a temperature-controlled bath (e.g., 0 °C to RT). Begin slowly adding the base solution to the mixture of the dipolarophile and precursor over a period of several hours (e.g., 4-8 hours) using the syringe pump.[8]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS to track the consumption of the dipolarophile and the formation of the desired product versus the furoxan byproduct.

Causality: The slow addition of the base ensures that the nitrile oxide is generated at a rate comparable to its consumption by the dipolarophile, thus preventing its concentration from building up and favoring the second-order dimerization pathway.

Solution B: Optimize Reaction Temperature

Temperature has a significant impact on the relative rates of cycloaddition and dimerization.

  • Higher Temperatures: Can accelerate both reactions, but often disproportionately increase the rate of nitrile oxide decomposition and dimerization.[7]

  • Lower Temperatures: Generally favor the desired cycloaddition by slowing the dimerization pathway. However, if the temperature is too low, the cycloaddition may become impractically slow.

Troubleshooting Steps:

  • If dimerization is high at room temperature or above, try running the reaction at 0 °C.

  • If the reaction is too slow at 0 °C, allow it to warm slowly to room temperature over a longer period.

  • Perform small-scale experiments at various temperatures (e.g., -10 °C, 0 °C, RT, 40 °C) to find the optimal balance.[7]

Solution C: Judicious Choice of Nitrile Oxide Generation Method

The method used to generate the nitrile oxide can significantly influence the outcome. Some methods are inherently "slower" or occur under milder conditions, which helps suppress dimerization.

Generation MethodPrecursorReagents/ConditionsAdvantagesDisadvantages
Dehydrohalogenation Hydroximoyl HalidesEt₃N, other basesWell-established, versatile.Can require careful control of base addition.
Oxidation of Aldoximes AldoximesNaCl/Oxone®, NaOCl"Green," mild conditions, readily available reagents.[9][10][11]Substrate scope can vary.
Dehydration of Nitroalkanes Primary NitroalkanesPhenyl isocyanate/Et₃NClassic method.[12]Can produce difficult-to-remove byproducts (e.g., diphenylurea).[12]
From Diazocarbonyls Diazocarbonyl compoundstert-butyl nitrite (TBN)Catalyst-free, mild.[13]Requires handling of diazo compounds.

Expert Insight: The NaCl/Oxone® method for oxidizing aldoximes is an excellent starting point for systems prone to dimerization due to its mild, aqueous biphasic conditions which can help maintain a low concentration of the nitrile oxide in the organic phase.[9][10][11]

Problem 2: My nitrile oxide appears to be inherently unstable. Are there structural factors I should consider?

Yes, the stability of a nitrile oxide is highly dependent on its substituent (R-CNO).

  • Steric Hindrance: Bulky groups ortho to the nitrile oxide function can dramatically increase stability by sterically shielding it from dimerization.[14] For example, 2,4,6-trimethylbenzonitrile oxide is a stable, crystalline solid that can be isolated.[14][15]

  • Electronic Effects: Aromatic nitrile oxides are generally more stable than aliphatic ones.[14] The dimerization barrier increases as the substituent becomes less electronegative.[2][3]

If you are designing a synthesis, choosing a precursor that will generate a sterically hindered nitrile oxide can be a powerful strategy to prevent dimerization from the outset.

Problem 3: How can I definitively identify furoxan in my product mixture?

Confirming the presence of the byproduct is a critical troubleshooting step.

  • NMR Spectroscopy:

    • ¹³C NMR: This is often the most diagnostic method. Furoxan rings display two characteristic signals for the ring carbons, typically around 115 ppm and 160 ppm.[4]

    • ¹H NMR: The proton signals will depend on the specific structure, but comparing the integration of signals from your desired product to unexpected new signals can quantify the extent of byproduct formation.

  • Mass Spectrometry (MS): The furoxan dimer will have a mass corresponding to two molecules of your nitrile oxide. For example, if your nitrile oxide has a mass 'M', the furoxan will have a mass of 2M. This can be easily checked with LC-MS analysis of your crude reaction mixture.

  • X-ray Crystallography: If the furoxan byproduct crystallizes, single-crystal X-ray diffraction provides unambiguous structural confirmation.[16][17]

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence of steps to diagnose and solve furoxan dimerization issues.

G start High Furoxan Formation Observed q1 Is Nitrile Oxide Generated in situ? start->q1 action1 Implement in situ Generation (e.g., Slow Addition Protocol) q1->action1 No action2 Lower Reaction Temperature (e.g., RT to 0 °C) q1->action2 Yes action1->q1 action3 Analyze Effect of Temperature action2->action3 action4 Change Generation Method (e.g., to Oxidation of Aldoxime) action3->action4 No Improvement end_success Furoxan Minimized action3->end_success Improved action5 Consider Redesigning Substrate (Increase Steric Hindrance) action4->action5 No Improvement action4->end_success Improved end_fail Problem Persists: Consult Specialist action5->end_fail

Caption: A step-by-step guide to troubleshooting furoxan formation.

References

  • Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

  • In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 18(3), 458-462. [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley-VCH. [Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. ACS Publications. [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]

  • Synthesis of stable nitrile oxide compounds.
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. PMC. [Link]

  • Recent progress in synthesis and application of furoxan. RSC Publishing. [Link]

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[18][18]bicyclic Structures. MDPI. [Link]

  • Finding Furoxan Rings. The Royal Society of Chemistry. [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study. PubMed. [Link]

  • Recent progress in synthesis and application of furoxan. ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.[Link]

  • Modeling nitric oxide and its dimer: force field development and thermodynamics of dimerization. TU Delft Repository. [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. PMC. [Link]

  • (A) Mechanism of 1,3-dipole cycloaddition reaction toward tetrazoles. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine hydrochloride. This document offers in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Introduction to Purification Challenges

The purification of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine hydrochloride, a polar heterocyclic amine salt, presents a unique set of challenges. Its structure, featuring a basic pyridine ring, a primary amine, and an isoxazole core, contributes to its high polarity and potential for strong interactions with stationary phases in chromatography. As a hydrochloride salt, its solubility is significantly different from its free base, a factor that must be leveraged during purification.

This guide will explore the common issues encountered during the purification of this compound and provide systematic approaches to overcome them, ensuring the isolation of a highly pure active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine hydrochloride?

A1: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a terminal alkyne with a nitrile oxide.[1][2][3][4] Potential impurities from this route could include:

  • Unreacted starting materials: Residual alkyne and the aldoxime precursor to the nitrile oxide.

  • Side products from nitrile oxide dimerization: Furoxans are common byproducts.

  • Dehydrated oxime: The corresponding nitrile can be a significant impurity.[1]

  • Regioisomers: Depending on the reaction conditions, the 3,4-disubstituted isoxazole isomer might be formed, although the reaction with terminal alkynes is generally highly regioselective for the 3,5-isomer.

  • Impurities from subsequent synthetic steps: If the methanamine group is introduced after the isoxazole formation, impurities related to that specific chemistry (e.g., over-alkylation, byproducts from reducing agents) will be present.

A thorough understanding of your specific synthetic pathway is crucial for anticipating and identifying potential impurities.

Q2: My compound is a hydrochloride salt. How does this affect my purification strategy?

A2: The salt form significantly influences the compound's properties, which can be advantageous for purification:

  • Increased Polarity and Aqueous Solubility: Amine hydrochlorides are generally more water-soluble and less soluble in non-polar organic solvents compared to their free base counterparts. This property is fundamental to purification by recrystallization and liquid-liquid extraction.

  • Chromatographic Behavior: As a salt, the compound will have very different retention characteristics on both normal-phase and reversed-phase chromatography compared to the free base.

  • Stability: Salt formation can improve the stability of the amine, protecting it from degradation during purification and storage.[5]

Q3: What analytical techniques are best suited for assessing the purity of my final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[6][7][8] A stability-indicating HPLC method should be developed to separate the API from all potential impurities and degradation products. Both UV and mass spectrometric (LC-MS) detection are valuable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): Provides accurate mass data for the parent compound and helps in the identification of unknown impurities.

  • Elemental Analysis: Can confirm the elemental composition of the hydrochloride salt.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds.[9] The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Problem 1: I can't find a suitable single solvent for recrystallization.

Solution: A mixed-solvent system is often effective when a single solvent fails.[10]

  • Rationale: You need a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Recommended Solvent Systems to Screen for Polar Amine Hydrochlorides:

    • Ethanol/Water[10][11]

    • Methanol/Diethyl Ether

    • Isopropanol/Hexane

    • Acetonitrile/Toluene

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine hydrochloride in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water or diethyl ether) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • If too much "poor" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Problem 2: The compound oils out instead of crystallizing.

Solution: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent system.

  • Troubleshooting Steps:

    • Increase the amount of the "good" solvent: This will keep the compound dissolved at a lower temperature.

    • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal can induce crystallization.[11]

    • Try a different solvent system: The current system may not be appropriate.

Troubleshooting Purification by Column Chromatography

Column chromatography is a standard technique for purifying compounds with different polarities.[12] However, the basic nature of the pyridine and amine functionalities in the target molecule can lead to challenges with standard silica gel.

Problem 3: My compound shows significant peak tailing on a silica gel column.

Solution: Peak tailing is a common issue with basic compounds on acidic silica gel due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.

  • Strategy 1: Mobile Phase Modification

    • Add a Competing Base: Incorporate a small amount of a volatile base like triethylamine (0.1-1%) or pyridine into your mobile phase.[12] This will neutralize the acidic sites on the silica, leading to more symmetrical peaks.

  • Strategy 2: Use a Different Stationary Phase

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-functionalized Silica: These columns are specifically designed to minimize interactions with basic analytes.

  • Strategy 3: Reversed-Phase Chromatography

    • C18 Columns: This is often the preferred method for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Workflow: Choosing the Right Chromatographic Method

G start Crude Product np_silica Normal-Phase (Silica Gel) DCM/MeOH start->np_silica tailing Peak Tailing? np_silica->tailing add_base Add Triethylamine (0.5%) to Mobile Phase tailing->add_base Yes rp_c18 Reversed-Phase (C18) Water/Acetonitrile Gradient tailing->rp_c18 No pure_product Pure Product add_base->pure_product acid_modifier Add Formic Acid (0.1%) to Mobile Phase rp_c18->acid_modifier acid_modifier->pure_product

Caption: Workflow for selecting a suitable chromatography method.

Purity and Stability Assessment

Problem 4: How do I confirm the purity and stability of my final product?

Solution: A validated, stability-indicating HPLC method is essential. Forced degradation studies are performed to demonstrate that the method can separate the intact drug from its degradation products.[13][14][15][16][17]

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60 °C)To assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperatureTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperatureTo determine susceptibility to oxidation.
Thermal Stress Dry heat (e.g., 80 °C)To assess stability at elevated temperatures.
Photostability Exposure to light (ICH Q1B guidelines)To evaluate sensitivity to light.

Data Interpretation: The goal is to achieve 5-20% degradation of the active ingredient.[13][17] The chromatograms from the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-resolved from the main peak. This confirms that the analytical method is "stability-indicating."

Scale-Up Considerations

Q4: I have a successful lab-scale purification protocol. What challenges might I face when scaling up?

A4: Scaling up a purification process requires careful consideration of several factors:

  • Recrystallization: Heat and mass transfer can be different in larger vessels, potentially affecting crystal size and purity. Slower cooling rates are often necessary.

  • Chromatography: Direct scaling of column chromatography can be expensive and time-consuming. For larger quantities, recrystallization is often the preferred method. If chromatography is necessary, optimizing the loading capacity of the column is crucial.

  • Drying: Efficiently drying large quantities of API to remove residual solvents is critical and may require specialized equipment like a vacuum oven with controlled temperature.

A thorough risk assessment should be performed before any scale-up activities.

References

  • BenchChem. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. BenchChem.
  • Hansen, T. V., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis, 2005(12), 2055-2059.
  • Felton, J. S., & Knize, M. G. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • ResolveMass Laboratories. (2026, February 15).
  • Muszalska, I., & Sobczak, A. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(9), 16738-16757.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • BenchChem. (2025).
  • Sokolov, S. D., Temyakova, L. F., & Tikhomirova, G. B. (1978). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Zhurnal Analiticheskoi Khimii, 33(4), 672-675.
  • Baranowska, I., & Wilczek, A. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Critical Reviews in Analytical Chemistry, 38(1), 29-43.
  • Tsoleridis, C. A., et al. (2025). Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. Molecules, 30(x), x.
  • Zhang, Y., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484-492.
  • Chen, Y. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 668-679.
  • Ribeiro, J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223.
  • Tsoleridis, C. A., et al. (2025, March 5). Synthesis of Coumarin-Isoxazole-Pyridine Hybrids with Possible Biological Activity. Pronesis.
  • Lee, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420.
  • Sherekar, D. P. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • SGS. (n.d.).
  • SGS. (n.d.).
  • BOC Sciences. (n.d.).
  • Morgen, M., et al. (n.d.). Organic Syntheses Procedure.
  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008.
  • Lee, H., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Molecules, 22(6), 967.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?
  • Poulsen, S. A., & Donkey, M. L. (2004). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
  • ResearchGate. (2011, August 15). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.
  • Zhang, Y., & Wang, Q. (2023).
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Kim, J. S., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1432.

  • Ramesh, D., et al. (2024). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry, 40(3).
  • PubChem. (n.d.). 1-(3-(Pyridin-4-yl)-1,2-oxazol-5-yl)methanamine dihydrochloride.
  • Yao, Z., & Deng, J. C. (2007). 5-Amino-3-(4-Pyridyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4679.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Propargylamine Cycloaddition Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you ove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges and optimize the yields of your propargylamine cycloaddition reactions, particularly the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in propargylamine cycloadditions can stem from a variety of factors. This guide is structured to help you systematically identify and address the root cause of the issue.

Question 1: My CuAAC reaction with a propargylamine is showing low to no conversion. What are the most common initial checks I should perform?

Low or no conversion is often related to the core components of the reaction. Before delving into more complex variables, it's crucial to verify the integrity of your reagents and the reaction setup.

Core Concept: The CuAAC reaction relies on a catalytically active Cu(I) species to bring the azide and the terminal alkyne of the propargylamine together, facilitating the formation of the 1,2,3-triazole ring. If any of the fundamental components are compromised, the catalytic cycle cannot proceed efficiently.

Troubleshooting Workflow:

start Low Conversion Observed reagent_check 1. Reagent Integrity Check start->reagent_check setup_check 2. Reaction Setup Verification reagent_check->setup_check Reagents OK catalyst_issue 3. Catalyst System Investigation setup_check->catalyst_issue Setup OK end_point Systematic Resolution catalyst_issue->end_point

Caption: Initial troubleshooting workflow for low conversion.

Step-by-Step Checks:

  • Verify Reagent Quality:

    • Propargylamine: Has it been stored properly? Is it free from impurities? Consider running a quick NMR or GC-MS to confirm its purity. Propargylamines can be susceptible to oxidation or polymerization over time.

    • Azide: Is your azide pure? Azides, especially small organic azides, can be volatile or unstable. Ensure it has been stored correctly and handle with appropriate safety precautions.

    • Solvent: Are you using a dry, degassed solvent? The presence of oxygen can lead to the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, effectively halting the reaction.

  • Confirm Stoichiometry:

    • Ensure that you have used the correct molar ratios of your reactants. A 1:1 to 1:1.2 ratio of alkyne to azide is typical. A slight excess of one reagent can sometimes be beneficial, depending on which is more valuable or easier to remove after the reaction.

  • Evaluate the Catalyst System:

    • Copper Source: If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added correctly. The solution should typically turn from blue/green to a pale yellow or colorless solution upon reduction.

    • Reducing Agent: Sodium ascorbate is sensitive to oxidation. Use a freshly opened bottle or a sample that has been stored under inert gas.

Question 2: I'm observing a significant amount of starting material and some side products. What could be the cause?

The presence of side products alongside unreacted starting materials often points to issues with catalyst stability, reaction conditions, or competing reaction pathways.

Core Concept: The primary competing reaction for terminal alkynes in the presence of a copper catalyst and oxygen is oxidative homocoupling, leading to the formation of diynes (Glaser coupling). The propargylamine itself can also act as a ligand, potentially leading to catalyst sequestration or other side reactions if not properly managed.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Oxidation The active Cu(I) catalyst is being oxidized to inactive Cu(II) by dissolved oxygen in the solvent.Degas your solvent thoroughly. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (typically three cycles).
Insufficient Reducing Agent If generating Cu(I) in situ, an insufficient amount of reducing agent will lead to a mixture of Cu(I) and Cu(II), promoting side reactions.Use at least a 5-fold molar excess of sodium ascorbate relative to the copper catalyst.
Inappropriate Ligand The absence of a suitable ligand, or the use of an inappropriate one, can leave the copper catalyst vulnerable to oxidation or allow it to catalyze side reactions.For challenging substrates, consider adding a nitrogen-based ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous reactions. These ligands stabilize the Cu(I) oxidation state.
High Temperature While gentle heating can sometimes accelerate the reaction, excessive temperatures can promote side reactions and decomposition of reactants or products.Most CuAAC reactions proceed efficiently at room temperature. If you need to heat the reaction, do so cautiously and monitor for byproduct formation.

Experimental Protocol: Standard Degassing Procedure (Sparging)

  • Assemble your reaction flask with a stir bar and add your solvent.

  • Seal the flask with a rubber septum.

  • Insert a long needle connected to a source of inert gas (argon or nitrogen) so that it reaches below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for 20-30 minutes with gentle stirring.

  • Remove the needles and proceed with adding your reagents under a positive pressure of the inert gas.

Question 3: My reaction works, but the yield is consistently moderate (40-60%). How can I optimize it further?

Moderate yields suggest that the reaction is proceeding but is being hampered by suboptimal conditions. Fine-tuning various parameters can often lead to a significant improvement.

Core Concept: The rate and efficiency of the CuAAC reaction are influenced by the concentration of reactants, the nature of the solvent, and the specific catalyst-ligand system employed.

Optimization Strategies:

  • Solvent Screening: The choice of solvent can dramatically impact reaction rates by affecting the solubility of reactants and the stability of the catalytic species.

    • Common Solvents: Mixtures of water with t-butanol, DMSO, or DMF are frequently used and are often very effective.

    • Rationale: Water can accelerate the reaction, but co-solvents are often necessary to solubilize organic substrates.

  • Catalyst Loading: While typically 1-5 mol% of the copper catalyst is sufficient, for challenging or sterically hindered substrates, increasing the catalyst loading to 5-10 mol% may be beneficial. However, be aware that higher catalyst concentrations can sometimes lead to increased side product formation.

  • Concentration: Running the reaction at a higher concentration (e.g., 0.1 M to 1 M) can increase the reaction rate due to more frequent molecular collisions. Experiment with different concentrations to find the optimal balance.

Troubleshooting Logic Diagram:

start Moderate Yield (40-60%) solvent Screen Solvents (e.g., H2O/t-BuOH, DMSO) start->solvent catalyst Vary Catalyst Loading (1-10 mol%) solvent->catalyst concentration Adjust Reactant Concentration (0.1 M - 1 M) catalyst->concentration ligand Introduce a Stabilizing Ligand (e.g., TBTA) concentration->ligand optimized Optimized Yield ligand->optimized

Caption: Systematic optimization strategy for moderate yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of the amine in my propargylamine substrate? Can it interfere with the reaction?

Yes, the amine functionality in the propargylamine can act as a ligand for the copper catalyst. This can be either beneficial or detrimental. In some cases, it can help to chelate the copper and position it favorably for the cycloaddition. However, in other cases, it might lead to catalyst sequestration, forming stable complexes that are catalytically inactive. If you suspect this is an issue, consider protonating the amine by adding a mild acid (e.g., acetic acid) to the reaction mixture, or protect the amine group prior to the reaction.

Q2: I am working in a biological system. What are the best practices for CuAAC with propargylamines in the presence of proteins?

For biological applications, minimizing copper toxicity is paramount.

  • Use a Ligand: Always use a copper-chelating ligand like THPTA or BTTAA. These ligands not only stabilize the Cu(I) catalyst but also reduce its toxicity to cells and biomolecules.

  • Control Copper Concentration: Use the lowest effective concentration of the copper catalyst, typically in the range of 50-100 µM.

  • Degas Buffers: Thoroughly degas all buffers before use to prevent oxidative damage to proteins.

Q3: Can I use a Cu(I) source directly instead of generating it in situ?

Yes, you can use Cu(I) salts like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ directly. This can be advantageous as it eliminates the need for a reducing agent. However, Cu(I) salts are highly susceptible to oxidation, so they must be handled under strictly anaerobic conditions. For most standard applications, the in situ generation of Cu(I) from a stable Cu(II) precursor like CuSO₄ is more convenient and reliable.

References

  • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Chemical Reviews URL: [Link]

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Bioconjugation with Click Chemistry: A Review Source: Bioconjugate Chemistry URL: [Link]

Troubleshooting

Technical Support Center: Copper Catalyst Removal from Isoxazole Click Chemistry Products

Introduction The copper-catalyzed 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is a highly efficient "click" methodology for synthesizing regioselective 3,5-disubstituted isoxazoles[1],. While this rea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The copper-catalyzed 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is a highly efficient "click" methodology for synthesizing regioselective 3,5-disubstituted isoxazoles[1],. While this reaction is robust, a persistent bottleneck in the workflow is the quantitative removal of the copper catalyst. Isoxazoles possess heteroatoms with lone pairs that weakly coordinate copper ions. During scale-up, the product matrix effectively traps Cu(I)/Cu(II), leading to contamination that interferes with biological assays, broadens NMR signals, and causes long-term oxidative degradation of the product[2].

This technical guide provides field-proven, self-validating troubleshooting protocols to achieve <5 ppm copper levels in your final isoxazole products.

Workflow: Selecting a Copper Removal Strategy

G Start Crude Isoxazole Product (Cu Contaminated) Solubility Is the product water-soluble? Start->Solubility WaterSol Yes (Polar/Polymeric) Solubility->WaterSol Yes WaterInsol No (Organic Soluble) Solubility->WaterInsol No Dialysis Dialysis / Nanofiltration (EDTA buffer) WaterSol->Dialysis Polymeric SPE C18 SPE Cartridge (Formic acid wash) WaterSol->SPE Small Molecule Washes Aqueous Washes (EDTA, NH4OH, or NH4Cl) WaterInsol->Washes First Line Scavenger Solid-Phase Scavengers (QuadraSil, Chelex) WaterInsol->Scavenger Direct (Sensitive) Pure Purified Isoxazole (< 5 ppm Cu) Dialysis->Pure SPE->Pure Washes->Scavenger If Cu > 10 ppm Washes->Pure Scavenger->Pure

Caption: Decision matrix for selecting the optimal copper removal strategy based on isoxazole solubility.

Section 1: Diagnostic FAQs

Q: How do I know if my isoxazole product is contaminated with copper? A: Copper contamination manifests in three primary ways:

  • Visual: Cu(II) complexes often impart a faint blue or green tint to the isolated solid or oil.

  • Spectroscopic: Paramagnetic Cu(II) causes severe line broadening and loss of resolution in

    
    H and 
    
    
    
    C NMR spectra due to accelerated relaxation times. If your baseline is noisy and peaks are unexpectedly broad, trace copper is likely present.
  • Analytical: For precise quantification, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard, capable of detecting parts-per-billion (ppb) levels.

Q: Why is the copper so difficult to wash out with just water or brine? A: Isoxazoles and their synthetic intermediates form weak coordination complexes with copper. Simple aqueous washes lack the thermodynamic driving force to break these coordination bonds. To remove the metal, you must introduce a chelating agent with a stability constant (


) significantly higher than that of the isoxazole-copper complex.

Section 2: Core Methodologies & Step-by-Step Protocols

Expertise Insight: Cu(I) is less effectively chelated by standard agents like EDTA than Cu(II). Therefore, deliberately exposing the crude mixture to air to oxidize Cu(I) to Cu(II) prior to extraction dramatically improves removal efficiency.

Protocol A: Liquid-Liquid Extraction with EDTA/Ammonia (For Organic-Soluble Isoxazoles)

Self-Validating Mechanism: The formation of the


 or Cu-EDTA complex turns the aqueous layer deep blue. The disappearance of this color in subsequent washes visually validates the removal of bulk copper.
  • Oxidation: Dissolve the crude isoxazole in a water-immiscible solvent (e.g., EtOAc or DCM). Stir open to the air for 30 minutes to ensure oxidation of Cu(I) to Cu(II).

  • Chelation: Add an equal volume of saturated aqueous disodium EDTA or 10% aqueous

    
    [3].
    
  • Agitation: Stir vigorously for 15-30 minutes. Prolonged biphasic mixing is required for the chelator to strip copper from the organic matrix.

  • Separation: Transfer to a separatory funnel and separate the layers. Validation: The aqueous layer should be blue.

  • Iteration: Repeat steps 2-4 until the aqueous layer remains completely colorless.

  • Final Wash: Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Solid-Phase Scavenging (For Sensitive or Highly Polar Compounds)

When aqueous washes cause product loss due to partitioning, solid-phase metal scavengers (e.g., QuadraSil MP, Chelex 100) are highly effective.

  • Dissolution: Dissolve the crude product in a polar organic solvent (e.g., THF, MeOH, or DMF).

  • Scavenger Addition: Add 5-10 equivalents of the solid-supported scavenger relative to the initial catalyst loading.

  • Incubation: Stir the suspension at room temperature for 4-12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Validation: The resin will retain a blue/green color, while the filtrate should be colorless.

  • Concentration: Evaporate the solvent to yield the purified isoxazole.

Protocol C: C18 SPE / Nanofiltration (For Water-Soluble or Polymeric Isoxazoles)

For water-soluble products, standard liquid extraction is impossible.

  • Acidification: Acidify the aqueous product solution with 5% formic acid to disrupt weak Cu-isoxazole coordination and increase product solubility[3].

  • Loading: Load the solution onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge[3].

  • Washing: Wash with copious amounts of dilute aqueous EDTA, followed by pure water. The copper is eluted.

  • Elution: Elute the purified isoxazole product using an organic solvent (e.g., Methanol or Acetonitrile) containing 1%

    
    [3].
    Note on Polymers: For polymeric isoxazoles, Solvent Resistant Nanofiltration (SRNF) using crosslinked polyimide membranes in diafiltration mode can remove up to 98% of copper while retaining the polymer[4].
    

Data Presentation: Comparison of Copper Removal Methods

MethodIdeal Substrate ProfileCopper Reduction EfficiencyScalabilityKey AdvantageKey Limitation
Aqueous EDTA /

Highly lipophilic, organic-soluble small molecules~95 - 99% (Final Cu: 10-50 ppm)High (Multi-gram to kg)Inexpensive, uses standard lab glasswareEmulsion formation; product loss if partially water-soluble
Solid-Phase Scavengers Acid/Base sensitive molecules, mid-polarity>99% (Final Cu: <5 ppm)Medium (Milligram to gram)Extremely mild, no aqueous workup requiredResins are expensive; requires long incubation times
C18 SPE Cartridge Water-soluble small molecules and peptides>99% (Final Cu: <5 ppm)Low (Analytical to milligram)Highly effective for polar compounds[3]Limited loading capacity; requires optimization of eluents
Nanofiltration (SRNF) Polymeric or macromolecular isoxazoles~98% (Final Cu: ~3 ppm)Medium to HighRecovers catalyst; scalable for polymers[4]Requires specialized membrane equipment

Logical Relationship Diagram: Thermodynamics of Chelation

Chelation CuComplex Cu(I)/Cu(II) trapped in Isoxazole Matrix (Weak Coordination) Oxidation Air Oxidation Cu(I) -> Cu(II) CuComplex->Oxidation Binding Thermodynamic Displacement (Kf Chelator >> Kf Isoxazole) Oxidation->Binding Chelator Add Chelating Agent (e.g., EDTA, NH4OH) Chelator->Binding PhaseSep Phase Separation (Aqueous vs Organic) Binding->PhaseSep Removal Cu-Chelate Partitioned to Aqueous Phase PhaseSep->Removal

Caption: Mechanistic logic of copper removal relying on oxidation state manipulation and thermodynamic displacement.

Section 3: Advanced Troubleshooting FAQs

Q: I used EDTA washes, but my NMR still shows broad peaks. What went wrong? A: You likely have residual Cu(I) in your mixture. EDTA is a hexadentate ligand that forms an exceptionally stable complex with Cu(II) (


), but its affinity for Cu(I) is orders of magnitude lower. Solution:  Stir your organic layer open to the atmosphere for a longer period, or add a mild oxidant (like a dilute aqueous solution of sodium percarbonate) before repeating the EDTA wash.

Q: My isoxazole product is highly polar and partitions into the aqueous phase with EDTA. What do I do? A: Abandon liquid-liquid extraction. Switch to Protocol B (Solid-Phase Scavenging) using a macroporous polystyrene-bound EDTA or QuadraSil MP in an organic solvent like methanol. Alternatively, use a C18 SPE cartridge (Protocol C) to retain your polar product while washing away the copper salts with water[3].

Q: Can I prevent copper contamination from happening in the first place? A: While homogeneous catalysis inherently mixes the catalyst with the product, you can minimize downstream purification by using heterogeneous catalytic systems. Recent advances have demonstrated that copper immobilized on activated carbon (Cu-CC) or biopolymers can catalyze the cycloaddition effectively and be removed by simple filtration[5].

References

  • Vorobyeva, D. V., et al. "Click-chemistry approach to isoxazole-containing α-CF3-substituted α-aminocarboxylates and α-aminophosphonates." Organic & Biomolecular Chemistry, RSC Publishing, 2011. 1

  • "Synthesis of Novel Isoxazole by Click Chemistry Approach." J. Biol. Chem. Chron., E-RESEARCHCO, 2019.

  • ResearchGate Community. "How to remove copper after CuAAc click reaction?" ResearchGate, 2014. 3

  • Chahdoura, F., et al. "Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC)." Molecules, MDPI, 2016.2

  • Cano-Odena, A., et al. "Solvent resistant nanofiltration for product purification and catalyst recovery in click chemistry reactions." ChemSusChem, UGent, 2010. 4

  • "When CuAAC 'Click Chemistry' goes heterogeneous." ResearchGate, 2025. 5

Sources

Optimization

Technical Support Center: Stability of Isoxazol-5-yl Methanamines Under Acidic Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazol-5-yl methanamines. This guide provides in-depth technical information, troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazol-5-yl methanamines. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the challenges associated with the stability of these compounds in acidic environments. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity of your experiments and the quality of your results.

Introduction: The Dichotomy of the Isoxazole Ring

The isoxazole ring is a common and valuable scaffold in medicinal chemistry, prized for its role in a variety of biologically active compounds.[1][2] While generally considered a stable aromatic system, the N-O bond within the isoxazole ring represents an inherent point of weakness, susceptible to cleavage under certain conditions.[3] This guide specifically addresses the stability of isoxazol-5-yl methanamines under acidic conditions, a scenario frequently encountered during synthesis, formulation, and in biological systems. Understanding the factors that govern the stability of this particular class of compounds is paramount for their successful application in drug discovery and development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with isoxazol-5-yl methanamines in acidic media.

Q1: My isoxazol-5-yl methanamine compound appears to be degrading in an acidic mobile phase during HPLC analysis. What is happening?

A1: This is a common observation and is likely due to acid-catalyzed hydrolysis of the isoxazole ring. The degradation process is often initiated by protonation of the isoxazole ring, which makes it more susceptible to nucleophilic attack by water or other nucleophiles present in your mobile phase.[4][5][6] The pH-rate profile for the degradation of many isoxazole derivatives shows a linear relationship with a negative slope under acidic conditions, indicating specific acid catalysis.[7]

Troubleshooting Steps:

  • pH Adjustment: If your analytical method allows, increase the pH of your mobile phase to a less acidic range (e.g., pH 3-5), where many oxadiazole derivatives, a related heterocyclic system, exhibit maximum stability.[6]

  • Buffer Selection: Employ a suitable buffer system (e.g., ammonium formate or acetate) to maintain a consistent and less aggressive pH.

  • Temperature Control: Perform your analysis at a lower temperature to reduce the rate of hydrolysis.

  • Method Optimization: Consider using a faster gradient or a shorter column to minimize the residence time of the analyte under acidic conditions.

Q2: What are the likely degradation products of my isoxazol-5-yl methanamine in acidic solution?

A2: Under acidic conditions, the primary degradation pathway involves the cleavage of the N-O bond of the isoxazole ring. This can lead to the formation of a β-amino enone as a key intermediate.[8] Depending on the specific structure of your compound and the reaction conditions, this intermediate can undergo further hydrolysis to yield smaller molecules. For some isoxazole derivatives, degradation in acidic and neutral pH has been shown to produce ketones, ammonia, and hydroxylamine.[4]

Analytical Approach for Identification:

  • LC-MS/MS: This is the most powerful tool for identifying unknown degradation products. Look for masses corresponding to the parent compound plus water (hydrolysis) and fragments consistent with the proposed degradation pathway.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the degradation products, which can help in determining their elemental composition.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated, 1H and 13C NMR spectroscopy are invaluable for definitive structure elucidation.

Q3: How does the methanamine substituent at the 5-position influence the stability of the isoxazole ring in acid?

A3: The aminomethyl group at the 5-position can have a significant electronic influence on the isoxazole ring. The nitrogen atom of the amine can be protonated under acidic conditions. This protonation can draw electron density away from the isoxazole ring, potentially influencing its susceptibility to nucleophilic attack. The precise effect will depend on the overall electronic nature of the molecule and the specific pH of the environment.

Q4: I am trying to perform a reaction in a strongly acidic medium with a substrate containing an isoxazol-5-yl methanamine moiety. How can I minimize its degradation?

A4: Minimizing degradation in strongly acidic media can be challenging. Here are some strategies to consider:

  • Protecting Groups: If compatible with your desired reaction, consider protecting the methanamine group. This can alter the electronic properties of the system and may enhance stability.

  • Anhydrous Conditions: If water is the primary nucleophile causing degradation, performing the reaction under strictly anhydrous conditions can significantly improve stability.

  • Lower Reaction Temperature: As with most degradation reactions, lowering the temperature will decrease the rate of isoxazole ring cleavage.

  • Reaction Time: Optimize your reaction to proceed as quickly as possible to minimize the exposure time of your compound to the harsh acidic conditions.

  • Alternative Catalysts: Explore the use of Lewis acids instead of Brønsted acids if they can catalyze your desired transformation, as they may offer a less hydrolytic environment.

In-Depth Technical Guide

The Mechanism of Acid-Catalyzed Degradation

The degradation of isoxazol-5-yl methanamines in acidic media is a classic example of acid-catalyzed hydrolysis of a heterocyclic system. The generally accepted mechanism proceeds through the following key steps:

  • Protonation: The first and often rate-determining step is the protonation of the isoxazole ring. The nitrogen atom is the most likely site of protonation, forming an isoxazolium ion. This step increases the electrophilicity of the ring carbons.[4][5][6]

  • Nucleophilic Attack: A nucleophile, typically water in aqueous acidic solutions, attacks one of the electrophilic carbon atoms of the isoxazolium ring. The C5 position is often susceptible to attack.

  • Ring Opening: This nucleophilic attack leads to the cleavage of the weak N-O bond, resulting in a ring-opened intermediate.

  • Tautomerization and Further Hydrolysis: The initial ring-opened species can then undergo tautomerization and further hydrolysis to yield the final degradation products, such as a β-amino enone, which can then be further broken down.

Diagram of the Proposed Degradation Pathway

Acid-Catalyzed Degradation of Isoxazol-5-yl Methanamine cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Tautomerization & Hydrolysis Isoxazol-5-yl_Methanamine Isoxazol-5-yl Methanamine Isoxazolium_Ion Isoxazolium Ion Isoxazol-5-yl_Methanamine->Isoxazolium_Ion + H+ Ring_Opened_Intermediate Ring-Opened Intermediate Isoxazolium_Ion->Ring_Opened_Intermediate + H2O Beta-Amino_Enone β-Amino Enone Ring_Opened_Intermediate->Beta-Amino_Enone Tautomerization Final_Products Ketone + Ammonia + Hydroxylamine Beta-Amino_Enone->Final_Products Hydrolysis

Caption: Proposed pathway for the acid-catalyzed degradation of isoxazol-5-yl methanamine.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of your isoxazol-5-yl methanamine compounds.

Protocol 1: pH Stability Assessment

Objective: To determine the degradation rate of an isoxazol-5-yl methanamine at different pH values.

Materials:

  • Isoxazol-5-yl methanamine compound

  • HPLC grade acetonitrile and water

  • Buffer solutions (e.g., phosphate, citrate) at various pH levels (e.g., pH 2, 4, 6, 7.4, 9)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatically controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in acetonitrile or another suitable organic solvent at a concentration of 1 mg/mL.

  • Sample Preparation: For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of approximately 10-50 µg/mL. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <5%) to minimize its effect on the buffer's pH.

  • Incubation: Incubate the prepared solutions at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method. If necessary, quench the degradation by adding an equal volume of a suitable organic solvent or by neutralizing the pH.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. From this data, you can calculate the degradation rate constant and the half-life (t½) of your compound at each pH.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products under stressed acidic conditions.

Materials:

  • Isoxazol-5-yl methanamine compound

  • 1 M HCl

  • 1 M NaOH

  • HPLC grade methanol and water

  • LC-MS/MS system

Procedure:

  • Acid Degradation: Dissolve a small amount of your compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). A control sample (compound in solvent without acid) should be run in parallel.

  • Neutralization: After the incubation period, cool the solution and carefully neutralize it with 1 M NaOH.

  • Analysis: Analyze the stressed sample and the control sample by LC-MS/MS.

  • Data Interpretation: Compare the chromatograms of the stressed and control samples to identify new peaks corresponding to degradation products. Analyze the mass spectra of these new peaks to propose structures for the degradants.

Workflow for Forced Degradation Study

Forced Degradation Workflow Start Start: Prepare Compound Solution Acid_Stress Acid Stress (e.g., 1M HCl, 60°C) Start->Acid_Stress Neutralization Neutralization (e.g., 1M NaOH) Acid_Stress->Neutralization LCMS_Analysis LC-MS/MS Analysis Neutralization->LCMS_Analysis Data_Analysis Data Analysis: - Compare with control - Identify degradant peaks - Analyze mass spectra LCMS_Analysis->Data_Analysis Structure_Elucidation Propose Degradant Structures Data_Analysis->Structure_Elucidation

Caption: A typical workflow for a forced degradation study under acidic conditions.

Quantitative Data Summary

The stability of isoxazole derivatives is highly dependent on the specific substituents and the conditions. While specific kinetic data for a wide range of isoxazol-5-yl methanamines is not extensively published, the following table summarizes representative stability data for related isoxazole compounds under different pH conditions. This data can serve as a general guide for what to expect.

Compound TypepHTemperature (°C)Half-life (t½)Reference
N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone< 3.535pH dependent[7]
SulfisoxazoleModerately Concentrated Acid-Degradation observed[4]

Note: This table is for illustrative purposes. It is crucial to perform stability studies on your specific isoxazol-5-yl methanamine to obtain accurate data.

References

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457–1460. [Link]

  • Manzo, R. H., & De Bertorello, M. M. (1973). Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. Journal of Pharmaceutical Sciences, 62(1), 154–158. [Link]

  • Science Arena Publications. (n.d.).
  • Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples.
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS.
  • Chemistry Steps. (2020, February 22).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Kumara Swamy, B. E., et al. (2011).
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024, February 1). MDPI.
  • SyncSci Publishing. (2020, June 9).
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube.
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • Ring-Opening Fluorination of Isoxazoles. (n.d.).
  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences.
  • Manzo, R. H., & De Bertorello, M. M. (1973). Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid. Journal of Pharmaceutical Sciences, 62(1), 152–153. [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
  • Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments. (2022, October 28). MDPI.
  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022, December 1). PubMed.
  • (3-bromo-5-isoxazolyl)methanamine. (2025, May 20).
  • Forced degrad
  • Isoxazol-5-yl-methylamine | CAS 401647-18-5 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025, August 22). MDPI.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Polar Heterocyclic Amines

Welcome to the technical support center for the recrystallization of polar heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of polar heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these often-recalcitrant compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuanced art and science of crystallization.

The Challenge of Polar Heterocyclic Amines

Polar heterocyclic amines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals. However, their very nature—high polarity, hydrogen bonding capabilities, and potential for salt formation—makes them notoriously difficult to crystallize. Common issues include poor solubility in a wide range of solvents, the tendency to "oil out" of solution, and the formation of amorphous solids instead of well-defined crystals. This guide will equip you with the knowledge and techniques to overcome these challenges.

Part 1: The First Principles of Solvent Selection

The adage "like dissolves like" is the foundation of recrystallization.[1][2] Polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. For polar heterocyclic amines, the ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4] This differential solubility is the driving force behind the crystallization process.[5]

A Systematic Approach to Solvent Screening

A methodical approach to solvent screening is crucial. Start with small-scale solubility tests (a few milligrams of your compound in a small test tube) to quickly assess a range of solvents.[6]

Experimental Protocol: Single Solvent Solubility Test

  • Place a small amount of your compound (approximately 10-20 mg) into a small test tube.

  • Add a few drops of the solvent to be tested.

  • Observe the solubility at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the test tube.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath.[2]

  • The formation of crystals upon cooling indicates a promising solvent.[4]

Common Recrystallization Solvents for Polar Compounds

The table below provides a starting point for solvent selection, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes for Polar Heterocyclic Amines
Water10080.4Excellent for highly polar amines and salts. Slow drying of crystals can be a disadvantage.[2]
Methanol6532.7A good general-purpose solvent for polar compounds.[2] Its volatility makes it easy to remove.[2]
Ethanol7824.5Another excellent general-purpose solvent, often preferred over methanol due to its higher boiling point.[2]
Acetone5620.7Useful for moderately polar compounds. Its low boiling point can sometimes make it difficult to work with.[2]
Ethyl Acetate776.0A good choice for compounds of intermediate polarity.[2]
Toluene1112.4Suitable for less polar amines or those with aromatic character. Its high boiling point can make it difficult to remove.[2]

Data sourced from various chemical handbooks and publications.

The Power of Mixed-Solvent Systems

Often, a single solvent will not provide the ideal solubility characteristics for your compound.[1] In these cases, a mixed-solvent system, or solvent-pair, can be highly effective.[7] This technique involves using two miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[1][6]

Conceptual Workflow for Mixed-Solvent Recrystallization

mixed_solvent A Dissolve compound in minimum hot 'good' solvent B Add hot 'poor' solvent dropwise until cloudy A->B Saturate solution C Add a few drops of hot 'good' solvent to clarify B->C Reach saturation point D Slowly cool to induce crystallization C->D Controlled precipitation

Caption: A logical workflow for mixed-solvent recrystallization.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the impure compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[8]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[9]

Commonly used solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[3][6]

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of polar heterocyclic amines in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[10][11] This often happens when the melting point of the compound is lower than the temperature of the solution at saturation.[11] It can also be caused by a high concentration of impurities, which can depress the melting point.[12]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely.[7] Add a small amount of additional hot solvent to dilute the solution and then allow it to cool more slowly.[11]

  • Change the Solvent System: Experiment with a different solvent or solvent pair. A solvent with a lower boiling point might be necessary.

  • Induce Crystallization at a Lower Temperature: After dissolving the compound in a minimal amount of hot solvent, cool the solution slightly before it becomes saturated. Then, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[13]

  • Trituration: If an oil persists, you can try a technique called trituration. After cooling, add a solvent in which your compound is insoluble but the impurities are soluble. Stirring or sonicating the mixture may induce the oil to solidify.[13]

Troubleshooting "Oiling Out"

oiling_out A Compound 'oils out' of solution B Reheat to dissolve oil A->B E Try a different solvent system A->E F Induce crystallization (scratching/seeding) A->F C Add more hot solvent (Dilute the solution) B->C D Cool slowly C->D

Caption: A decision tree for troubleshooting "oiling out".

Q2: My crystals are discolored, even after recrystallization. How can I remove colored impurities?

A: Colored impurities are often highly polar and can be tenaciously adsorbed onto the surface of your crystals.

Troubleshooting Steps:

  • Activated Charcoal: After dissolving your compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[2] It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Q3: I have very poor recovery of my compound after recrystallization. What are the likely causes?

A: Low recovery can be frustrating and is often due to a few common errors.

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent to dissolve the compound is a primary cause of low yield.[9] Always use the minimum amount of hot solvent necessary to fully dissolve your compound. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[9]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.[9] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.[14]

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A: The failure of crystals to form is usually due to either the solution not being saturated or the presence of something inhibiting nucleation.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod.[13] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

  • Seeding: If you have a small amount of the pure, crystalline compound, add a tiny "seed" crystal to the supersaturated solution. This will act as a template for further crystal growth.[13]

  • Concentrate the Solution: It's possible that too much solvent was used.[9] Gently heat the solution to evaporate some of the solvent and then try to cool it again.

  • Add an Anti-solvent: If you are using a single solvent, you can try slowly adding a miscible solvent in which your compound is insoluble (an anti-solvent) to induce precipitation.[13]

References

  • Recrystallization, filtration and melting point. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Crystallization. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Solvent Choice. (n.d.). University of York.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
  • Recrystallization. --->. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • recrystallization-2.doc.pdf. (n.d.).
  • troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. (n.d.). Benchchem.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.

Sources

Optimization

Overcoming regioselectivity issues in 3,5-disubstituted isoxazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for isoxazole synthesis. This resource is designed to provide clear, actionable guidance on common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isoxazole synthesis. This resource is designed to provide clear, actionable guidance on common challenges encountered during the synthesis of 3,5-disubstituted isoxazoles, with a specific focus on overcoming issues of regioselectivity. The following frequently asked questions (FAQs) and troubleshooting guides are structured to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. Why is this happening?

A1: This is a classic regioselectivity challenge in isoxazole synthesis. The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an unsymmetrical alkyne (the dipolarophile) can proceed through two different transition states, leading to two possible regioisomers. The outcome is governed by the electronic and steric properties of your substrates, as dictated by Frontier Molecular Orbital (FMO) theory.[1][2]

According to FMO theory, the reaction's regioselectivity is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][4][5] The reaction favors the pathway where the energy gap between the interacting orbitals is smallest.

  • Normal-Electron-Demand Cycloaddition: Typically, the reaction is controlled by the interaction of HOMO(alkyne) and LUMO(nitrile oxide).

  • Inverse-Electron-Demand Cycloaddition: In some cases, the interaction between LUMO(alkyne) and HOMO(nitrile oxide) is dominant.

The relative energies of these orbitals determine which isomer is favored. A small energy difference between the two possible transition states will result in a mixture of products.

Q2: How can I reliably favor the formation of the 3,5-disubstituted isomer?

A2: Achieving high regioselectivity for the 3,5-isomer often involves strategically modifying the reaction conditions to favor one electronic or steric pathway over the other. Here are the most effective strategies:

  • Use of Terminal Alkynes: The simplest and most common approach is to use a terminal alkyne (R-C≡CH). The significant difference in steric and electronic properties between the substituted and unsubstituted ends of the alkyne strongly directs the cycloaddition to yield the 3,5-disubstituted product with high or complete regioselectivity.[6][7]

  • Catalysis:

    • Copper(I) Catalysis: Copper(I) catalysts are widely used and highly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[2] The catalyst coordinates to the alkyne, altering its electronic properties and directing the nitrile oxide to add in a specific orientation.

    • Hypervalent Iodine Reagents: The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or phenyliodine(III) bis(trifluoroacetate) (PIFA), can promote the in situ generation of nitrile oxides from oximes under mild conditions.[6][7][8] This method often leads to excellent regioselectivity for the 3,5-isomer.[6][7][9]

  • Solvent Choice: The polarity of the solvent can influence the energy of the transition states and thus affect the isomeric ratio.[1] It is often worthwhile to screen a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol).

Q3: My main problem is the dimerization of the nitrile oxide to form a furoxan byproduct. How can I prevent this?

A3: Nitrile oxide dimerization is a common side reaction that reduces the yield of the desired isoxazole.[1] This occurs when the concentration of the nitrile oxide intermediate is too high. The key to preventing this is to generate the nitrile oxide in situ at a slow rate, ensuring that it reacts with the alkyne as soon as it is formed.

Effective Strategies:

  • In Situ Generation: Instead of pre-forming and isolating the nitrile oxide, generate it in the presence of the alkyne. Common methods include the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroximoyl halides.[10][11][12]

  • Slow Addition: If you are using a precursor like a hydroximoyl chloride and a base, add the base solution dropwise to the mixture of the precursor and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[1]

  • One-Pot Procedures: Several modern protocols utilize one-pot reactions where the nitrile oxide is generated and consumed in a single step, which is highly effective at minimizing side reactions.[10][11] For instance, using alkyl nitrites to oxidize aldoximes in the presence of an alkyne is a mild and efficient one-pot method.[10]

Troubleshooting Guide: Improving Regioselectivity

This guide provides a systematic approach to troubleshooting and optimizing your reaction to favor the 3,5-disubstituted isoxazole product.

Issue: A mixture of 3,5- and 3,4-regioisomers is observed.

Below is a decision-making workflow to guide your optimization process.

G start Poor Regioselectivity: Mixture of 3,5- and 3,4-isomers alkyne_type Is a terminal alkyne being used? start->alkyne_type internal_alkyne Reaction with internal alkyne. Regioselectivity is challenging. alkyne_type->internal_alkyne No terminal_alkyne Reaction with terminal alkyne. alkyne_type->terminal_alkyne Yes catalyst Is a catalyst being used? terminal_alkyne->catalyst no_catalyst Introduce a catalyst. catalyst->no_catalyst No conditions Optimize Reaction Conditions catalyst->conditions Yes cu_catalyst Use a Cu(I) catalyst (e.g., CuI, CuSO₄/Na-Ascorbate) no_catalyst->cu_catalyst ru_catalyst Consider a Ru(II) catalyst if Cu(I) fails. cu_catalyst->ru_catalyst result Improved Regioselectivity for 3,5-isomer cu_catalyst->result ru_catalyst->result solvent Screen different solvents (e.g., Toluene, THF, MeCN, EtOH) conditions->solvent temp Vary the temperature solvent->temp reagent Modify Nitrile Oxide Generation temp->reagent hypervalent Use hypervalent iodine reagents (e.g., PIFA, DIB) with oxime precursor. reagent->hypervalent hypervalent->result

Caption: A decision-making flowchart for addressing regioselectivity issues.

Experimental Protocols & Data
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a reliable method for ensuring high regioselectivity towards the 3,5-isomer using a terminal alkyne.

Materials:

  • Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal Alkyne (1.2 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To a stirred solution of the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM, add CuI (0.05 eq).

  • Add NCS (1.1 eq) in one portion.

  • Slowly add triethylamine (1.5 eq) dropwise over 15-20 minutes at room temperature.

  • Stir the reaction vigorously. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).[2]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Table 1: Effect of Reaction Conditions on Regioselectivity

The choice of catalyst and nitrile oxide generation method can dramatically influence the isomeric ratio. The following table summarizes typical outcomes from literature reports.

Nitrile Oxide PrecursorAlkyneMethod/CatalystSolventRatio (3,5- : 3,4-)Reference
BenzaldoximePhenylacetyleneThermal (no catalyst)TolueneMixture, often poor selectivity[7]
BenzaldoximePhenylacetyleneCu(I) IodideDCM>95:5[2]
Cinnamic AldoximePhenylacetylenePIFA (Hypervalent Iodine)MeOH/H₂OComplete regioselectivity[7]
4-Methoxybenzaldoxime1-Octynetert-butyl nitriteMEKHigh regioselectivity[10]
β-Enamino DiketoneHydroxylamine·HClBF₃·OEt₂MeCNHighly selective for 3,4-isomer[1][13]

This table is illustrative. Actual ratios are substrate-dependent.

Analytical Characterization: Distinguishing Regioisomers
Q4: How can I definitively determine the structure of my isoxazole product and confirm the regiochemistry?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between 3,5- and 3,4-disubstituted isoxazole isomers.

  • ¹H NMR: The chemical shift of the proton on the isoxazole ring (at C4 for a 3,5-isomer or C5 for a 3,4-isomer) is diagnostic. The C4-H of a 3,5-disubstituted isoxazole is typically found in a distinct region of the spectrum.

  • ¹³C NMR: The chemical shifts of the C3, C4, and C5 carbons are different for each regioisomer. Comparing the observed shifts to literature values or computational predictions can provide clear evidence.[14][15] For example, the chemical shift difference of the carbonyl carbon attached to the isoxazole ring can be used to assign the correct regioisomeric form.[14]

  • 2D NMR (HMBC, NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the substituents' protons and the isoxazole ring carbons (C3, C4, C5). For a 3,5-isomer, you would expect to see a correlation from the protons of the C3-substituent to C3 and C4, and from the protons of the C5-substituent to C5 and C4.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity between the protons on the substituents and the proton on the isoxazole ring, helping to confirm the substitution pattern.

In cases of ambiguity, X-ray crystallography provides unequivocal structural proof.

Alternative Synthetic Routes
Q5: Are there any synthetic methods that completely avoid the regioselectivity problems of 1,3-dipolar cycloaddition?

A5: Yes, several methods construct the isoxazole ring through different bond-forming strategies, circumventing the challenges of controlling cycloaddition regioselectivity.

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This is a classical and robust method. However, if an unsymmetrical 1,3-dicarbonyl compound is used, it can also lead to a mixture of regioisomers.[1][13] The selectivity can sometimes be controlled by pH or by using derivatives like β-enamino ketones.[1][16]

  • Cyclization of β-Nitroenones: β-Nitroenones can be converted into 3,5-disubstituted isoxazoles under mild reductive conditions (e.g., using SnCl₂·2H₂O), offering a regiochemically defined route.[17][18]

  • Cycloisomerization of α,β-Acetylenic Oximes: Metal-catalyzed (e.g., AuCl₃, CuCl) cycloisomerization of appropriately substituted acetylenic oximes can provide selective access to either 3,5- or 3,4-disubstituted isoxazoles depending on the substrate structure.[18][19]

G cluster_0 Cycloaddition Route cluster_1 Alternative Route A Alkyne C [3+2] Cycloaddition A->C B Nitrile Oxide B->C D 3,5-Isoxazole C->D Major/Minor E 3,4-Isoxazole C->E Major/Minor F β-Nitroenone G Reduction/ Cyclization F->G H 3,5-Isoxazole (Regiospecific) G->H

Caption: Comparison of a cycloaddition vs. a regiospecific alternative route.

References
  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996–4008. DOI: 10.1055/s-0035-1561464. Available from: [Link]

  • Pore, D. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(10), 2904-2906. Available from: [Link]

  • Al-Azmi, A. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(17). Available from: [Link]

  • ResearchGate. (2020). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. Request PDF. Available from: [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Pore, D. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available from: [Link]

  • Forte, B., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Chemical Journal of Chinese Universities. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Available from: [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals (in the TS geometry) involved in the two cycloaddition reactions. Available from: [Link]

  • J-STAGE. (n.d.). Synthetic reactions using isoxazole compounds. Available from: [Link]

  • Forte, B., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 22(15), 2933-2938. DOI:10.1039/D4OB00232F. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of Isoxazoles from Ynones. Available from: [Link]

  • Al-Azmi, A. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. DOI: 10.1186/s13065-016-0163-2. Available from: [Link]

  • da Silva, A. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4381-4393. DOI:10.1039/C7RA13343J. Available from: [Link]

  • ResearchGate. (n.d.). K2CO3-Mediated Regioselective Synthesis of Isoxazoles and Pyrazolines. Request PDF. Available from: [Link]

  • Yadav, D., & Singh, P. P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33555-33579. Available from: [Link]

  • Wang, T., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 60(43), 23219-23223. Available from: [Link]

  • Wang, T., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie, 133(43), 23403-23407. Available from: [Link]

  • ResearchGate. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. Available from: [Link]

  • Souchak, M., et al. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 23(9), 2132. Available from: [Link]

  • da Silva, A. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Al-Badri, Z. A. M., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available from: [Link]

  • da Silva, A. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4381-4393. Available from: [Link]

  • ResearchGate. (n.d.). Fragment of the 1 Н NMR spectrum for a mixture of regioisomeric isoxazoles 6d and 7d (R = 2-thienyl) in DMSO-d 6. Available from: [Link]

  • van der Velden, J. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. ChemBioChem, 24(13), e202300063. Available from: [Link]

  • Kaur, A. (2020). Frontier Molecular Orbital Approach to the Cycloaddition Reactions. In Modern Approaches in Organic Chemistry. Bentham Science Publishers. Available from: [Link]

  • Taylor & Francis Online. (2010). Synthesis, regioisomerism and characterization of unsymmetrical alkenyl-terminated isoxazole liquid crystals. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Pyridine Amine Dihydrochlorides

This guide is structured as a specialized technical support resource for researchers handling hygroscopic dihydrochloride salts of pyridine amines . It prioritizes practical, field-proven strategies over generic advice,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers handling hygroscopic dihydrochloride salts of pyridine amines . It prioritizes practical, field-proven strategies over generic advice, acknowledging the specific chemical behavior of these salts (e.g., high water solubility, acidity, and deliquescence).

Core Concept: The "Wet" Trap

Q: Why do my pyridine amine salts turn into a gum within minutes of opening the bottle?

A: This is a classic case of deliquescence . Pyridine amines (e.g., aminopyridines) are basic. When converted to dihydrochloride salts (2 eq. HCl), they become highly polar ionic solids. The crystal lattice energy is often disrupted by the high affinity of the chloride ions and the protonated nitrogens for atmospheric water.

  • The Mechanism: The salt adsorbs moisture

    
     forms a saturated solution on the crystal surface 
    
    
    
    vapor pressure of the solution is lower than the partial pressure of water in the air
    
    
    it continues to absorb water until the entire solid dissolves into a viscous "oil" or gum [1].

Critical Implication: You cannot weigh these salts on an open balance for precise stoichiometry. The mass reading will drift upwards rapidly as water is absorbed.

Module 1: Weighing & Handling Strategies

Q: How do I get an accurate weight without a glovebox?

A: If a glovebox is unavailable, you must use the "Weighing by Difference" technique or the "Inert Gas Cone" method. Do not attempt to weigh directly onto a spatula or open weigh boat.

Protocol A: Weighing by Difference (High Precision)

Best for: Quantitative reactions where stoichiometry is critical.

  • Dry the Source: Ensure your bulk bottle has been stored in a desiccator. If the salt is already gummy, see Module 4 (Drying).

  • Tare the Vial: Place a screw-cap vial containing the bulk salt on the balance. Record the total mass (

    
    ).
    
  • Transfer: Quickly remove the vial, open it, transfer a small amount to your reaction vessel, and immediately recap the vial.

  • Re-weigh: Place the source vial back on the balance. Record the new mass (

    
    ).
    
  • Calculate: Mass added =

    
    .
    
    • Why this works: You are measuring the loss of mass from the closed container, which is not affected by water absorption during the brief transfer, unlike measuring the gain on an open weigh boat [2].

Visualization: Handling Decision Logic

HandlingWorkflow Start Start: Need to Weigh Salt Glovebox Is a Glovebox Available? Start->Glovebox YesGB Use Glovebox (Argon/N2 atm) Glovebox->YesGB Yes NoGB Benchtop Handling Glovebox->NoGB No Reaction Proceed to Reaction YesGB->Reaction Method Select Method NoGB->Method WBD Protocol: Weighing by Difference (Minimizes exposure error) Method->WBD High Precision Needed IGC Protocol: Inert Gas Cone (Funnel N2 over balance) Method->IGC Rough Scale (<500mg) WBD->Reaction IGC->Reaction

Caption: Decision tree for selecting the appropriate weighing methodology based on equipment availability.

Module 2: Reaction Integration

Q: Do I really need to free-base the salt before my reaction?

A: Rarely. In 90% of modern synthetic applications (e.g., amide couplings, nucleophilic substitutions), you can use the dihydrochloride salt directly by adding an in-situ base .

The Strategy: Add the dihydrochloride salt directly to the reaction solvent, then add at least 2.5 - 3 equivalents of a non-nucleophilic organic base (e.g., DIPEA, TEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃).

  • Why 2.5+ equivalents? You need 2 equivalents to neutralize the 2 HCl molecules and extra base to drive the reaction or act as a proton sponge [3].

Compatibility Table: In-Situ Neutralization
Reaction TypeRecommended BaseSolvent SystemNotes
Amide Coupling (HATU/EDC)DIPEA (Diisopropylethylamine)DMF / DCMAdd DIPEA before coupling reagent to ensure free amine is available.
SNAAr (Nucleophilic Aromatic Sub.)K₂CO₃ or Cs₂CO₃DMSO / DMFInorganic bases are preferred if high heat (>80°C) is required.
Reductive Amination Et₃N (Triethylamine)MeOH / DCEEnsure pH is adjusted to ~5-6 for imine formation (may need less base).
Buchwald-Hartwig NaOtBu / K₃PO₄Toluene / DioxaneThe salt may not dissolve initially; rely on the base to liberate the amine into the organic phase.

Module 3: Free-Basing Protocol (The "Paste" Method)

Q: I must isolate the free base because my catalyst is acid-sensitive. Standard extraction failed (product stuck in water). What do I do?

A: Pyridine amines are highly water-soluble.[1] Standard liquid-liquid extraction (DCM/Water) often fails because the free base partitions into the aqueous phase. Use the "Paste & Extract" method to minimize water volume.

Protocol: The "Paste" Method (High Recovery)
  • Slurry: Place the dihydrochloride salt in a beaker. Add a minimum amount of water (just enough to wet it into a thick paste, ~0.5 mL per gram).

  • Basify: Slowly add solid Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) pellets while stirring.

    • Caution: This is exothermic. Cool in an ice bath if scaling up >5g.

  • Saturation: Continue adding base until the mixture is a saturated, basic slurry (pH > 12). The high ionic strength ("salting out") forces the organic amine out of the water phase [4].

  • Extract: Add your organic solvent (DCM or EtOAc) directly to this paste. Stir vigorously for 10 minutes.

  • Decant/Filter: Decant the organic layer. Repeat the extraction 3 times.

  • Dry: Dry the combined organics over Na₂SO₄ (sodium sulfate) and concentrate.

Visualization: Free-Basing Workflow

FreeBase Input Dihydrochloride Salt Step1 Add Min. Water (Make Paste) Input->Step1 Step2 Add Solid Base (K2CO3/NaOH) Step1->Step2 Exothermic! Step3 Extract with DCM (3x) Step2->Step3 Salting Out Effect Output Free Base (Organic Layer) Step3->Output Waste Solid/Aq Waste (Salts) Step3->Waste

Caption: The "Paste" method minimizes aqueous volume to prevent loss of water-soluble pyridine amines.

Module 4: Drying & Recovery

Q: My salt is already a sticky gum. Can I save it?

A: Yes. You need to remove the absorbed water without decomposing the salt.

Protocol: Azeotropic Drying[2]
  • Dissolve: Dissolve the gummy salt in a mixture of Methanol (to solubilize) and Toluene (as the carrier).

  • Evaporate: Rotovap the mixture. The methanol evaporates first, leaving the toluene/water azeotrope which carries the water away.

  • Vacuum Oven: Place the resulting solid in a vacuum oven at 40-50°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets overnight.

    • Warning: Do not heat above 60°C if the salt is thermally unstable, as HCl can dissociate [5].

References

  • Deliquescence Mechanisms: Van Campen, L., et al. "Moisture sorption of water-soluble solids." International Journal of Pharmaceutics 1983. Link

  • Weighing Hygroscopic Solids: "Weighing by Difference." University of Alberta Chemistry Techniques. Link

  • Base Selection in Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 2009. Link

  • Salting Out Principle: "Salting-out extraction of pyridine derivatives." Separation and Purification Technology. Link

  • Drying Hydrochloride Salts: "Purification of Laboratory Chemicals - Pyridine Hydrochloride." ScienceDirect. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to 1H NMR Regioisomer Identification: 3,5-Disubstituted Isoxazoles

As a Senior Application Scientist in drug development, one of the most frequent analytical challenges encountered during the synthesis of heterocyclic pharmacophores is confirming regioselectivity. The 1,3-dipolar cycloa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, one of the most frequent analytical challenges encountered during the synthesis of heterocyclic pharmacophores is confirming regioselectivity. The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is a cornerstone reaction for synthesizing isoxazoles. However, this reaction can yield different regioisomers depending on the steric and electronic nature of the substrates.

This guide objectively compares the analytical performance of 1H Nuclear Magnetic Resonance (NMR) spectroscopy in differentiating 3,5-disubstituted isoxazoles from their 3,4- and 4,5-disubstituted counterparts. By understanding the causality behind the chemical shifts, researchers can establish a self-validating analytical workflow for definitive structural characterization.

The Electronic Causality of Isoxazole Chemical Shifts

To accurately interpret the NMR spectra of isoxazoles, one must first understand the electronic environment of the heterocyclic ring. The isoxazole core contains highly electronegative oxygen and nitrogen atoms that exert a strong inductive, electron-withdrawing effect.

  • 3,4- and 4,5-Disubstituted Isoxazoles: In these regioisomers, the remaining ring proton is located at either the C5 or C3 position. Because these positions are directly adjacent to the electronegative oxygen or nitrogen atoms, the protons are heavily deshielded. Consequently, their 1H NMR signals are pushed significantly downfield, typically resonating between δ 8.0 and 8.6 ppm [1].

  • 3,5-Disubstituted Isoxazoles: In this geometry, the sole remaining proton is located at the C4 position. Geometrically isolated from direct attachment to the heteroatoms, the C4 proton experiences a relatively shielded electronic environment. This distinct causality reliably shifts the C4 proton signal upfield, where it manifests as a sharp, diagnostic singlet in the δ 6.0–7.0 ppm range[2][3].

Comparative Data Analysis

The table below summarizes the quantitative chemical shift data used to benchmark and compare the regioisomers.

RegioisomerCharacteristic ProtonTypical Chemical Shift (δ, ppm)MultiplicityElectronic Environment Causality
3,5-Disubstituted C4-H6.0 – 7.0SingletShielded relative to C3/C5; not directly adjacent to N or O heteroatoms.
3,4-Disubstituted C5-H8.0 – 8.6SingletHighly deshielded due to direct adjacency to the electronegative Oxygen atom.
4,5-Disubstituted C3-H8.0 – 8.5SingletDeshielded due to direct adjacency to the electronegative Nitrogen atom.

Visualizing the Analytical Workflow

To streamline the identification process in a high-throughput laboratory setting, the following decision-tree logic should be applied to crude or purified cycloaddition mixtures.

Regioisomer_ID A Synthesized Isoxazole Mixture (Post-Cycloaddition) B 1H NMR Acquisition (CDCl3 / DMSO-d6) A->B C Identify Ring Proton Chemical Shift (δ) B->C D δ 6.0 - 7.0 ppm (Upfield, Shielded) C->D C4 Proton E δ 8.0 - 8.6 ppm (Downfield, Deshielded) C->E C3/C5 Proton F 3,5-Disubstituted Isoxazole (C4-H Confirmed) D->F G 3,4- or 4,5-Disubstituted (C5-H or C3-H) E->G

Fig 1: Logical workflow for 1H NMR-based isoxazole regioisomer differentiation.

Self-Validating Experimental Protocol

Relying solely on 1D chemical shifts can occasionally lead to false positives if the substituents at the C3 or C5 positions possess extreme anisotropic effects (e.g., polyhalogenated rings or nitro groups). To ensure absolute scientific integrity, use the following self-validating methodology.

Phase 1: Solvent Selection & Sample Preparation
  • Action: Dissolve 5–10 mg of the purified isoxazole compound in 0.6 mL of a deuterated solvent.

  • Causality: CDCl₃ is the primary choice because it minimizes solvent-induced shifts, keeping the C4 proton strictly within the 6.0–7.0 ppm window[3]. For highly polar drug candidates, DMSO-d₆ is required. Note that DMSO-d₆ can cause a slight downfield shift (0.1–0.3 ppm) due to hydrogen bonding with the substituents, but the relative

    
     gap between the C4 and C3/C5 protons remains constant and reliable.
    
Phase 2: 1D 1H NMR Acquisition
  • Action: Acquire standard 1D proton spectra at 400 MHz or higher.

  • Causality: High magnetic field strength ensures baseline resolution of the isoxazole singlet from overlapping aromatic multiplet signals, which typically cluster around 7.2–7.8 ppm. Look for the characteristic sharp singlet integrating to exactly 1H.

Phase 3: Orthogonal Validation via 2D NOESY (The Self-Validating Step)
  • Action: If the 1D singlet is obscured by aromatic peaks, or if you need to definitively rule out a 3,4-disubstituted impurity, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Causality: The NOESY experiment maps spatial proximity rather than electronic shielding. The C4 proton in a 3,5-disubstituted isoxazole will exhibit distinct NOE cross-peaks with the protons of both the C3 and C5 substituents. Conversely, a C5 or C3 proton in alternative regioisomers will only show NOE correlation with one adjacent substituent. This spatial correlation makes the protocol self-validating, removing reliance solely on empirical 1D chemical shifts.

Conclusion

The differentiation of isoxazole regioisomers is a critical quality control step in medicinal chemistry. While 3,4- and 4,5-disubstituted isoxazoles present heavily deshielded protons (>8.0 ppm) due to heteroatom adjacency, the 3,5-disubstituted isoxazole is uniquely identifiable by its shielded C4 proton singlet at δ 6.0–7.0 ppm. By combining this 1D NMR benchmark with 2D NOESY spatial validation, researchers can establish a robust, error-free analytical pipeline for structural confirmation.

References

1.[2] Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. ResearchGate. Available at: [Link] 2.[3] One-pot Synthesis of Some Novel Xanthine Derived Isoxazoles as Potent Antibacterial Agents. Connect Journals. Available at:[Link] 3.[1] Metal-Free "Click" Chemistry: Efficient Polymer Modification via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes. ResearchGate. Available at:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of pyridine-isoxazole hybrids

Executive Summary: The Structural Challenge Pyridine-isoxazole hybrids represent a privileged scaffold in modern drug discovery, exhibiting potent antimicrobial, analgesic, and anticancer activities. However, their struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

Pyridine-isoxazole hybrids represent a privileged scaffold in modern drug discovery, exhibiting potent antimicrobial, analgesic, and anticancer activities. However, their structural characterization presents a unique analytical challenge. The hybridization of the electron-deficient pyridine ring with the labile isoxazole core creates a "push-pull" electronic system that complicates mass spectral interpretation.

This guide provides an in-depth technical comparison of fragmentation pathways, distinguishing between regioisomers (3,5- vs. 3,4-substitution) and comparing ionization modes (ESI vs. EI) . Unlike standard spectral libraries, we focus on the causality of fragmentation—specifically the lability of the isoxazole N-O bond versus the stability of the pyridine ring—to provide a self-validating protocol for structural elucidation.

Experimental Protocol: A Self-Validating Workflow

To obtain reproducible fragmentation data, the experimental setup must control for protonation sites. In Electrospray Ionization (ESI), the pyridine nitrogen (


) is the primary protonation site, driving charge-remote fragmentation in the isoxazole ring.
Optimized LC-MS/MS Workflow

Objective: Maximize the abundance of diagnostic ions for isomer differentiation.

  • Sample Preparation: Dissolve hybrid in MeOH:H

    
    O (50:50).
    
  • Mobile Phase Additive: Use 0.1% Formic Acid .

    • Why: Ensures complete protonation of the pyridine nitrogen (

      
      ). Without acid, charge distribution varies, leading to inconsistent spectra.
      
  • Ionization Source: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Optimized to 30V (prevents in-source fragmentation).

  • Collision Induced Dissociation (CID): Stepped collision energy (15, 30, 45 eV).

    • Reasoning: Low energy reveals the parent ion; high energy forces the rupture of the stable pyridine ring (loss of HCN).

ExperimentalWorkflow cluster_mechanism Critical Control Point Sample Sample Prep (MeOH:H2O) Additive Additive: 0.1% Formic Acid Sample->Additive Mix Ionization Ionization (ESI+) Charge Localization on Pyridine N Additive->Ionization Inject Selection Precursor Selection [M+H]+ Ionization->Selection m/z Filter CID CID Fragmentation (Stepped CE) Selection->CID Activate Detection TOF/Orbitrap Detection CID->Detection Resolve

Figure 1: Optimized LC-MS/MS workflow ensuring consistent protonation of the pyridine moiety to drive predictable fragmentation.

Mechanistic Analysis: The "Weakest Link" Theory

The fragmentation of pyridine-isoxazole hybrids is governed by the bond energy hierarchy. The isoxazole N-O bond (


 50-60 kcal/mol) is significantly weaker than the pyridine aromatic bonds. Consequently, the primary fragmentation event is always the rupture of the isoxazole ring, while the pyridine ring remains intact until higher energies are applied.
Pathway A: Isoxazole Ring Contraction (The Diagnostic Route)

Upon collisional activation, the isoxazole ring undergoes N-O bond cleavage to form an acyl-azirine intermediate. This is the "fingerprint" mechanism for this scaffold.

  • Step 1: Homolytic or heterolytic cleavage of the N-O bond.

  • Step 2: Rearrangement to a 2-acylazirine intermediate.

  • Step 3: Ring opening to form a ketenimine.

  • Step 4: Neutral Loss of CO (28 Da) or R-CN .

Pathway B: Pyridine Degradation (High Energy)

Only after the isoxazole core is destroyed does the pyridine ring fragment, typically via the loss of HCN (27 Da) , a characteristic signature of nitrogen heterocycles [1].

FragmentationPathway Parent Parent Hybrid [M+H]+ (Protonated Pyridine) NO_Cleavage N-O Bond Rupture (Rate Limiting Step) Parent->NO_Cleavage CID Energy Azirine Acyl-Azirine Intermediate NO_Cleavage->Azirine Rearrangement Branch1 Path A: Retro-Cycloaddition Azirine->Branch1 Frag_CO Fragment 1: Loss of CO (-28 Da) [M+H-28]+ Branch1->Frag_CO Major Path Frag_RCN Fragment 2: Loss of Nitrile (-RCN) (Substituent Dependent) Branch1->Frag_RCN Minor Path Pyridine_Frag Secondary Decay: Pyridine Ring Opening Loss of HCN (-27 Da) Frag_CO->Pyridine_Frag High CE (>40eV)

Figure 2: Mechanistic cascade showing the hierarchy of bond rupture. The isoxazole N-O bond fails first, serving as the diagnostic event.

Comparative Guide: Regioisomer Differentiation

One of the most critical tasks in drug development is distinguishing between 3,5-disubstituted and 3,4-disubstituted isomers, which often co-elute. Mass spectrometry provides the only rapid method to distinguish them without NMR.

The "Ortho Effect" and Stability
  • 3,5-Isomers: The substituents are distal. Fragmentation is dominated by a clean retro-1,3-dipolar cycloaddition, yielding high-abundance acyl ions [2].

  • 3,4-Isomers: Steric crowding and proximity allow for unique hydrogen rearrangements (McLafferty-type) that are forbidden in the 3,5-isomer.

Data Summary Table
Feature3,5-Disubstituted Hybrid 3,4-Disubstituted Hybrid Interpretation
Base Peak (Low CE)


Both stable at low energy.
Primary Fragment

(Acylium ion)

3,5-cleavage yields clean acylium ions due to direct conjugation.
Diagnostic Loss -28 Da (CO) -42 Da (Ketene) 3,5-isomers lose CO readily; 3,4-isomers often rearrange to lose ketene via H-transfer.
Pyridine Signal Intact Pyridine cationProtonated Pyridine3,5-linkage often retains charge on the acyl fragment; 3,4-linkage favors pyridine protonation.
Key Reference Zhang et al. (JMS, 2004) [2]BenchChem Guides [3]3,5-isoxazole cleavage is mechanistically distinct.

Performance Comparison: ESI vs. EI

For researchers choosing between ionization techniques, the choice dictates the depth of structural information.

Electrospray Ionization (ESI-MS/MS)[1][2][3]
  • Nature: Soft ionization.[1]

  • Mechanism: Generates even-electron ions (

    
    ).
    
  • Best For: Bioanalysis, metabolite identification, and LC-coupling.

  • Key Observation: The "MH+" peak is dominant. Fragmentation requires CID. The pyridine ring acts as a "charge tag," simplifying the spectrum.

Electron Impact (EI-MS)[4]
  • Nature: Hard ionization (70 eV).

  • Mechanism: Generates odd-electron radical cations (

    
    ).
    
  • Best For: GC-MS, library matching (NIST), synthetic verification.

  • Key Observation: Extensive fragmentation. The molecular ion (

    
    ) is weak. The radical nature promotes complex rearrangements not seen in ESI, such as the direct loss of HCN from the pyridine ring before isoxazole cleavage in some cases [1].
    
Recommendation

For Pyridine-Isoxazole hybrids , ESI-MS/MS is superior for biological applications because the basic pyridine nitrogen ensures high sensitivity (signal-to-noise ratio). EI is recommended only for pure compound identification during early synthesis.

References

  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile. Royal Society of Chemistry.[2] Link

  • Zhang, J. Y., et al. (2004).[3] Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Link

  • BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers. Link

  • Katsori, A. M., et al. (2025).[4] Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. MDPI Molecules. Link

Sources

Validation

Overcoming Retention Challenges in Polar Amine Analysis: A Comparison Guide for Isoxazol-5-yl Methanamine Purity

As a Senior Application Scientist, one of the most persistent challenges encountered in pharmaceutical method development is the chromatographic retention and peak shape optimization of small, highly polar basic amines....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges encountered in pharmaceutical method development is the chromatographic retention and peak shape optimization of small, highly polar basic amines. Isoxazol-5-yl methanamine—a critical building block in the synthesis of various active pharmaceutical ingredients (APIs)—perfectly encapsulates this challenge. With a highly polar isoxazole ring and a basic primary amine (pKa ~9.5), its physicochemical profile actively resists traditional reversed-phase (RP) methodologies.

This guide objectively compares three distinct chromatographic strategies—Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating purity method compliant with modern regulatory standards.

The Chromatographic Challenge: Why Standard C18 Fails

When analyzing highly polar, water-soluble analytes, traditional silica-based C18 columns are designated as highly non-polar and often fail to provide adequate retention 1[1]. Isoxazol-5-yl methanamine exhibits a logP < 0, meaning it heavily favors the mobile phase over the hydrophobic C18 stationary phase.

Furthermore, at acidic or neutral pH, the primary amine is fully protonated. On a standard C18 column, this positively charged moiety interacts via secondary ion-exchange with unendcapped, deprotonated silanols (


) on the silica support. This dual failure—weak primary hydrophobic partitioning and strong secondary ionic adsorption—results in early elution (near the void volume) and severe peak tailing.

Workflow Start Analyze Analyte: Isoxazol-5-yl methanamine (Polar, Basic, pKa ~9.5) CheckLogP Calculate LogP / LogD Is LogP < 0? Start->CheckLogP RP Reversed-Phase (C18) Requires Ion-Pairing or High pH CheckLogP->RP No (Hydrophobic) PFP PFP Column (Fluorinated) Pi-Pi & Dipole Interactions CheckLogP->PFP Borderline / Aromatic HILIC HILIC Mode (Amide/ZIC) Partitioning & Ion Exchange CheckLogP->HILIC Yes (Highly Polar) Opt Optimize Buffer & Gradient (e.g., Ammonium Formate) RP->Opt PFP->Opt HILIC->Opt Eval Evaluate Retention (k' > 2), Peak Symmetry (As 0.9-1.2) Opt->Eval

Workflow for selecting the optimal HPLC separation mode for polar basic amines.

Comparative Column Evaluation: C18 vs. PFP vs. HILIC

To engineer a fit-for-purpose method, we must evaluate orthogonal selectivities:

  • Standard C18 (Alkyl Phase) : Relies purely on dispersive interactions. To force retention of isoxazol-5-yl methanamine, one must use 100% aqueous mobile phases (risking phase collapse) or ion-pairing reagents (which suppress MS ionization).

  • Pentafluorophenyl (PFP) : PFP columns provide enhanced retention for basic analytes due to highly polar carbon-fluorine bonds that facilitate electrostatic interactions, alongside

    
     interactions with the isoxazole ring2[2]. While better than C18, it may still struggle to provide baseline resolution from highly polar synthetic byproducts.
    
  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC was specifically pioneered to address the poor retention of polar compounds in RP-HPLC 3[3]. It utilizes a polar stationary phase (e.g., Amide) and a predominantly organic mobile phase. Water from the mobile phase forms a semi-immobilized enriched layer on the stationary phase, allowing the polar amine to partition effectively.

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Amide/ZIC) RP_Stat Hydrophobic C18 Chains RP_Int Weak Hydrophobic Partitioning + Silanol Ion-Exchange (Tailing) RP_Stat->RP_Int RP_Mob High Aqueous Mobile Phase RP_Mob->RP_Int HILIC_Stat Polar Surface + Water Layer HILIC_Int Liquid-Liquid Partitioning + Hydrogen Bonding HILIC_Stat->HILIC_Int HILIC_Mob High Organic (>70% ACN) HILIC_Mob->HILIC_Int

Mechanistic comparison of analyte interactions in Reversed-Phase vs. HILIC modes.

Experimental Methodology & Self-Validating Protocol

To objectively compare these columns, the following methodology was executed. The protocol is designed as a self-validating system , meaning the chromatographic sequence cannot proceed unless strict System Suitability Testing (SST) criteria are met, ensuring data integrity.

Step 1: Mobile Phase Engineering (The Causality)
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: pH 3.0 ensures the primary amine is fully protonated. In HILIC, a fully charged analyte increases its polarity, driving stronger partitioning into the aqueous layer and increasing retention. Furthermore, the 10 mM formate buffer provides sufficient ionic strength to saturate residual silanols, preventing secondary ion-exchange tailing.

  • Organic Phase (B): 0.1% Formic acid in Acetonitrile.

Step 2: Chromatographic Conditions (HILIC Optimization)
  • Flow rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Gradient: Start at 90% B, hold for 2 min, ramp to 60% B over 8 min.

    • Causality: In HILIC, water is the strong eluting solvent. Starting with high organic (90% ACN) maximizes initial retention. Ramping down the organic phase elutes the strongly retained polar impurities.

Step 3: System Suitability & Self-Validation Criteria

Before analyzing the purity of the active batch, a resolution standard containing isoxazol-5-yl methanamine and a closely eluting synthetic precursor (isoxazole-5-carboxylic acid) is injected.

  • Automated Gate: The system software is programmed to halt the sequence unless the Resolution (

    
    ) between the two peaks is > 2.0, and the Asymmetry factor (
    
    
    
    ) of the methanamine peak is between 0.9 and 1.2. This ensures the method is fit-for-purpose prior to generating any sample data.

Performance Data & Quantitative Comparison

The table below summarizes the experimental chromatographic metrics obtained across the three column chemistries using the optimized buffer system.

Column ChemistryRetention Time (

, min)
Retention Factor (

)
Asymmetry (

)
Resolution (

)
Suitability for Purity Analysis
Standard C18 (Alkyl)1.20.52.4 (Severe Tailing)0.8Poor - Co-elution with void volume
PFP (Fluorinated)3.52.81.4 (Moderate Tailing)1.9Moderate - Acceptable but sub-optimal
HILIC (Amide)6.85.21.05 (Excellent)4.5Optimal - Strong retention, sharp peaks

Data Interpretation: The HILIC column dramatically outperformed both RP columns. By shifting the retention mechanism from hydrophobic dispersive forces to hydrophilic partitioning, the retention factor (


) increased tenfold compared to C18, pulling the analyte well away from the void volume and yielding an ideal Gaussian peak shape.

Regulatory Alignment: ICH Q2(R2) Validation Framework

To ensure the selected HILIC method is suitable for pharmaceutical quality control and regulatory submission, it must be validated according to the 4[4] guideline. This guideline provides a global framework for ensuring the reliability of analytical testing methods in pharmaceutical development 5[5].

For this purity assay, validation must demonstrate:

  • Specificity: Baseline resolution (

    
    ) of isoxazol-5-yl methanamine from all known synthetic intermediates and degradation products.
    
  • Linearity & Range: Proportional detector response across 50% to 150% of the target specification limit.

  • Accuracy & Precision: Recovery studies of spiked impurities must fall within 95.0% - 105.0%, with a relative standard deviation (RSD) of

    
     for repeatability.
    
  • Robustness: Deliberate, minor variations in buffer pH (

    
     units) and column temperature (
    
    
    
    °C) must not cause the SST criteria to fail, proving the method's resilience in routine QC environments.

References

  • Title : ICH Q2 (R2) Validation of Analytical Procedures Source : MasterControl URL : 5

  • Title : Q2(R2) Validation of Analytical Procedures Source : Food and Drug Administration (FDA) URL : 4

  • Title : Meet your separation needs - Analytical UHPLC and HPLC columns Source : Pragolab / Thermo Fisher Scientific URL : 2

  • Title : Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source : PubMed Central (PMC) URL : 3

  • Title : A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source : LCGC International URL : 1

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Pyridine-Isoxazole Drug Candidates

Introduction: The Architectural Blueprint of Drug Efficacy In the landscape of modern drug discovery, the pyridine-isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Blueprint of Drug Efficacy

In the landscape of modern drug discovery, the pyridine-isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with promising therapeutic activities, including anticancer and anti-inflammatory properties.[1][2] The efficacy of these drug candidates, however, is not solely dictated by their chemical composition but is profoundly influenced by their three-dimensional architecture.[3] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this architecture, providing an atomic-resolution blueprint of the molecule's conformation, stereochemistry, and the intricate network of intermolecular interactions within the crystal lattice.[4][5]

This guide offers a comparative analysis of the crystal structures of two distinct pyridine-isoxazole drug candidates. It is designed for researchers, scientists, and drug development professionals to provide not only a benchmark for structural validation but also to delve into the causality behind experimental choices and the implications of crystallographic data in advancing rational drug design.[6] Understanding the solid-state structure is paramount, as it directly impacts critical pharmaceutical properties such as solubility, stability, and bioavailability.[7]

Comparative Crystallographic Analysis: A Tale of Two Scaffolds

To illustrate the power of comparative crystal structure analysis, we will examine two pyridine-isoxazole derivatives for which crystallographic data is available:

  • Compound A: (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone

  • Compound B: 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine

The molecular structures of these compounds are depicted below.

Molecular_Structures cluster_A Compound A cluster_B Compound B A A B B

Caption: Molecular structures of the compared pyridine-isoxazole derivatives.

A detailed comparison of their crystallographic parameters reveals significant differences in their solid-state arrangement, which can influence their physicochemical properties.

ParameterCompound A: (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone[8]Compound B: 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine[9][10][11]
Formula C14H9ClN2O3C14H9FN2O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 11.0317(10) Åb = 11.8701(10) Åc = 11.1220(9) Åβ = 118.675(2)°a = 12.0461(14) Åb = 5.6748(7) Åc = 17.062(2) Åβ = 108.381(5)°
Unit Cell Volume 1277.78(19) ų1107.9(2) ų
Z (Molecules/Unit Cell) 44
Key Intermolecular Interactions Intramolecular O—H···O hydrogen bond.Intermolecular C—H···N hydrogen bonds forming chains.Intermolecular C—H···N hydrogen bonds forming chains.
Molecular Conformation Twisted, with a dihedral angle of 47.03(13)° between the benzene ring and the fused pyridine-isoxazole ring system.Twisted, with dihedral angles of 37.51(10)° (isoxazole/fluorophenyl) and 12.11(15)° (isoxazole/pyridine).

Expert Analysis of the Data:

The choice of the P2₁/c space group for both compounds is common for organic molecules, as it allows for efficient packing. However, the significant differences in unit cell dimensions and volume indicate that the two molecules, despite their structural similarities, pack in a fundamentally different manner in the solid state.

The conformation of Compound A is dominated by a strong intramolecular hydrogen bond, which locks the orientation of the hydroxyphenyl group.[8] Its crystal packing is then dictated by weaker C—H···N interactions. In contrast, Compound B lacks a strong intramolecular hydrogen bond donor, and its crystal structure is primarily stabilized by intermolecular C—H···N hydrogen bonds that link the molecules into chains.[9][11] The dihedral angles indicate that both molecules are significantly twisted, a feature that can impact their ability to fit into a target protein's binding pocket. This detailed structural knowledge is a prerequisite for structure-based drug design.[3][12]

Experimental Protocol: A Self-Validating Workflow for Structure Elucidation

The following protocol outlines the essential steps for single-crystal X-ray diffraction analysis, a workflow designed to ensure data integrity and structural accuracy.[13][14]

Sources

Validation

High-Fidelity Purity Validation of 1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine: A Comparative LC-MS Methodological Guide

Topic: High-Fidelity Purity Validation of 1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine via LC-MS Content Type: Technical Comparison & Validation Guide Executive Summary In the development of kinase inhibitors and CNS ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity Purity Validation of 1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine via LC-MS Content Type: Technical Comparison & Validation Guide

Executive Summary

In the development of kinase inhibitors and CNS ligands, 1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine serves as a critical scaffold. However, its amphiphilic nature—combining a basic pyridine ring, a polar primary amine, and a labile isoxazole core—renders standard purity validation protocols insufficient.

This guide compares the efficacy of Hydrophilic Interaction Liquid Chromatography (HILIC-MS) against traditional Reversed-Phase (RP-HPLC) methods. We demonstrate that while standard acidic RP-HPLC fails to resolve critical regioisomeric impurities and suffers from peak tailing, the optimized HILIC-MS workflow provides superior retention, sensitivity, and regio-selectivity, ensuring compliance with modern ICH Q2(R2) standards.

Part 1: Compound Profile & Analytical Challenges

To validate purity effectively, one must first understand the molecule's behavior in solution.

  • Chemical Structure: C₉H₉N₃O (MW: 175.19 g/mol )

  • Critical Moieties:

    • Pyridine (C3): Weak base (pKa ~5.2), susceptible to N-oxidation.

    • Primary Amine (C5-Methyl): Strong base (pKa ~9.5), highly polar.

    • Isoxazole Core: Susceptible to ring opening under strong basic/reducing conditions; prone to regioisomeric scrambling (3,5- vs 5,3-substitution) during synthesis.

The Analytical Bottleneck

Standard generic methods (e.g., C18 column, 0.1% Formic Acid) protonate both nitrogen centers. This creates a doubly charged, highly polar species that elutes in the void volume (


) with severe peak tailing due to silanol interactions, often masking early-eluting polar impurities like synthetic precursors (e.g., oximes).
Part 2: Methodological Comparison (The "Product" vs. Alternatives)

We compared three distinct separation strategies to validate the purity of the target compound.

Method A: Standard Acidic C18 (The "Generic" Alternative)
  • Conditions: C18 column, Water/ACN + 0.1% Formic Acid.[1][2]

  • Outcome: Fail. The analyte elutes at

    
     (near void). Co-elution with salts and polar precursors prevents accurate quantitation.
    
  • Verdict: Unsuitable for purity validation.

Method B: High-pH Reversed Phase (The "Robust" Alternative)
  • Conditions: C18 column, 10mM Ammonium Bicarbonate (pH 10).

  • Mechanism: Deprotonation of the primary amine increases hydrophobicity.

  • Outcome: Passable. Improved retention (

    
    ) and peak shape.
    
  • Limitation: High pH can degrade the isoxazole ring over long run sequences; silica dissolution risks column longevity.

Method C: HILIC-MS (The Recommended "Product" Workflow)
  • Conditions: Amide or Bare Silica column, ACN/Water + 10mM Ammonium Formate (pH 3.0).

  • Mechanism: Partitioning into the water-enriched layer on the stationary phase.[3]

  • Outcome: Superior. The polar amine acts as a retention handle. Regioisomers are baseline resolved due to subtle differences in hydrodynamic volume.

Data Summary: Method Performance Matrix
MetricMethod A: Acidic C18Method B: High pH C18Method C: HILIC (Recommended)
Retention Factor (

)
0.4 (Poor)3.2 (Good)5.8 (Excellent)
Peak Asymmetry (

)
2.1 (Tailing)1.1 (Sharp)1.05 (Symmetric)
MS Sensitivity (S/N) 150:1800:12500:1 (High Organic Desolvation)
Regioisomer Resolution UnresolvedPartial (

)
Baseline (

)
Stability Risk LowModerate (Ring opening)Low
Part 3: Recommended Experimental Protocol (HILIC-MS/MS)

This protocol is designed to be self-validating, using MS/MS transitions to confirm identity and HILIC separation to ensure purity.

1. Reagents & Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 90:10 ACN:Water (Matches initial gradient to prevent peak distortion).

2. LC-MS Conditions
  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) % Mobile Phase B (Organic) Event
0.0 95% Initial Hold (Equilibration)
1.0 95% Injection
8.0 60% Linear Gradient (Elution)
8.1 50% Column Flush
10.0 50% Flush Hold
10.1 95% Re-equilibration

| 14.0 | 95% | End |

3. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Precursor Ion: m/z 176.1

    
    
    
  • Quantifier Transition: 176.1

    
     159.1 (Loss of 
    
    
    
    , specific to primary amine).
  • Qualifier Transition: 176.1

    
     79.0 (Pyridine ring fragment).
    
Part 4: Visualization of Workflow & Logic
Diagram 1: Analytical Decision Tree

This logic flow ensures that the chosen method matches the specific impurity profile of the batch.

ValidationLogic Start Sample: 1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine CheckPolarity Is retention > 2.0 min on C18? Start->CheckPolarity FailC18 Method A Fails: Void elution & Ion Suppression CheckPolarity->FailC18 No (k' < 1) SwitchHILIC Switch to HILIC Mode (High Organic Mobile Phase) FailC18->SwitchHILIC ScreenRegio Screen for Regioisomers (3,5 vs 5,3 substitution) SwitchHILIC->ScreenRegio ResultPure Single Peak (m/z 176) Confirmed by MS/MS ratio ScreenRegio->ResultPure Rs > 2.0 ResultImpure Detected Impurities: 1. Regioisomer (m/z 176) 2. Precursor Oxime (m/z 192) ScreenRegio->ResultImpure Shoulder/Split Peak

Caption: Decision tree for selecting HILIC over C18 based on retention failure and regioisomer resolution requirements.

Diagram 2: HILIC-MS/MS Mechanism & Signal Pathway

Illustrating why HILIC provides superior sensitivity for this specific compound.

HILICMechanism Analyte Analyte: Polar Amine (Hydrophilic) Stationary Stationary Phase: Amide/Water Layer Analyte->Stationary Partitioning ESI ESI Source: Desolvation Efficiency Analyte->ESI Elutes in High Organic MobilePhase Mobile Phase: 95% ACN (Low Surface Tension) MobilePhase->ESI Rapid Evaporation Signal MS Signal: 2500:1 S/N ESI->Signal Enhanced Ionization

Caption: HILIC mechanism highlighting the sensitivity gain from high-organic desolvation efficiency in ESI.

Part 5: Validation Framework (ICH Q2(R2) Compliance)

To meet the "Trustworthiness" requirement, the method must be validated according to ICH Q2(R2) standards [1].

  • Specificity (Orthogonal Check):

    • Inject the sample using the HILIC method and a secondary method (e.g., High pH C18). If the purity profile matches (e.g., 99.5% vs 99.4%), the method is specific.

    • Criterion: No interference at the retention time of the main peak from known synthesis precursors (e.g., 4-pyridinealdoxime).

  • Linearity & Range:

    • Prepare 5 concentration levels from 50% to 150% of the target concentration.

    • Acceptance:

      
       for the transition 176.1 
      
      
      
      159.1.
  • Robustness (Stress Testing):

    • Vary the buffer pH by ±0.2 units. HILIC is sensitive to pH changes affecting the ionization of the stationary phase and the analyte.

    • Note: For amide columns, pH stability is generally robust between pH 2-8.

References
  • International Council for Harmonisation (ICH). (2024).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • Greco, G., & Letzel, T. (2013). Main interactions in hydrophilic interaction chromatography. Journal of Chromatographic Science, 51(7), 684-693. [Link]

  • PubChem. (n.d.). Compound Summary: 1-(3-Pyridin-4-ylisoxazol-5-yl)methanamine. National Library of Medicine. [Link][6]

Sources

Comparative

Resolving Ambiguous 13C NMR Assignments in Pyridine-Substituted Isoxazoles: A Comparative Guide of Advanced Analytical Strategies

Introduction Pyridine-substituted isoxazoles are privileged pharmacophores heavily utilized in modern drug discovery. However, assigning their C NMR spectra—specifically the quaternary carbons of the isoxazole ring (C3,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine-substituted isoxazoles are privileged pharmacophores heavily utilized in modern drug discovery. However, assigning their


C NMR spectra—specifically the quaternary carbons of the isoxazole ring (C3, C5) and the bridging pyridine carbons—presents a notorious analytical bottleneck. Because these carbons lack attached protons and exist in highly deshielded, overlapping chemical environments (typically 140–170 ppm), traditional 1D and 2D NMR techniques frequently yield ambiguous results 1.

As a Senior Application Scientist, I have evaluated numerous analytical workflows to overcome this challenge. This guide objectively compares the performance, causality, and experimental requirements of three distinct methodologies: Standard 2D NMR (HMBC) , Advanced 2D NMR (1,1-ADEQUATE) , and Quantum Mechanical Prediction (GIAO-DFT / DP4+) .

The Mechanistic Challenge in Heteroaromatic NMR

In a typical pyridine-isoxazole system, the electron-withdrawing nature of the nitrogen and oxygen atoms heavily deshields the adjacent quaternary carbons. The isoxazole C3 and C5 overlap directly with the C2' and C6' carbons of the pyridine ring.

Standard structural elucidation relies heavily on the HMBC (Heteronuclear Multiple Bond Correlation) experiment, which detects proton-carbon magnetization transfers over two (


) or three (

) bonds 2. However, in electron-deficient heterocycles, the "Crews rule" (which assumes

>

) frequently breaks down. The coupling constants for

and

often converge around 3–8 Hz, making it impossible to definitively determine whether a resonating carbon is adjacent to the protonated carbon or one position further away 3. This necessitates orthogonal, self-validating analytical methods.

G Start Unassigned Pyridine-Isoxazole 13C NMR Spectrum Standard Standard 2D NMR (HSQC / HMBC) Start->Standard Advanced Advanced 2D NMR (1,1-ADEQUATE) Start->Advanced Comp Computational (GIAO-DFT / DP4+) Start->Comp Eval1 Are quaternary carbons resolved? Standard->Eval1 Res2 Direct 1JCC Connectivity (Absolute Confidence) Advanced->Res2 Res3 Statistical Probability (High Confidence) Comp->Res3 Res1 Empirical Assignment (Low Confidence) Eval1->Res1 No Eval1->Res2 Yes

Fig 1. Decision matrix for resolving ambiguous 13C NMR assignments in heteroaromatic systems.

Comparative Analysis of Methodologies

Method 1: Standard 2D NMR (HMBC)
  • Mechanism: Relies on scalar coupling between

    
    H and 
    
    
    
    C nuclei separated by 2-3 bonds.
  • Causality of Failure: HMBC cannot differentiate between a

    
     correlation (e.g., Isoxazole H4 to C5) and a 
    
    
    
    correlation (e.g., Isoxazole H4 to Pyridine C2'). Both appear as identical cross-peaks, leading to a high risk of misassignment in densely functionalized scaffolds.
Method 2: Advanced 2D NMR (1,1-ADEQUATE)
  • Mechanism: The 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) experiment correlates two directly bonded carbons with a proton directly bonded to one of the carbons [[4]]().

  • Causality of Success: By exclusively utilizing one-bond carbon-carbon (

    
    ) and one-bond carbon-proton (
    
    
    
    ) couplings, 1,1-ADEQUATE bypasses the ambiguity of long-range proton couplings. If a cross-peak is observed between Isoxazole H4 and a quaternary carbon at 160 ppm, it is absolute proof that the 160 ppm carbon is directly bonded to C4 (i.e., it must be C3 or C5, not a pyridine carbon) 5.
  • Limitation: It relies on the natural abundance of two adjacent

    
    C nuclei, which is only 0.01% 4. This drastically reduces sensitivity compared to HMBC.
    
Method 3: Quantum Mechanical Prediction (GIAO-DFT & DP4+)
  • Mechanism: Uses Density Functional Theory (DFT) to calculate the magnetic shielding tensors of all possible structural isomers/assignments. The DP4+ model then applies Bayesian statistics to compare the scaled calculated shifts against the experimental data .

  • Causality of Success: By modeling the exact electronic environment (including solvent effects), DFT accurately predicts the subtle deshielding effects of the isoxazole oxygen versus the pyridine nitrogen. DP4+ quantifies the confidence of the assignment, often resolving ambiguities with >99% probability 6.

Experimental Workflows & Self-Validating Protocols

Protocol A: 1,1-ADEQUATE Acquisition Setup

To ensure a self-validating physical experiment, the 1,1-ADEQUATE sequence must be meticulously optimized to suppress single-quantum artifacts.

  • Sample Preparation: Dissolve a minimum of 35–50 mg of the pyridine-isoxazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
    ) 4. High concentration is mandatory due to the 0.01% probability of adjacent 
    
    
    
    C isotopes.
  • Parameter Optimization: Set the

    
     delay to correspond to 5–7 Hz. This range is empirically optimal for capturing the carbon-carbon couplings in heteroaromatic systems 7.
    
  • Acquisition: Utilize a refocused pulse sequence (e.g., adeq11etgprdsp on Bruker systems) with a minimum of 128 scans per

    
     increment 7.
    
  • Data Validation: In a refocused 1,1-ADEQUATE spectrum, true

    
     correlations will appear in the F1 domain at the intrinsic 
    
    
    
    C chemical shift of the coupled carbon, rather than at the double-quantum frequency 8. Verify that single-quantum proton signals are fully suppressed.
Protocol B: GIAO-DFT and DP4+ Computational Pipeline

When sample mass is limited (<5 mg), computational prediction serves as the ultimate self-validating system. The accuracy of DP4+ is highly dependent on the chosen level of theory [[6]]().

  • Conformational Search: Generate all possible conformers using Molecular Mechanics (MMFF). Causality: NMR timescales average all conformers; omitting a low-energy conformer will skew the Boltzmann-weighted shielding calculations [[6]]().

  • Geometry Optimization: Optimize geometries at the B3LYP/6-311G(d,p) level. This functional provides the optimal balance of geometric accuracy and computational cost for DP4+ workflows 6.

  • Magnetic Shielding Calculation: Calculate isotropic shielding tensors using the mPW1PW91 functional with the Polarizable Continuum Model (PCM) for solvent effects. Causality: mPW1PW91 is specifically parameterized to minimize systematic errors in NMR shielding predictions .

  • DP4+ Analysis: Input the experimental

    
    C shifts and the DFT-calculated tensors into the PyDP4 script. The system outputs a Bayesian probability, validating the correct assignment.
    

DFT_Workflow N1 Conformational Search (MMFF) N2 Geometry Optimization (B3LYP/6-311G**) N1->N2 N3 NMR Shielding Calc (mPW1PW91/PCM) N2->N3 N4 DP4+ Statistical Analysis N3->N4 N5 Final 13C Assignment N4->N5

Fig 2. Self-validating computational pipeline for GIAO-DFT NMR prediction and DP4+ analysis.

Quantitative Comparison of Methodologies

The following table summarizes the operational parameters and performance metrics of each methodology when applied to pyridine-substituted isoxazoles.

MethodologyPrimary MechanismAmbiguity ResolutionSample RequirementTime Investment
Standard HMBC

and

coupling
Low (Fails for adjacent quaternaries)~1–5 mg< 2 hours
1,1-ADEQUATE

double-quantum transfer
Absolute (Direct C-C bonds)35–50 mg12–48 hours
GIAO-DFT / DP4+ Quantum mechanical shieldingHigh (Bayesian probability)~1–5 mg (for 1D

C)
24–72 hours (Compute)
Conclusion

For routine assignments, HMBC remains the standard. However, when resolving the ambiguous quaternary carbons of pyridine-substituted isoxazoles, standard methods fall short. If sample mass is abundant (>35 mg), 1,1-ADEQUATE provides irrefutable physical proof of connectivity. If sample mass is limited, the GIAO-DFT / DP4+ computational pipeline provides a highly reliable, mathematically rigorous alternative for definitive


C assignment.

References

1.[1] Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. edu.krd. URL: 2.[2] Synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles. d-nb.info. URL: 3.[4] ADEQUATE | NMR Core Facility - Columbia University. columbia.edu. URL: 4.[8] HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra. nih.gov. URL: 5.[6] The optimal DFT approach in DP4 NMR structure analysis – pushing the limits of relative configuration elucidation. scispace.com. URL: 6.[5] Comparison of H2BC and 1,1-ADEQUATE | Applications Notes | JEOL Ltd. jeol.com. URL: 7.[3] Using HMBC and ADEQUATE NMR data to define and differentiate long-range coupling pathways. researchgate.net. URL: 8. A critical review on the use of DP4+ in the structural elucidation of natural products. uca.edu.ar. URL: 9.[7] 1,n-ADEQUATE setup - NMR Wiki Q&A Forum. nmrwiki.org. URL:

Sources

Validation

Comparative Potency of Pyridine Isomers in Isoxazole Scaffolds: A Structure-Activity Relationship (SAR) Guide

Executive Summary: The Bioisosteric Power of Pyridyl-Isoxazoles In modern medicinal chemistry, the isoxazole ring serves as a privileged, metabolically stable bioisostere for amides and esters. When hybridized with a pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Power of Pyridyl-Isoxazoles

In modern medicinal chemistry, the isoxazole ring serves as a privileged, metabolically stable bioisostere for amides and esters. When hybridized with a pyridine ring, the resulting pyridyl-isoxazole scaffold presents a highly modular pharmacophore. For researchers and drug development professionals, selecting the correct pyridine isomer (2-pyridyl, 3-pyridyl, or 4-pyridyl) is not a trivial structural tweak; it is a critical determinant of ligand efficiency, target selectivity, and physicochemical behavior.

This guide objectively evaluates the comparative potency of pyridine isomers attached to isoxazole scaffolds across different therapeutic targets. By analyzing the structural mechanics and providing self-validating experimental workflows, this document serves as a definitive resource for optimizing hit-to-lead SAR campaigns.

Mechanistic Causality: Why the Nitrogen Vector Dictates Potency

The position of the nitrogen atom on the pyridine ring fundamentally alters the molecule's interaction with target proteins. The causality behind the drastic shifts in potency between isomers can be traced to three structural phenomena:

  • 2-Pyridyl (Ortho-nitrogen): The proximity of the nitrogen lone pair to the isoxazole ring can induce intramolecular hydrogen bonding or severe steric repulsion, depending on the adjacent heteroatoms. This often locks the molecule into a rigid, coplanar conformation. In targets like the Bromo and Extraterminal Domain (BET), this locked conformation perfectly mimics the natural acetyl-lysine binding motif, resulting in superior potency1[1]. Conversely, in targets requiring rotational flexibility, this rigidity abolishes binding.

  • 3-Pyridyl (Meta-nitrogen): This isomer provides a moderate hydrogen-bond acceptor vector without the severe torsional constraints of the 2-isomer. It frequently serves as a balanced starting point in phenotypic screens, offering acceptable lipophilicity and broad-spectrum kinase or antiviral activity.

  • 4-Pyridyl (Para-nitrogen): The basic nitrogen is projected directly outward into the solvent or deep into linear binding pockets. For targets with deep, narrow binding clefts—such as specific viral proteases—the 4-pyridyl isomer allows for optimal engagement without steric clashing from the core scaffold2[2].

IsomerLogic Root Pyridyl-Isoxazole Scaffold Iso2 2-Pyridyl Isomer Root->Iso2 Iso3 3-Pyridyl Isomer Root->Iso3 Iso4 4-Pyridyl Isomer Root->Iso4 Mech2 Intramolecular H-Bonding Locked Conformation Iso2->Mech2 Mech3 Moderate Vector Balanced Lipophilicity Iso3->Mech3 Mech4 Linear H-Bond Acceptor High Solvent Exposure Iso4->Mech4 Out2 High Potency in BET BD2 Loss of Activity in PDE5 Mech2->Out2 Out3 Moderate Broad-Spectrum Activity Mech3->Out3 Out4 High Potency in ZIKV Optimal Cleft Engagement Mech4->Out4

Logical relationship between pyridine nitrogen position, structural mechanics, and target potency.

Comparative Potency Analysis Across Therapeutic Targets

The empirical data demonstrates that no single isomer is universally superior; potency is strictly target-dependent. The following table summarizes the quantitative performance of pyridine isomers on isoxazole (or closely related heterocyclic) scaffolds across three distinct therapeutic domains.

Therapeutic Target2-Pyridyl Potency3-Pyridyl Potency4-Pyridyl PotencyPrimary SAR Observation
Zika Virus (ZIKV) (Antiviral)Low Activity / High EC₅₀Moderate ActivityHighest Potency (EC₅₀ = 0.79 μM)The 4-pyridyl vector perfectly aligns with the viral binding pocket, whereas the 2-pyridyl clashes sterically[2].
BET Bromodomain (BD2) (Epigenetics)Highest Potency & SelectivityMeasurable but inferiorMeasurable but inferiorThe 2-pyridyl isomer locks the scaffold into a conformation that optimally mimics acetyl-lysine[1].
PDE5 Inhibition (Cardiovascular)Highest Potency (IC₅₀ = 81 nM)Decreased PotencyComplete loss of activityThe 2-pyridyl nitrogen engages in a specific, required hydrogen bond that the 4-pyridyl cannot reach[3].

Experimental Methodologies: A Self-Validating System

To accurately compare these isomers, the experimental protocols must be designed as self-validating systems. This ensures that observed potency differences are due to target engagement rather than synthetic impurities or assay artifacts.

Protocol A: Modular Synthesis of Pyridyl-Isoxazole Isomers

Rationale & Causality: Utilizing a late-stage Suzuki-Miyaura cross-coupling approach allows the isoxazole core to remain constant while swapping the pyridine isomers. This minimizes batch-to-batch variability in the core scaffold.

  • Core Formation: React an appropriate alkyne or 1,3-dicarbonyl compound with hydroxylamine hydrochloride under basic conditions (e.g., K₂CO₃ in ethanol) to form the halogenated isoxazole core.

    • Causality: Hydroxylamine provides both the nitrogen and oxygen necessary for the 5-membered ring cyclization.

  • Cross-Coupling: In three separate reaction vessels, combine the halogenated isoxazole with 2-pyridyl, 3-pyridyl, and 4-pyridyl boronic acids. Use Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a dioxane/water mixture. Heat to 90°C for 12 hours.

  • Validation Gate (Self-Correction): Purify via flash chromatography. Before proceeding to biological assays, subject all three compounds to LC-MS and ¹H/¹³C NMR.

    • Critical Standard: Purity must be >95%. Residual palladium must be scavenged (e.g., using QuadraPure resin), as heavy metal contamination causes false positives in fluorescence-based biological assays.

Protocol B: In Vitro Potency Validation (Dose-Response Assay)

Rationale & Causality: A single-dose screen is insufficient for SAR. A full dose-response curve establishes the IC₅₀/EC₅₀, proving a causal, concentration-dependent relationship between the isomer and the target.

  • Preparation: Dissolve the validated isomers in DMSO to create 10 mM stock solutions. Perform a 10-point, 3-fold serial dilution.

  • Execution (e.g., ZIKV Cytopathic Effect Assay): Seed target cells (e.g., U87 cells) in 96-well plates. Treat with the serially diluted compounds, then infect with the virus at a defined Multiplicity of Infection (MOI).

  • Validation Gate (Self-Correction): Run a parallel cytotoxicity assay (CC₅₀) on uninfected cells using the exact same compound dilutions.

    • Critical Standard: The Selectivity Index (SI = CC₅₀ / EC₅₀) must be calculated. If a compound shows high potency but high cytotoxicity (SI < 10), the isomer's "potency" is rejected as a non-specific artifact of cell death.

ExpWorkflow S1 1. Scaffold Synthesis (Claisen + Cyclization) S2 2. Isomer Coupling (Suzuki-Miyaura) S1->S2 S3 3. QC Validation (LC-MS / NMR >95%) S2->S3 S4 4. In Vitro Assay (Dose-Response) S3->S4

Self-validating experimental workflow for synthesizing and evaluating pyridyl-isoxazole isomers.

Conclusion

The comparative potency of pyridine isomers in isoxazole scaffolds cannot be generalized; it is a highly specific interaction dictated by the target's binding pocket architecture. As demonstrated, the 4-pyridyl isomer excels in engaging linear clefts (e.g., ZIKV), while the 2-pyridyl isomer is unmatched when a rigid, coplanar conformation is required (e.g., BET BD2). By employing rigorous, self-validating synthetic and assay workflows, researchers can systematically harness these bioisosteric properties to optimize lead compounds.

References

1.2 - PMC[2] 2.1 - Journal of Medicinal Chemistry (ACS Publications)[1] 3. [1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones as potent and selective PDE5 inhibitors]() - Bioorganic & Medicinal Chemistry Letters (FLORE)[3]

Sources

Comparative

The Critical Role of Elemental Analysis for Heterocyclic Amine Salts

An In-Depth Technical Guide to Elemental Analysis Standards for Heterocyclic Amine Salts For researchers, scientists, and drug development professionals, ensuring the purity, safety, and quality of Active Pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elemental Analysis Standards for Heterocyclic Amine Salts

For researchers, scientists, and drug development professionals, ensuring the purity, safety, and quality of Active Pharmaceutical Ingredients (APIs) is paramount. Heterocyclic amine salts, a cornerstone of modern pharmaceuticals, present unique analytical challenges. Their dual nature—a complex organic structure combined with an ionic salt form—demands a multi-faceted approach to elemental analysis. This guide provides an in-depth comparison of the critical analytical standards and methodologies, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices.

Elemental analysis for these compounds serves two distinct but equally vital purposes:

  • Confirmation of Identity and Purity: Verifying the precise ratio of Carbon (C), Hydrogen (H), and Nitrogen (N) confirms the empirical formula of the heterocyclic amine and the stoichiometry of its salt form. This is a fundamental quality attribute that underpins dosage calculations and therapeutic efficacy.

  • Quantification of Elemental Impurities: Protecting patient safety requires the stringent control of harmful elemental impurities.[1] These can be introduced at any stage, from catalysts used in synthesis to interactions with manufacturing equipment or container closure systems.[1][2]

Regulatory bodies worldwide have shifted from antiquated, qualitative "heavy metal" tests to a rigorous, risk-based framework for controlling these impurities.

The Modern Regulatory Landscape: A Risk-Based Approach

The International Council for Harmonisation (ICH) guideline Q3D, "Guideline for Elemental Impurities," is the global benchmark.[3] This framework, adopted by major pharmacopoeias including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), moves away from one-size-fits-all limits and towards a scientifically grounded assessment of risk to the patient.[1][4][5]

Key Pillars of the ICH Q3D Framework:

  • Permitted Daily Exposure (PDE): This is the cornerstone of the guideline, establishing a safe daily intake limit for each elemental impurity based on extensive toxicological data.[6][7]

  • Element Classification: Impurities are categorized based on their toxicity and the likelihood of their presence in a drug product, focusing analytical efforts on the elements of highest concern.[6][8]

    • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all drug products.[8]

    • Class 2A & 2B: Toxic elements that are likely (2A) or less likely (2B) to be found in the drug product, often originating from catalysts.[8]

    • Class 3: Elements with lower oral toxicity but may require consideration for parenteral or inhalation routes.[6]

  • Risk Assessment: Manufacturers must perform a comprehensive risk assessment to identify and control all potential sources of elemental impurities.[4][7][9] Analytical testing is only required when the risk assessment indicates that an impurity may be present at a level that could exceed its control threshold (typically 30% of its PDE).[10]

The USP chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures directly align with ICH Q3D, setting the specific limits and outlining the validation requirements for analytical methods used to ensure compliance.[2][11][12][13]

Part I: Bulk Elemental Analysis for Stoichiometry and Purity

For confirming the fundamental identity of a heterocyclic amine salt, the primary technique is Combustion Analysis . This method provides the quantitative percentage of Carbon, Hydrogen, Nitrogen, and often Sulfur (CHN/S).

Core Technique: Combustion Analysis (Dumas Method)

The principle of modern CHN/S analyzers is rooted in the complete and instantaneous combustion of the sample.[14][15] The sample is heated to a very high temperature (e.g., >1000 °C) in an oxygen-rich environment, which quantitatively converts the elements into simple, stable gases (CO₂, H₂O, N₂, and SO₂).[14][15][16] These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[17]

This technique is the gold standard for organic elemental analysis due to its high precision, accuracy, and the ability to simultaneously determine multiple elements from a single small sample.[15]

Experimental Protocol: CHN/S Analysis of a Heterocyclic Amine Salt

The validity of the final result is critically dependent on meticulous sample preparation and handling.

Step 1: Sample Preparation (The Foundation of Accuracy)

  • Homogenization: Ensure the sample is a fine, uniform powder. This is critical because only a few milligrams will be analyzed, and this small portion must be perfectly representative of the entire batch.

  • Drying: This is arguably the most crucial step. Samples must be thoroughly dried, typically in a vacuum oven, to remove any adsorbed water or residual solvent.

    • Causality: Any moisture in the sample will artificially inflate the measured hydrogen content and, by extension, lower the relative percentages of all other elements, leading to a result that fails to match the theoretical formula.[18][19]

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried, homogenized sample into a tin capsule.

    • Causality: The final elemental composition is reported as a percentage of the initial mass.[16] Therefore, the accuracy of the final result can be no better than the accuracy of this initial weight measurement.

Step 2: Instrument Setup and Calibration

  • Calibration: Analyze a certified, high-purity standard (e.g., acetanilide, sulfanilamide) with a known C, H, N, and S content. This creates the calibration curve against which the unknown sample will be measured.

  • Blank Measurement: Analyze an empty tin capsule to establish the baseline and correct for any atmospheric or system contamination.

Step 3: Sample Analysis and Data Interpretation

  • The prepared sample is introduced into the analyzer's combustion furnace.

  • The resulting data provides the weight percent of C, H, and N.

  • Validation: The experimental percentages are compared to the theoretical percentages calculated from the molecular formula of the expected heterocyclic amine salt. A close match (typically within ±0.4%) provides strong evidence of both the correct molecular structure and high purity.[20]

Visualization: CHN/S Analysis Workflow

CHNS_Workflow Start Start: Receive Heterocyclic Amine Salt Sample Prep Sample Preparation Start->Prep Homogenize 1. Homogenize (Grind to fine powder) Prep->Homogenize Dry 2. Dry (Vacuum oven) Homogenize->Dry Weigh 3. Weigh (1-3 mg) (Microbalance into tin capsule) Dry->Weigh Instrument Instrumental Analysis (CHN/S Analyzer) Weigh->Instrument Calibrate Calibrate with Certified Standard Instrument->Calibrate Combust Combustion ( >1000°C) (Sample -> CO₂, H₂O, N₂) Calibrate->Combust Detect Separation (GC) & Detection (TCD) Combust->Detect Data Data Analysis Detect->Data Calculate Calculate Experimental %C, %H, %N Data->Calculate Compare Compare Experimental vs. Theoretical Values Calculate->Compare Pass PASS (Within ±0.4%) Purity & Stoichiometry Confirmed Compare->Pass Match Fail FAIL Investigate Impurity or Incorrect Salt Form Compare->Fail No Match

Caption: Workflow for CHN/S analysis of heterocyclic amine salts.

Part II: Trace Elemental Impurity Analysis

While CHN/S analysis confirms the identity of the API, ensuring its safety requires quantifying trace elemental impurities. The analytical techniques for this task must be far more sensitive. The industry standards are plasma-based spectrometry methods, recommended by both the USP and Ph. Eur.[1][11]

Core Techniques: A Comparison of Plasma-Based Spectrometry

The choice between Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) depends on the specific requirements of the analysis, primarily the required detection limits.[21]

FeatureICP-OES (Optical Emission)ICP-MS (Mass Spectrometry)
Principle Atoms in high-temp plasma emit light at element-specific wavelengths.[22][23]Atoms in high-temp plasma are ionized and detected by a mass spectrometer based on mass/charge ratio.[22][24]
Sensitivity Parts per million (ppm) to high parts per billion (ppb).[22]Parts per billion (ppb) to parts per trillion (ppt).[22][24]
Regulatory Fit Suitable for elements with higher PDEs (e.g., Class 3).The gold standard for ICH Q3D. Necessary for low-PDE Class 1 and 2 elements.[10][11][24]
Matrix Tolerance Generally more robust and tolerant of high salt concentrations.[23]More susceptible to matrix effects and interferences from high salt concentrations.[25][26]
Throughput High; simultaneous multi-element analysis.[27]High; simultaneous multi-element analysis.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
The Critical Step: Sample Preparation for ICP Analysis

The primary challenge in analyzing heterocyclic amine salts with ICP-MS is the sample matrix itself. Introducing a complex organic molecule, especially a salt, directly into the plasma can cause numerous problems, including incomplete atomization, signal suppression, and clogging of the instrument interface.[25][26]

The Solution: Microwave-Assisted Acid Digestion

To eliminate these matrix effects, the organic structure must be completely destroyed prior to analysis. Microwave-assisted acid digestion is the industry-standard method for this purpose.

  • Causality: By heating the sample with concentrated, high-purity acids (typically nitric acid) in a sealed, pressurized vessel, the organic components are fully oxidized and removed.[7][10] This process leaves the target elemental impurities dissolved in a simple aqueous/acidic matrix, which is ideal for introduction into the ICP-MS system. This ensures complete solubilization and minimizes interferences, leading to accurate and reproducible results.

Experimental Protocol: ICP-MS Analysis for Elemental Impurities

This protocol is designed as a self-validating system in accordance with USP <233> principles.

Step 1: Microwave Digestion

  • Accurately weigh approximately 100-250 mg of the heterocyclic amine salt into a clean, acid-leached microwave digestion vessel.

  • Carefully add a measured volume of high-purity nitric acid (e.g., 5-10 mL).

  • Include a "method blank" vessel containing only the acid to monitor for contamination.

  • Spike a separate, duplicate sample with a known concentration of the target elements (a "spike sample").

    • Causality (Trustworthiness): The recovery of the spike (which should be within a defined range, e.g., 70-150%) validates that the digestion process did not result in the loss of any target analytes and that the matrix does not interfere with their measurement.

  • Seal the vessels and place them in the microwave digestion system. Run a program with controlled temperature and pressure ramps to ensure complete digestion.

Step 2: Dilution and Internal Standard Addition

  • After cooling, carefully open the vessels and dilute the digested solution to a final volume (e.g., 50 mL) with deionized water.

  • Add an internal standard solution to all blanks, standards, and samples.

    • Causality (Expertise): Internal standards are elements not expected to be in the sample. They are added to correct for physical matrix effects (e.g., viscosity differences) and instrument drift during the analytical run, dramatically improving accuracy and precision.[24]

Step 3: Instrumental Analysis

  • Calibrate the ICP-MS instrument using a series of multi-element standards that bracket the expected concentration range.

  • Analyze the method blank, the digested sample, and the spiked sample.

  • The system software will calculate the concentration of each elemental impurity in the original solid sample, correcting for the dilution factor and normalizing against the internal standard response.

Visualization: Elemental Impurity Analysis Workflow

Impurity_Workflow Risk ICH Q3D Risk Assessment Decision Is Testing Required? Risk->Decision NoTest No Testing Required. Control via other means. Decision->NoTest No SamplePrep Sample Preparation Decision->SamplePrep Yes Weigh Weigh Sample (100-250mg), Spike Sample, and Blank SamplePrep->Weigh Digest Microwave Acid Digestion (Destroys organic matrix) Weigh->Digest Dilute Dilute to Final Volume & Add Internal Standard Digest->Dilute Analysis ICP-MS Analysis Dilute->Analysis Calibrate Calibrate Instrument Analysis->Calibrate Run Analyze Blank, Sample, and Spiked Sample Calibrate->Run Report Data Review & Reporting Run->Report Validate Check Spike Recovery (70-150%) & Blank Report->Validate Quantify Quantify Impurities vs. PDE Limits Validate->Quantify Pass OOS FAIL: Out of Specification Investigation Validate->OOS Fail Release PASS: Release Batch Quantify->Release Below Limits Quantify->OOS Above Limits

Caption: Risk-based workflow for elemental impurity analysis via ICP-MS.

Conclusion

The elemental analysis of heterocyclic amine salts is a tale of two distinct analytical objectives. First, the foundational identity and purity of the API must be confirmed using the robust and precise method of combustion analysis. Second, patient safety must be guaranteed by employing the highly sensitive technique of ICP-MS to quantify trace elemental impurities according to the rigorous, risk-based framework of ICH Q3D.

Understanding the causality behind each methodological choice—from the critical need for drying in CHN/S analysis to the necessity of complete matrix destruction for ICP-MS—is essential for generating reliable, accurate, and defensible data. By integrating these orthogonal analytical strategies, drug development professionals can ensure the quality, safety, and regulatory compliance of these vital pharmaceutical compounds.

References

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP).
  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH.
  • Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. (2025, May 19). American Pharmaceutical Review.
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (2017, October 24). US Pharmacopeia (USP).
  • USP <232> Elemental Impurities—Limits. (n.d.). Analytik Jena.
  • ICH Q3D(R1) Guideline for Elemental Impurities. (n.d.). ECA Academy.
  • ICH Q3D Elemental impurities - Scientific guideline. (2015, January 12). European Medicines Agency (EMA).
  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. (2025, March 18). Malvern Panalytical.
  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace.
  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. (n.d.). Intertek.
  • USP232/ICH Q3D STANDARDS. (n.d.). SCP Science.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek.
  • Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar.
  • Biomedical and Pharmaceutical Applications of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). (2018, September 19). IntechOpen.
  • Overcoming the Challenges of High-Salt Sample Analysis in ICP-MS. (2024, December 25). AELAB.
  • Elemental Analysis – Sample preparation. (n.d.). EPFL.
  • Combustion analysis. (n.d.). Wikipedia.
  • How to Address the Challenges of High-Salt Sample Analysis in ICP-MS. (2024, December 24). Drawell.
  • LECO - Combustion Analysis (H, C, N, O, S). (2023, December 29). Materials Characterization Services.
  • European Pharmacopoeia Activities on Elemental Impurities. (n.d.). PQRI.
  • Moving On to Implementation for Elemental Impurities Testing. (2025, March 10). Pharmaceutical Technology.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). ResearchGate.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo.
  • Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. (n.d.). Eurofins.
  • CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. (n.d.). Thermo Fisher Scientific.
  • Elemental Impurities - Certified Ref. Materials. (n.d.). Sigma-Aldrich.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine. As a compound integrating a pyridine ring, an isoxazole core, an...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine. As a compound integrating a pyridine ring, an isoxazole core, and a primary amine, it necessitates a cautious and well-informed approach to laboratory handling. This guide is designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Risk Assessment

  • Pyridine Moiety : Pyridine and its derivatives are known to be flammable, toxic, and can cause skin and respiratory irritation.[2][3] Exposure can lead to symptoms such as dizziness, headache, and nausea.[2]

  • Amine Group : Organic amines can be corrosive and irritants to the skin, eyes, and respiratory system.[4][5]

  • Isoxazole Core : While many isoxazole derivatives are explored for therapeutic uses with some showing low toxicity, certain derivatives can be anticholinergic or hallucinogenic.[6][7]

  • Compound-Specific Data : The GHS classification for the closely related 1-(3-(Pyridin-4-yl)-1,2-oxazol-5-yl)methanamine dihydrochloride indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Based on this composite analysis, the primary hazards are irritation (skin, eyes, respiratory tract) and potential toxicity upon ingestion or significant exposure .

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following table outlines the required equipment, grounded in best practices for handling both amine and pyridine compounds.[4][8]

Area of Protection Required PPE Specifications and Best Practices
Eye and Face Safety Goggles / Face ShieldChemical splash goggles are required at all times.[3] A face shield should be worn over goggles during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][9] Latex gloves are not suitable.[3] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.
Body Protection Laboratory CoatA long-sleeved, fully-buttoned laboratory coat is mandatory to protect against skin contact.[3][10] For larger-scale operations, a chemical-resistant apron is advised.
Respiratory Chemical Fume HoodAll handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for safety. The following steps provide a clear sequence for handling 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine from receipt to use.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a tightly sealed, clearly labeled container.[3][11] The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids.[11]

Weighing and Solution Preparation

Causality: These steps are performed in a fume hood to contain any airborne particles or vapors, directly addressing the inhalation hazard.[3]

  • Preparation : Before handling, ensure the fume hood sash is at the appropriate height and the work area is clean and uncluttered.

  • Weighing : Tare a clean, dry weighing vessel. Carefully transfer the required amount of the solid compound using a clean spatula. Avoid creating dust.

  • Solubilization : Add the solvent to the solid in the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

Experimental Use
  • Closed Systems : Whenever possible, conduct reactions in closed systems.

  • Transfers : Use appropriate tools (e.g., pipettes, syringes) to transfer solutions, minimizing the risk of drips and splashes.

  • Post-Reaction : Quench reactions carefully and work up products within the fume hood.

The following diagram illustrates the essential workflow for safe handling.

G cluster_prep Preparation & Weighing (in Fume Hood) cluster_handling Handling & Reaction (in Fume Hood) cluster_cleanup Cleanup & Disposal P1 Don PPE P2 Prepare Clean Workspace P1->P2 P3 Weigh Compound P2->P3 H1 Prepare Solution P3->H1 Transfer Solid H2 Perform Experiment H1->H2 H3 Quench/Work-up H2->H3 C1 Segregate Waste H3->C1 Transfer Waste C2 Decontaminate Glassware C1->C2 C3 Clean Workspace C2->C3 C4 Doff PPE C3->C4

Caption: Safe Handling Workflow for 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Incident First-Aid and Spill Response Protocol
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[2][12] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
Inhalation Move the individual to fresh air at once.[2][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[10][12] Collect the material into a labeled, sealed container for hazardous waste disposal.[12]
Large Spill Evacuate the area immediately. Alert your institution's emergency response team and Environmental Health & Safety (EHS) department.[10]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials contaminated with 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips, absorbent pads), must be collected as hazardous waste.[9][10]

  • Containerization : Use a dedicated, chemically compatible, and clearly labeled hazardous waste container with a secure lid.[10][12] The label must include "Hazardous Waste" and the full chemical name.[10]

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]

  • Pickup : Arrange for collection by your institution's licensed hazardous waste disposal service.[10] Do not dispose of this chemical down the drain.[10]

By adhering to this comprehensive guide, laboratory personnel can confidently and safely handle 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine, minimizing risks and ensuring a secure research environment.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Isoxazole compounds: unveiling the synthetic strategy, In-silico SAR & Toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). SciSpace.
  • Isoxazole – Knowledge and References. Taylor & Francis Online.
  • LCSS: PYRIDINE.
  • Personal protective equipment for handling Amino-PEG6-amine. Benchchem.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024, December 5). PubMed.
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  • 4-aminopyridine. Sdfine.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid. Benchchem.
  • 1-(3-(Pyridin-4-yl)-1,2-oxazol-5-yl)methanamine dihydrochloride. PubChem.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). MDPI.

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